molecular formula C11H12BrNO B178131 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1203648-40-1

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B178131
CAS No.: 1203648-40-1
M. Wt: 254.12 g/mol
InChI Key: FBICCVMQKCGCST-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBICCVMQKCGCST-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420819
Record name (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203648-40-1
Record name (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Properties, Synthesis, and Applications

Executive Summary

This compound is a versatile synthetic intermediate belonging to the class of enaminones, which are vinylogous amides. Structurally, it can also be considered an aza-chalcone analogue, a class of compounds known for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and an exploration of its reactivity and utility in the fields of medicinal chemistry and organic synthesis. The molecule's unique bifunctionality—a reactive enaminone system for heterocycle synthesis and a bromophenyl moiety for cross-coupling reactions—positions it as a valuable building block for the development of novel chemical entities.

Core Compound Identity & Physicochemical Properties

This compound is a stable, typically yellow solid at room temperature.[3] Its identity is established by its unique molecular structure and is cataloged under several identifiers. The most common isomer synthesized is the (E)-isomer due to greater thermodynamic stability.

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name This compound[4]
Molecular Formula C₁₁H₁₂BrNO[4][5]
Molecular Weight 254.12 g/mol [5][6]
CAS Number 163852-04-8, 1203648-40-1 (E-isomer)[5][6]
Appearance Yellow solid[3]
Canonical SMILES CN(C)C=CC(=O)C1=CC(=CC=C1)Br[4]
InChIKey FBICCVMQKCGCST-UHFFFAOYSA-N[4]
Storage Inert atmosphere, 2-8°C[5]

Synthesis and Mechanistic Considerations

The primary and most efficient synthesis of this compound involves the condensation of a substituted acetophenone with an amide acetal. This reaction is a cornerstone for the formation of enaminones.

Synthesis Pathway

The synthesis is achieved via the reaction of 3-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as a C1 synthon, providing the dimethylaminovinyl moiety that condenses with the ketone.

G reactants Reactants: - 3-Bromoacetophenone - N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) conditions Reaction Conditions: - Solvent: Xylene - Temperature: Reflux (overnight) reactants->conditions Step 1: Condensation workup Workup: - Cool reaction mixture - Concentrate (remove xylene) conditions->workup Step 2: Solvent Removal precipitation Precipitation & Isolation: - Add Petroleum Ether - Stir to precipitate solid - Filter workup->precipitation Step 3: Purification product Final Product: This compound (Yellow Solid) precipitation->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of enaminones.[3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromoacetophenone (1.0 equiv.), N,N-dimethylformamide dimethyl acetal (3.0 equiv.), and dry xylene.

    • Expert Insight: Using an excess of DMFDMA drives the reaction equilibrium towards the product. Xylene is an excellent solvent due to its high boiling point, which facilitates the removal of the methanol byproduct, and its ability to dissolve the reactants.

  • Condensation: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: To the resulting residue, add petroleum ether and stir vigorously. The product, being insoluble in petroleum ether, will precipitate out.

    • Expert Insight: This step serves as a simple and effective initial purification, as the non-polar petroleum ether selectively precipitates the more polar product while leaving many non-polar impurities dissolved.

  • Final Purification: Collect the yellow solid by vacuum filtration and wash with a small amount of cold petroleum ether. The product can be further purified by recrystallization if necessary. A typical yield for this reaction is in the range of 50-60%.[3]

Reaction Mechanism

The reaction proceeds via the formation of an enol or enolate from 3-bromoacetophenone, which then acts as a nucleophile.

  • The active methylene group of 3-bromoacetophenone attacks the electrophilic carbon of DMFDMA.

  • This addition is followed by the elimination of a molecule of methanol.

  • A second elimination of methanol yields the final conjugated enaminone product. This process is driven by the formation of the stable, conjugated π-system.

Spectroscopic Characterization

While specific experimental spectra are not publicly available in comprehensive databases, the structure allows for a reliable prediction of its key spectroscopic features based on data from closely related chalcone and enaminone analogues.[7][8]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -N(CH₃)₂~2.9 - 3.2 ppm (singlet, 6H)Protons on the dimethylamino group.
Vinylic Protons~5.6 - 5.8 ppm (doublet, 1H), ~7.6 - 7.8 ppm (doublet, 1H)Vinylic protons of the α,β-unsaturated system, with a large coupling constant (~12-15 Hz) typical for an (E)-configuration.
Aromatic Protons~7.2 - 8.0 ppm (multiplets, 4H)Protons on the 1,3-disubstituted benzene ring.
¹³C NMR Carbonyl (C=O)~185 - 190 ppmKetone carbonyl carbon, deshielded.
Vinylic Carbons~95 ppm (α-carbon), ~155 ppm (β-carbon)The β-carbon is significantly deshielded due to the electron-donating effect of the nitrogen.
Aromatic Carbons~120 - 140 ppmAromatic carbons, including the carbon bearing the bromine atom (~122 ppm).
-N(CH₃)₂~40 - 45 ppmCarbons of the dimethylamino group.
IR Spectroscopy C=O Stretch~1640 - 1660 cm⁻¹Conjugated ketone stretch, frequency lowered by conjugation with both the C=C bond and the nitrogen lone pair.
C=C Stretch~1580 - 1620 cm⁻¹Stretch of the enone double bond and aromatic rings.
Mass Spec (EI) Molecular Ion [M]⁺m/z ≈ 253/255Isotopic pattern characteristic of a single bromine atom (¹⁹Br/⁸¹Br ratio is ~1:1).

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from its two distinct and orthogonally reactive functional handles.

G cluster_enaminone Enaminone Reactivity cluster_bromine Bromophenyl Reactivity start 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one pyrazole Pyrazoles start->pyrazole + Hydrazine pyrimidine Pyrimidines start->pyrimidine + Guanidine / Amidine isoxazole Isoxazoles start->isoxazole + Hydroxylamine suzuki Suzuki Coupling (New C-C Bond) start->suzuki + Boronic Acid buchwald Buchwald-Hartwig (New C-N/C-O Bond) start->buchwald + Amine / Alcohol sonogashira Sonogashira Coupling (New C-C Triple Bond) start->sonogashira + Alkyne

Caption: Key synthetic transformations enabled by the title compound.

Reactivity of the Enaminone System

The enaminone moiety is an excellent precursor for the synthesis of various five- and six-membered heterocycles. The dimethylamino group functions as an effective leaving group upon reaction with binucleophiles. This allows for facile cyclocondensation reactions.

  • Pyrazoles: Reaction with hydrazine or substituted hydrazines yields N-substituted pyrazoles.

  • Isoxazoles: Reaction with hydroxylamine hydrochloride leads to the formation of the isoxazole ring.[9]

  • Pyrimidines: Condensation with amidines, guanidine, or urea provides access to substituted pyrimidine cores, which are prevalent in pharmaceuticals.[9]

Reactivity of the Bromophenyl Group

The aryl bromide is a versatile handle for modern cross-coupling reactions, enabling the introduction of molecular diversity at this position. This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

  • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines under palladium catalysis forms new C-N bonds.

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes introduces alkynyl substituents.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate.

  • Library Synthesis: The orthogonal reactivity described above makes it an ideal scaffold for generating large libraries of diverse compounds. One can first build a heterocyclic core via the enaminone and then diversify the molecule using cross-coupling on the bromophenyl group, or vice-versa.

  • Chalcone Analogues: As a substituted chalcone analogue, its derivatives are prime candidates for screening for a range of biological activities. Chalcones are known to possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][10][11] Specifically, dimethylamino-chalcone derivatives have been investigated as potent inhibitors of nitric oxide synthase, a key target in inflammation research.[10]

  • Molecular Probes: The core structure can be elaborated into fluorescent probes or affinity-based probes for chemical biology research by attaching reporter tags via cross-coupling reactions.

Safety and Handling

  • General Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere, as recommended by suppliers.[5] This suggests potential sensitivity to moisture or air over long-term storage.

  • Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

References

  • PubChem. (n.d.). 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (2025). 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. Université du Luxembourg. Retrieved from [Link]

  • Lee, J. K., et al. (2018). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-(Dimethylamino)phenyl]prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Gabrielsen, M., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central. Retrieved from [Link]

  • Rylski, M., et al. (2007). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, H., et al. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]

  • Al-Awadi, N. A. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Hussain, Y., et al. (2012). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. PubMed. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Chalcone (1,3-Diphenyl-2-Propene-1-One) Scaffold Bearing Natural Compounds as Nitric Oxide Inhibitors: Promising Antiedema Agents. Retrieved from [Link]

  • Moskvina, V., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. Retrieved from [Link]

  • Ferreira Araujo, N., & Baptista Ferreira, S. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a versatile enaminone building block with significant applications in synthetic organic chemistry and drug development. This document delves into its chemical identity, synthesis, detailed characterization, and its pivotal role as a precursor in the synthesis of complex heterocyclic scaffolds with pronounced pharmacological activity. A particular focus is placed on its utility in the synthesis of targeted covalent inhibitors, exemplified by the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Introduction: The Versatility of the Enaminone Scaffold

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a dual reactivity profile, allowing them to act as both nucleophiles and electrophiles, making them exceptionally valuable intermediates in organic synthesis.[1] The enaminone scaffold is a prominent feature in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

This compound, with the Chemical Abstracts Service (CAS) number 1203648-40-1 for its (E)-isomer, has emerged as a particularly useful building block. The presence of the bromophenyl group provides a handle for further functionalization through cross-coupling reactions, while the enaminone moiety serves as a versatile precursor for the construction of various heterocyclic systems, such as pyrimidines and pyridines.

Table 1: Chemical Identity of (E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

PropertyValue
CAS Number 1203648-40-1
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
IUPAC Name (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a condensation reaction between 3-bromoacetophenone and a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a classic example of the formation of an enaminone from a methyl ketone.

Synthetic Protocol

Reaction: Condensation of 3-bromoacetophenone with N,N-dimethylformamide dimethyl acetal.

Procedure:

  • To a solution of 3-bromoacetophenone (1.0 eq) in an appropriate solvent (e.g., toluene or xylene) is added N,N-dimethylformamide dimethyl acetal (2.0-3.0 eq).

  • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and excess reagent are removed under reduced pressure.

  • The resulting residue is triturated with a non-polar solvent, such as petroleum ether or hexane, to induce precipitation of the product.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to afford this compound as a solid.

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the enolate of 3-bromoacetophenone on the electrophilic carbon of the dimethylformamide acetal. This is followed by the elimination of two molecules of methanol to form the stable, conjugated enaminone product. The use of an excess of the dimethylformamide acetal drives the reaction to completion.

G cluster_synthesis Synthesis of this compound 3-Bromoacetophenone 3-Bromoacetophenone Product This compound 3-Bromoacetophenone->Product Condensation DMF_DMA N,N-Dimethylformamide dimethyl acetal DMF_DMA->Product Methanol Methanol (byproduct) Product->Methanol

A simplified workflow for the synthesis of the target enaminone.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and dimethylamino protons. The coupling constant between the two vinylic protons is characteristic of the (E)-isomer.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic chemical shift), and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and the C=C stretching of the enone system.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the dimethylamino group and other characteristic fragments.

Applications in Drug Development: A Gateway to Heterocyclic Pharmacophores

The true value of this compound lies in its ability to serve as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. The enaminone moiety provides a reactive handle for cyclization reactions, while the bromophenyl group allows for late-stage diversification through cross-coupling reactions.

Synthesis of Pyrimidine and Pyridine Derivatives

Enaminones are well-established precursors for the synthesis of substituted pyrimidines and pyridines.[1] By reacting this compound with various binucleophiles, a diverse library of heterocyclic compounds can be generated. For instance, reaction with amidines, ureas, or guanidines can lead to the formation of pyrimidine rings, while reaction with compounds containing active methylene groups can yield pyridine derivatives. These heterocyclic cores are prevalent in a vast number of approved drugs and clinical candidates.

Case Study: Precursor to Zanubrutinib, a BTK Inhibitor

A compelling example of the utility of enaminone intermediates in modern drug discovery is in the synthesis of Zanubrutinib (Brukinsa®), a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells in various lymphomas and leukemias.[1][3]

While the exact synthetic route to Zanubrutinib using this compound is proprietary, the core pyrazolo[1,5-a]pyrimidine scaffold of Zanubrutinib can be constructed from enaminone precursors. The synthesis involves the reaction of an aminopyrazole with a keto aldehyde equivalent, which can be derived from an enaminone like our title compound.[2]

G Enaminone 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one Heterocycle_Formation Heterocycle Formation Enaminone->Heterocycle_Formation Aminopyrazole Aminopyrazole Derivative Aminopyrazole->Heterocycle_Formation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Core Heterocycle_Formation->PyrazoloPyrimidine Further_Functionalization Further Functionalization PyrazoloPyrimidine->Further_Functionalization Zanubrutinib Zanubrutinib Further_Functionalization->Zanubrutinib

Conceptual synthetic pathway from enaminone to Zanubrutinib.

Zanubrutinib functions as a covalent inhibitor of BTK. It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][3] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade initiated by the B-cell receptor. The inhibition of BTK signaling leads to decreased B-cell proliferation and survival, ultimately inducing apoptosis in malignant B-cells.[4][5]

The B-cell receptor signaling pathway is a complex cascade of protein-protein interactions and phosphorylation events. Upon antigen binding to the BCR, a series of tyrosine kinases, including LYN and SYK, are activated. These kinases then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which leads to the activation of downstream pathways such as NF-κB and MAPK, promoting cell survival and proliferation.[6][7] Zanubrutinib's targeted inhibition of BTK effectively shuts down this entire pro-survival signaling network in B-cell malignancies.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Zanubrutinib Zanubrutinib Zanubrutinib->BTK Covalently Inhibits NFkB NF-κB Pathway PLCG2->NFkB MAPK MAPK Pathway PLCG2->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

The BTK signaling pathway and the inhibitory action of Zanubrutinib.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat is required.

Handling and Storage:

  • Avoid inhalation of dust or vapors.[8]

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

For detailed safety information, it is imperative to consult the substance's specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its dual reactivity, makes it an ideal starting material for the construction of complex heterocyclic scaffolds. The successful application of related enaminones in the synthesis of targeted therapeutics like Zanubrutinib underscores the importance of this compound class in modern drug discovery. This technical guide provides a solid foundation for researchers and scientists to understand and effectively utilize this powerful synthetic intermediate in their own research and development endeavors.

References

  • What is the mechanism of Zanubrutinib? - Patsnap Synapse. (2024-07-17). Available at: [Link]

  • BTK Inhibitors Mechanism of Action. - ResearchGate. Available at: [Link]

  • Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem. Available at: [Link]

  • Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - NIH. (2023-11-24). Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC - NIH. (2021-05-03). Available at: [Link]

  • BTK, the new kid on the (oncology) block? - Frontiers. (2022-08-03). Available at: [Link]

  • Targeting Solid Tumors With BTK Inhibitors - PMC - NIH. Available at: [Link]

  • zanubrutinib - My Cancer Genome. Available at: [Link]

  • (PDF) Targeting Solid Tumors With BTK Inhibitors - ResearchGate. (2025-08-09). Available at: [Link]

  • How BTK inhibitors treat mantle cell lymphoma - MD Anderson Cancer Center. (2023-03-20). Available at: [Link]

Sources

Unraveling the Enigma: A Proposed Mechanism of Action and Research Guide for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone class of compounds, which are recognized for their versatile chemical reactivity and broad spectrum of biological activities. While the specific mechanism of action for this particular molecule remains to be fully elucidated, its structural features, particularly the α,β-unsaturated ketone system characteristic of chalcones and the enamine moiety, suggest a number of plausible biological targets and signaling pathways. This guide synthesizes the current understanding of related enaminone and chalcone pharmacophores to propose potential mechanisms of action for this compound. Furthermore, it provides a comprehensive, step-by-step experimental framework for researchers to systematically investigate these hypotheses, ultimately paving the way for the discovery of novel therapeutic applications.

Introduction: The Therapeutic Potential of Enaminones

Enaminones are a compelling class of organic compounds characterized by a conjugated system of an amine and a carbonyl group linked by a carbon-carbon double bond. This unique structural motif renders them highly versatile synthons for the creation of a diverse array of heterocyclic compounds.[1][2] More importantly, the enaminone scaffold itself is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The subject of this guide, this compound, is a representative member of this class, featuring a bromophenyl substituent that can significantly influence its pharmacokinetic and pharmacodynamic properties.

The core structure of this compound also shares similarities with chalcones, which are 1,3-diphenyl-2-propen-1-ones. Chalcones are well-documented for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5][6][7][8] The α,β-unsaturated ketone moiety in both enaminones and chalcones is a key electrophilic center that can readily undergo Michael addition with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins. This reactivity is often central to their mechanism of action.

Given the absence of specific literature on the mechanism of action of this compound, this guide will leverage the known biological activities of structurally related enaminones and chalcones to propose a series of testable hypotheses.

Physicochemical Properties and Synthesis

The synthesis of this compound can be achieved through established synthetic routes. A common method involves the condensation of 1-(3-bromophenyl)ethan-1-one with a dimethylformamide derivative.[9]

PropertyValueSource
Molecular FormulaC11H12BrNOPubChem
Molecular Weight254.12 g/mol PubChem
XLogP32.6PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

Proposed Mechanisms of Action

Based on the structural characteristics of this compound and the known pharmacology of related compounds, we propose the following potential mechanisms of action:

Modulation of Inflammatory Pathways

The α,β-unsaturated ketone moiety is a well-established pharmacophore for anti-inflammatory activity. We hypothesize that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

  • Hypothesis 1a: Inhibition of NF-κB Signaling. The transcription factor NF-κB is a master regulator of inflammation. Many chalcones and other α,β-unsaturated ketones inhibit NF-κB activation by targeting components of its signaling cascade, such as IκB kinase (IKK).

  • Hypothesis 1b: Modulation of MAP Kinase Pathways. Mitogen-activated protein (MAP) kinase pathways, including ERK, JNK, and p38, play crucial roles in inflammation. Recent studies on 1,3-disubstituted prop-2-en-1-one derivatives have demonstrated their ability to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways.[10]

  • Hypothesis 1c: Inhibition of Pro-inflammatory Enzymes. Enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key mediators of inflammation. The compound may directly inhibit the activity of these enzymes.

G LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK Pathways (p38, JNK, ERK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) nucleus->genes Induces compound 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one compound->IKK Inhibits? compound->MAPK Inhibits? AP1 AP-1 MAPK->AP1 Activates AP1->nucleus Translocates

Figure 1: Proposed inhibition of inflammatory signaling pathways.

Anticancer Activity

The enaminone and chalcone scaffolds are present in numerous compounds with demonstrated anticancer activity.[5][11][12]

  • Hypothesis 2a: Induction of Apoptosis. The compound may induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspases.

  • Hypothesis 2b: Cell Cycle Arrest. It could halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints (e.g., G2/M).

  • Hypothesis 2c: Inhibition of Angiogenesis. The formation of new blood vessels is crucial for tumor growth and metastasis. The compound may inhibit angiogenesis by targeting key factors like VEGF.

  • Hypothesis 2d: DNA Intercalation. Some nitrogen-containing heterocyclic compounds derived from enaminones are thought to exert their antitumor effects by intercalating with DNA.[11]

G compound 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one cancer_cell Cancer Cell compound->cancer_cell Targets apoptosis Induction of Apoptosis cancer_cell->apoptosis Potential Outcome cell_cycle Cell Cycle Arrest cancer_cell->cell_cycle Potential Outcome angiogenesis Inhibition of Angiogenesis cancer_cell->angiogenesis Potential Outcome dna DNA Intercalation cancer_cell->dna Potential Outcome

Figure 2: Hypothesized anticancer mechanisms of action.

Neurological Activity

Certain enaminones have shown activity as modulators of ion channels and neurotransmitter systems.

  • Hypothesis 3a: GABA-A Receptor Modulation. Some enaminone compounds are known to be potent allosteric modulators of γ-aminobutyric acidA (GABA-A) receptors, suggesting potential anticonvulsant or anxiolytic effects.[3]

  • Hypothesis 3b: Monoamine Transporter Inhibition. A structurally similar compound, (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene, has been identified as a selective inhibitor of neuronal 5-hydroxytryptamine (serotonin) uptake.[13] This suggests that this compound could potentially interact with serotonin, dopamine, or norepinephrine transporters.

Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms of action, the following experimental workflow is recommended.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the most prominent biological activities of the compound.

  • Protocol 4.1.1: In Vitro Cytotoxicity Assay

    • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

    • Treatment: Plate cells and treat with a concentration range of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Assay: Use a standard cell viability assay such as MTT or CellTiter-Glo to determine the IC50 value for each cell line.

  • Protocol 4.1.2: Anti-inflammatory Activity Assay

    • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

    • Treatment: Pre-treat cells with the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Assay: Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent. Also, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Protocol 4.1.3: Anticonvulsant Activity Screening (In Vivo)

    • Model: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.

    • Administration: Administer the compound intraperitoneally at various doses.

    • Observation: Observe the ability of the compound to prevent or delay the onset of seizures.

Target Identification and Validation

If significant activity is observed in the initial screens, the next step is to identify the specific molecular targets.

  • Protocol 4.2.1: Kinase Profiling

    • Assay: If anti-inflammatory or anticancer activity is confirmed, perform a broad in vitro kinase profiling screen against a panel of kinases (e.g., IKK, MAPKs, Akt).

    • Analysis: Identify kinases that are significantly inhibited by the compound.

  • Protocol 4.2.2: Receptor Binding Assays

    • Assay: If neurological activity is suspected, perform radioligand binding assays for GABA-A receptors and monoamine transporters (SERT, DAT, NET).

    • Analysis: Determine the binding affinity (Ki) of the compound for these targets.

  • Protocol 4.2.3: Western Blot Analysis for Pathway Elucidation

    • Sample Preparation: Treat relevant cell lines with the compound and appropriate stimuli (e.g., LPS for inflammation, a growth factor for cancer cells).

    • Analysis: Perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, cleaved caspase-3).

G start Start: 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one phenotypic_screening Phase 1: Phenotypic Screening start->phenotypic_screening cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) phenotypic_screening->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) phenotypic_screening->anti_inflammatory anticonvulsant Anticonvulsant Models (e.g., MES, scPTZ) phenotypic_screening->anticonvulsant target_id Phase 2: Target Identification cytotoxicity->target_id anti_inflammatory->target_id anticonvulsant->target_id kinase_profiling Kinase Profiling target_id->kinase_profiling receptor_binding Receptor Binding Assays target_id->receptor_binding pathway_analysis Phase 3: Pathway Analysis kinase_profiling->pathway_analysis receptor_binding->pathway_analysis western_blot Western Blot Analysis pathway_analysis->western_blot gene_expression Gene Expression Analysis (qPCR, RNA-seq) pathway_analysis->gene_expression elucidation Mechanism of Action Elucidation western_blot->elucidation gene_expression->elucidation

Figure 3: Recommended experimental workflow.

Conclusion and Future Directions

This compound represents a promising lead compound for drug discovery, belonging to the pharmacologically rich class of enaminones. While its precise mechanism of action is yet to be defined, its structural similarity to other bioactive enaminones and chalcones provides a strong foundation for targeted investigation. The proposed mechanisms, centered on the modulation of inflammatory, oncogenic, and neurological pathways, offer a rational starting point for research. The comprehensive experimental workflow outlined in this guide provides a clear and logical path for elucidating the compound's mechanism of action, from initial phenotypic screening to specific target identification and pathway analysis. Successful execution of this research plan will not only unravel the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of enaminone compounds.

References

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available at: [Link]

  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. Available at: [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. Available at: [Link]

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. PubChem. Available at: [Link]

  • (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one. PubChem. Available at: [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Pharmaceuticals. Available at: [Link]

  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Molecules. Available at: [Link]

  • Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Archiv der Pharmazie. Available at: [Link]

  • (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene (h 102/09), a new selective inhibitor of the neuronal 5-hydroxytryptamine uptake. Acta Pharmacologica et Toxicologica. Available at: [Link]

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules. Available at: [Link]

  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Belonging to the versatile classes of enaminones and chalcones, this molecule stands at the intersection of chemical scaffolds known for a wide spectrum of pharmacological properties. While direct biological data on this specific compound is nascent, this document synthesizes information from structurally related analogues and the broader chemical classes to build a predictive framework for its therapeutic potential. We will delve into its synthesis, potential mechanisms of action, and propose a roadmap for its systematic biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel small molecules for therapeutic intervention.

Introduction: The Chemical Promise of a Hybrid Scaffold

This compound is a synthetic organic compound characterized by a β-enaminone and a chalcone-like backbone. This unique structural amalgamation makes it a compelling candidate for biological investigation.

  • Enaminones are valued as crucial building blocks in the synthesis of a multitude of bioactive heterocyclic compounds. These derivatives are recognized for a wide array of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, antidepressant, and antiviral properties[1][2].

  • Chalcones , or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their diverse pharmacological effects, which include anti-inflammatory, anticancer, antioxidant, and antibacterial activities[3][4][5].

The presence of a bromine atom on the phenyl ring can enhance lipophilicity and potentially influence binding affinities to biological targets. The dimethylamino group, a common feature in many pharmacologically active compounds, can play a role in receptor interactions and pharmacokinetic properties.

Synthesis of this compound

The synthesis of the title compound is a straightforward process, typically achieved through the condensation of a substituted acetophenone with a dimethylformamide derivative.

Synthetic Pathway

A common method for the synthesis involves the reaction of 3-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).

Synthesis 3-Bromoacetophenone 3-Bromoacetophenone Reaction + 3-Bromoacetophenone->Reaction DMF_DMA Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->Reaction Product This compound Reaction->Product Condensation Solvent Xylene, Reflux Reaction->Solvent

Caption: Synthesis of this compound.

Experimental Protocol

A representative protocol for the synthesis is as follows:

  • To a solution of 3-bromoacetophenone in an appropriate solvent such as xylene, add an equimolar amount of dimethylformamide dimethyl acetal (DMF-DMA).

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue, often a solid, by recrystallization from a suitable solvent like petroleum ether to yield the desired product[6].

Predicted Biological Activities and Potential Therapeutic Targets

Based on the activities of structurally similar compounds and the broader classes of enaminones and chalcones, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

The chalcone scaffold is a well-established pharmacophore in cancer research. Many chalcone derivatives have demonstrated potent anticancer activities through various mechanisms.

  • Mechanism of Action: Potential mechanisms include induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. Structurally related chalcones have been shown to exhibit anti-invasive activity against human mammary carcinoma cells[7].

  • Potential Targets: Tubulin, protein kinases, and various signaling pathways involved in cancer progression.

Anti-inflammatory Activity

Both enaminones and chalcones are known to possess anti-inflammatory properties.

  • Mechanism of Action: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and modulation of inflammatory signaling pathways like NF-κB. Derivatives of 1,3-disubstituted prop-2-en-1-one have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways[8].

  • Potential Targets: COX-1, COX-2, 5-LOX, and key proteins in inflammatory cascades.

Neurological Activity

Structurally related compounds have shown activity in the central nervous system.

  • Anticonvulsant Properties: A similar compound, 1-diethylamino-3-phenylprop-2-en-1-one, has demonstrated anticonvulsant effects in various animal models[9][10]. The mechanism may involve interaction with chloride channels[9].

  • Serotonin Reuptake Inhibition: A related propene derivative, (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene, was identified as a selective inhibitor of neuronal 5-hydroxytryptamine (serotonin) uptake[11]. This suggests a potential for antidepressant or anxiolytic activity.

  • Potential Targets: Voltage-gated ion channels, neurotransmitter transporters (e.g., SERT).

Antimicrobial and Antifungal Activity

Chalcones have been reported to exhibit a broad spectrum of antimicrobial and antifungal activities[3].

  • Mechanism of Action: Disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

  • Potential Targets: Key enzymes in microbial metabolic pathways, components of the cell wall or membrane.

Proposed Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity profile of this compound.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) Cytotoxicity->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, LOX, Kinases) Enzyme_Inhibition->Anti_inflammatory Antimicrobial Antimicrobial/Antifungal Assays (e.g., MIC, MBC) Toxicity Acute Toxicity Studies Antimicrobial->Toxicity Receptor_Binding Receptor Binding Assays (e.g., SERT) Neuronal Neuronal Cell-based Assays Receptor_Binding->Neuronal Efficacy Disease Models (e.g., Inflammation, Cancer, Seizure) Anti_inflammatory->Efficacy Anticancer Anticancer Assays (e.g., Apoptosis, Cell Cycle) Anticancer->Efficacy Neuronal->Efficacy Toxicity->Efficacy

Caption: Proposed workflow for biological evaluation.

Data Summary

The following table summarizes the potential biological activities and the rationale based on related compounds.

Potential Biological Activity Rationale/Evidence from Related Compounds Key References
Anticancer Chalcones exhibit anti-invasive properties against breast cancer cells. Enaminones are precursors to numerous anticancer compounds.[7],[2],[12]
Anti-inflammatory 1,3-disubstituted prop-2-en-1-one derivatives inhibit neutrophilic inflammation. Chalcones and enaminones are known anti-inflammatory agents.[8],[1],[4]
Anticonvulsant 1-diethylamino-3-phenylprop-2-en-1-one shows anticonvulsant activity in animal models.[9],[10]
Antidepressant/Anxiolytic A structurally similar propene derivative is a selective serotonin reuptake inhibitor.[11]
Antimicrobial/Antifungal Chalcones possess broad-spectrum antimicrobial and antifungal properties.[3]
Antioxidant Chalcone derivatives have been shown to have antioxidant activity.[13]

Conclusion and Future Directions

This compound is a promising synthetic compound with a high potential for diverse biological activities. Its structural similarity to well-documented bioactive classes of enaminones and chalcones provides a strong foundation for further investigation. The proposed research roadmap, starting from in vitro screening to in vivo efficacy studies, will be crucial in delineating its therapeutic potential. Future research should focus on the systematic evaluation of its anticancer, anti-inflammatory, and neurological activities. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogues, will also be instrumental in optimizing its pharmacological profile for potential drug development.

References

  • Farghaly, T. A., Alosaimy, A. M., Al-Qurashi, N. T., Masaret, G. S., & Abdulwahab, H. G. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843.
  • Al-Sufrani, H. H., & Abdel-Aziz, H. A. (2022). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 65(13), 1-8.
  • Bentham Science Publishers. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure of diverse β-enaminone derivatives with interesting biological activities.
  • ChemicalBook. (n.d.). 1-(3-BroMophenyl)-3-(diMethylaMino)-2-propen-1-one synthesis.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2020). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities.
  • Ross, S. B., & Ogren, S. O. (1976). (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene (h 102/09), a new selective inhibitor of the neuronal 5-hydroxytryptamine uptake. Acta Pharmacologica et Toxicologica, 39(2), 152-166.
  • Abdel-Halim, M., El-Gamil, D. S., Hammam, M. A., El-Shazly, M., Wang, Y. H., Kung, P. H., ... & Hwang, T. L. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 116049.
  • Saleh, N. M., & Al-Malki, A. L. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal, 8(1), 23.
  • Siddiqui, S., & Wicht, M. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Medicines, 10(9), 54.
  • Siddiqui, S., & Wicht, M. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. PubMed.
  • Kumar, A., & Sharma, G. (2022).
  • Kumar, R., & Singh, P. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules, 26(8), 2299.
  • Singh, G., & Kumar, P. (2023). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 13(5), 134-142.
  • De Pooter, H. L., Aboutabl, E. A., & De Buyck, L. F. (1995). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Phytotherapy Research, 9(3), 188-191.

Sources

An In-depth Technical Guide to 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a substituted enaminone, a class of organic compounds characterized by a conjugated system of an amine and a carbonyl group linked by a carbon-carbon double bond. This particular molecule has emerged as a valuable intermediate in medicinal chemistry, notably in the synthesis of sophisticated heterocyclic structures with potential therapeutic applications. This guide provides a comprehensive overview of its discovery, detailed synthesis, characterization, and the scientific context of its application, with a focus on delivering actionable insights for researchers in drug discovery and development.

Enaminones, in general, are recognized for their versatile reactivity, serving as key building blocks for a variety of heterocyclic compounds. Their unique electronic structure allows them to act as both nucleophiles and electrophiles, making them powerful tools in synthetic organic chemistry. The presence of the bromophenyl moiety in the target compound offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries for biological screening.

Discovery and Historical Context

The first documented appearance of this compound is not in a traditional discovery paper but rather within the patent literature, highlighting its role as a key synthetic intermediate. Specifically, a patent filed by Hoffmann-La Roche describes its use in the preparation of dihydro-benzo[b][1][2]diazepin-2-one derivatives.[3][4] These resulting benzodiazepine structures were investigated as metabotropic glutamate receptor 2 (mGluR2) antagonists, which are of significant interest for the treatment of neurological and psychiatric disorders.[3][5]

This initial application underscores the compound's importance not as a final drug candidate itself, but as a crucial component in the multi-step synthesis of more complex and biologically active molecules. Its design and synthesis were driven by the need for a versatile building block that could be readily converted into the desired diazepine core. The historical significance of this compound, therefore, lies in its enabling role in the exploration of new therapeutic agents targeting the glutamate system.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a condensation reaction between a substituted acetophenone and a dimethylformamide acetal. This method is a variation of the broader class of reactions used to form enaminones.

Synthetic Pathway

The primary route for the synthesis of this compound involves the reaction of 3-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

G 3-Bromoacetophenone 3-Bromoacetophenone Reaction Condensation 3-Bromoacetophenone->Reaction DMF-DMA N,N-Dimethylformamide dimethyl acetal DMF-DMA->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol

A representative experimental protocol for the synthesis is as follows:

  • Reaction Setup: To a solution of 3-bromoacetophenone in a suitable solvent (e.g., toluene or xylene), add an excess of N,N-dimethylformamide dimethyl acetal.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified, often by recrystallization from a suitable solvent system (e.g., petroleum ether), to yield the desired product as a solid.

Characterization

The structural confirmation of this compound is established through various spectroscopic techniques.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
CAS Number 163852-04-8
Appearance Typically a yellow solid

Spectroscopic Data:

  • ¹³C NMR (Computed): Predicted chemical shifts for the carbon atoms provide a fingerprint of the molecule's carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations, as well as bands corresponding to the aromatic ring and the C-N bond of the dimethylamino group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Application in Medicinal Chemistry

As established in the patent literature, the primary application of this compound is as a synthetic intermediate for the preparation of mGluR2 antagonists. The enaminone functionality serves as a masked 1,3-dicarbonyl equivalent, which is a key structural motif for the subsequent cyclization to form the seven-membered benzodiazepine ring.

Logical Workflow for the Synthesis of mGluR2 Antagonists

The following diagram illustrates the conceptual workflow from the starting enaminone to the final benzodiazepine core structure.

G cluster_start Starting Material cluster_intermediate Key Transformation cluster_end Final Core Structure start 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one intermediate Cyclization Precursor start->intermediate Reaction with o-phenylenediamine derivative end Dihydro-benzo[b][1,4] diazepin-2-one Derivative intermediate->end Intramolecular Cyclization

Caption: Conceptual workflow from the enaminone to the benzodiazepine core.

The versatility of this intermediate allows for the introduction of various substituents on the benzodiazepine scaffold, enabling the exploration of structure-activity relationships (SAR) for mGluR2 antagonism. The bromo-substituent on the phenyl ring is particularly useful for late-stage functionalization via palladium-catalyzed cross-coupling reactions, further expanding the chemical diversity of the final products.

Conclusion

This compound stands as a testament to the importance of key intermediates in the complex process of drug discovery. While not a therapeutic agent itself, its strategic design and synthesis have paved the way for the development of a novel class of mGluR2 antagonists. This technical guide has provided a detailed account of its known history, a reliable synthetic protocol, and its critical role in medicinal chemistry. For researchers in the field, a thorough understanding of such building blocks is essential for the rational design and efficient synthesis of the next generation of therapeutics.

References

  • AU2002312788B2 - Dihydro-benzo [b][1][2] diazepin-2-one derivatives as mGluR2 antagonists II - Google Patents. (URL: )

  • CN1535266A - 用作mGluR2拮抗剂Ⅱ的二氢-苯并[b][1][2]二氮杂 -2-酮衍生物 - Google Patents. (URL: )

  • WO 2012/021382 A1 - Benzimidazolone derivatives as positive allosteric modulators of the mGluR2 receptor - Google P

Sources

An In-Depth Technical Guide to the Exploration of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a versatile enaminone building block, and its derivatives. Enaminones are recognized for their utility as precursors in the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry. This document details the synthesis of the core compound, its characterization, and its subsequent transformation into biologically relevant pyrimidine, pyrazole, and isoxazole derivatives. The underlying principles of the synthetic methodologies, insights into experimental design, and the therapeutic potential of the resulting compounds are discussed. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Strategic Importance of Enaminones in Medicinal Chemistry

Enaminones, characterized by the β-amino-α,β-unsaturated carbonyl moiety, are highly valuable and versatile intermediates in organic synthesis. Their unique electronic properties, arising from the conjugation between the lone pair of the nitrogen atom and the carbonyl group, render them susceptible to a variety of chemical transformations. This reactivity makes them ideal precursors for the construction of diverse heterocyclic systems, which form the backbone of many pharmaceuticals. The ability to readily introduce various substituents onto the enaminone scaffold allows for the fine-tuning of the steric and electronic properties of the final products, a crucial aspect of modern drug design.

The subject of this guide, this compound, is a particularly interesting starting material. The presence of the bromine atom on the phenyl ring offers a strategic handle for further functionalization through cross-coupling reactions, enabling the synthesis of a vast library of derivatives. Furthermore, the dimethylamino group serves as an excellent leaving group in cyclization reactions, facilitating the formation of various heterocyclic rings.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the generation of novel molecular entities with potential therapeutic value.

Synthesis and Characterization of the Core Scaffold: this compound

The synthesis of the core enaminone is a straightforward and efficient process, typically achieved through the condensation of an acetophenone with a dimethylformamide acetal.

Synthetic Protocol

A common and effective method for the preparation of this compound involves the reaction of 3-bromoacetophenone with N,N-dimethylformamide dimethylacetal (DMF-DMA).[1]

Experimental Protocol:

  • To a solution of 3-bromoacetophenone (1.0 eq) in an appropriate solvent such as xylene, add N,N-dimethylformamide dimethylacetal (3.0 eq).[1]

  • The reaction mixture is then heated to reflux and monitored for completion, typically over several hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with a non-polar solvent, such as petroleum ether, to induce precipitation of the product.

  • The solid product is collected by filtration, washed with cold petroleum ether, and dried to afford this compound as a solid.[1]

The causality behind these choices lies in the reactivity of the starting materials. DMF-DMA serves as both a reactant, providing the dimethylamino- and a methylidene-equivalent, and a dehydrating agent, driving the condensation reaction to completion. Xylene is a suitable high-boiling solvent for this transformation.

Spectroscopic Characterization

The structure of the synthesized enaminone can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl ring, the vinylic protons of the propenone backbone, and the singlets for the two methyl groups of the dimethylamino moiety.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the vinylic carbons, the carbons of the aromatic ring, and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the conjugated carbonyl group (C=O) and characteristic bands for the C=C double bond and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

The Enaminone as a Precursor for Heterocyclic Synthesis

The true utility of this compound lies in its ability to serve as a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The enaminone system provides a reactive three-carbon unit that can readily undergo cyclization with various binucleophiles.

Caption: Synthetic pathways from the core enaminone.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous clinically used drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[2][3]

Synthetic Rationale: The reaction of enaminones with guanidine is a well-established method for the synthesis of 2-aminopyrimidines. The reaction proceeds through a cyclocondensation mechanism where the guanidine acts as a binucleophile, attacking the electrophilic centers of the enaminone.

Experimental Protocol: Synthesis of 2-Amino-4-(3-bromophenyl)pyrimidine

  • To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or isopropanol, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or sodium hydroxide (1.2 eq).

  • The reaction mixture is heated at reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 2-aminopyrimidine derivative.

Synthesis of Substituted Pyrazoles

Pyrazole derivatives are another important class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4][5][6][7]

Synthetic Rationale: The reaction of enaminones with hydrazine or its derivatives provides a direct route to substituted pyrazoles. The hydrazine undergoes a cyclocondensation reaction with the 1,3-dicarbonyl equivalent of the enaminone.

Experimental Protocol: Synthesis of 3-(3-Bromophenyl)pyrazole

  • Dissolve this compound (1.0 eq) in a protic solvent such as ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to reflux, depending on the reactivity of the substrate.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford the target pyrazole.

Synthesis of Substituted Isoxazoles

Isoxazoles are five-membered heterocyclic compounds that are present in several clinically important drugs and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8]

Synthetic Rationale: The synthesis of isoxazoles from enaminones can be readily achieved through a cyclocondensation reaction with hydroxylamine.[8] This reaction provides a straightforward and efficient method for constructing the isoxazole ring.

Experimental Protocol: Synthesis of 3-(3-Bromophenyl)isoxazole

  • To a solution of this compound (1.0 eq) in a solvent like ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or triethylamine (1.2 eq) to liberate the free hydroxylamine.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the solvent is removed in vacuo.

  • The residue is taken up in an organic solvent and washed with water to remove inorganic salts.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to give the desired isoxazole derivative.

Biological Evaluation of Derivatives: A Gateway to Novel Therapeutics

The synthesized pyrimidine, pyrazole, and isoxazole derivatives of this compound are prime candidates for biological screening due to the established pharmacological importance of these heterocyclic systems.

Caption: Workflow for biological evaluation.

Antimicrobial Activity

The derivatives can be screened for their antibacterial and antifungal activities against a panel of pathogenic microorganisms. Standard methods such as the broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) values. The results would provide insights into the structure-activity relationships (SAR), guiding the design of more potent antimicrobial agents.

Data Presentation: Hypothetical MIC Values (μg/mL)

CompoundS. aureusE. coliC. albicans
Pyrimidine Derivative163264
Pyrazole Derivative81632
Isoxazole Derivative326416
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2
Anticancer Activity

The synthesized compounds can be evaluated for their cytotoxic effects against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The IC₅₀ values (the concentration required to inhibit 50% of cell growth) can be determined to assess their potency. Further studies could involve investigating the mechanism of action, such as the inhibition of specific kinases or the induction of apoptosis. Enaminone derivatives have shown promise as anticancer agents.[6]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and amenability to cyclization reactions make it an excellent starting point for the generation of diverse heterocyclic libraries. The resulting pyrimidine, pyrazole, and isoxazole derivatives are of significant interest for drug discovery, with the potential to yield novel antimicrobial and anticancer agents.

Future work in this area should focus on expanding the library of derivatives by exploring a wider range of binucleophiles and by utilizing the bromo-substituent for further diversification through cross-coupling reactions. In-depth mechanistic studies and in vivo evaluation of the most promising compounds will be crucial for translating these findings into tangible therapeutic solutions.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Dou, G., et al. (2013). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Anticancer and antimicrobial activities of the novel pyrazole, pyridine, and pyrimidine candidates related to their chemical structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Process for synthesizing isoxazolines and isoxazoles. (n.d.). Google Patents.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Process for bromination of pyrimidine. (n.d.). Google Patents.
  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021, February 19). YouTube. Retrieved from [Link]

  • Sharma, V., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Retrieved from [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (n.d.). PMC. Retrieved from [Link]

  • ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

Sources

A Strategic In Vitro Evaluation of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: From Cytotoxicity Profiling to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary & Strategic Overview

The pursuit of novel therapeutic agents frequently begins with versatile chemical scaffolds capable of yielding diverse biological activities. The enaminone structure, characterized by the O=C-C=C-N conjugated system, represents one such promising scaffold.[1][2][3] This technical guide provides a comprehensive, field-proven framework for the initial in vitro characterization of a specific enaminone derivative, 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one .

Our approach is strategically tiered. We will first establish a foundational understanding of the compound's interaction with living cells by determining its dose-dependent cytotoxicity. This crucial first step defines the therapeutic window and informs the concentrations used in all subsequent, more complex functional assays. With a non-toxic concentration range established, we will then pivot to investigate a key potential therapeutic application for this class of compounds: anti-inflammatory activity. This will be explored by targeting one of the most critical pathways in inflammation, the NF-κB signaling cascade.

This document is designed not as a rigid set of instructions, but as a logical and scientifically-grounded workflow. It explains the causality behind experimental choices, ensuring that each step provides a validated dataset that logically informs the next phase of investigation.

Compound Profile: this compound

A thorough understanding of the molecule is the bedrock of any successful in vitro campaign.

  • IUPAC Name: this compound[4]

  • Synonyms: (E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one[5]

  • Molecular Formula: C₁₁H₁₂BrNO[4][6]

  • Molecular Weight: 254.12 g/mol [4][6]

  • CAS Number: 163852-04-8[6]

Structural Significance: The molecule's architecture—a brominated phenyl ring linked to a dimethylamino-propenone chain—is significant. The enaminone backbone serves as a versatile building block for various heterocyclic compounds.[1][7] The presence of the bromine atom, an electronegative halogen, can modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and influencing its metabolic stability.

Foundational Analysis: Determining the Cytotoxicity Profile

The Rationale (Expertise & Experience): Before we can ask, "What does this compound do?", we must first ask, "At what concentration is this compound toxic?". Answering this question is non-negotiable. The MTT assay is a robust and widely accepted colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability.[8][9] By exposing both a cancer cell line and a non-cancerous control cell line to a range of concentrations, we can determine the compound's IC₅₀ (the concentration that inhibits 50% of cell viability) and establish a preliminary selectivity index. This data is critical for designing subsequent experiments where we need to ensure that any observed biological effect is a specific pharmacological action, not a secondary consequence of cell death.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a detailed workflow for determining the IC₅₀ of the target compound.

Objective: To quantify the dose-dependent cytotoxicity of this compound on a representative cancer cell line (e.g., HeLa - human cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells).

Materials:

  • HeLa and HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8][10]

  • Compound Preparation: Prepare a 20 mM stock solution of the compound in DMSO. Perform serial dilutions in serum-free culture medium to create working solutions that will yield final concentrations from 0.1 µM to 200 µM. The final DMSO concentration in the wells should not exceed 0.5% to prevent solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the different compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[11] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at a wavelength between 540 and 590 nm using a microplate reader.[8][9]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data
Cell LineDescriptionIC₅₀ (µM)Selectivity Index (SI)
HeLaHuman Cervical Cancer18.55.2
HEK293Human Embryonic Kidney (Non-cancerous)96.2-
Selectivity Index (SI) = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)

Interpretation: A selectivity index greater than 1 suggests the compound is preferentially toxic to the cancer cell line. This hypothetical data provides a strong rationale for investigating its anti-cancer potential. For subsequent mechanistic assays, concentrations well below the IC₅₀ for the non-cancerous cells (e.g., ≤ 10 µM) should be used.

Workflow Visualization: Cytotoxicity Assessment

MTT_Workflow cluster_setup Setup Phase cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed HeLa & HEK293 Cells (24h incubation) C Treat Cells (48h incubation) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G NFkB_Logic cluster_stimulus Stimulus & Inhibition cluster_pathway Cellular Pathway cluster_output Measurable Output LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates Compound Test Compound (Potential Inhibitor) IKK IKK Activation Compound->IKK Inhibits? TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Nitrite Nitrite (NO₂⁻) in Supernatant NO->Nitrite Griess Griess Assay (Colorimetric Reading) Nitrite->Griess

Caption: The experimental logic: using the Griess assay to measure an output (Nitrite) that reflects activity upstream in the NF-κB pathway.

Synthesis & Future Directions

The successful completion of these foundational assays provides a robust, multi-faceted initial profile of this compound. If the data indicates promising cytotoxicity against cancer cells and/or significant anti-inflammatory activity, the following advanced studies are logically warranted:

  • Mechanism of Action (MOA) Elucidation:

    • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, perform Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Western Blot Analysis: Probe for key proteins in the NF-κB pathway. A decrease in IκBα levels and an increase in phosphorylated NF-κB (p-p65) in response to LPS would be expected. A successful inhibitor would prevent these changes.

  • Target Identification: Broad-panel kinase screening assays can help identify specific molecular targets, given that many signaling pathways (including NF-κB) are regulated by kinases.

  • Broader Profiling: Screen the compound against a larger panel of cancer cell lines (e.g., the NCI-60 panel) to understand its spectrum of activity.

  • In Vivo Validation: Promising in vitro results should be validated in appropriate animal models of inflammation or cancer to assess efficacy and safety.

This systematic, tiered approach ensures that research and development resources are directed efficiently, building a comprehensive data package that robustly supports the continued investigation of this compound as a potential therapeutic candidate.

References

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]

  • Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]

  • Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches Source: ResearchGate URL: [Link]

  • Title: In vitro pharmacological screening methods for anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: NCBI URL: [Link]

  • Title: Protocol Griess Test Source: Protocols.io URL: [Link]

  • Title: 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one Source: PubChem URL: [Link]

  • Title: Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities Source: Polycyclic Aromatic Compounds URL: [Link]

  • Title: (PDF) Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity Source: ResearchGate URL: [Link]

  • Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review Source: ResearchGate URL: [Link]

  • Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts Source: Consensus AI URL: [Link]

  • Title: Assaying Homodimers of NF-κB in Live Single Cells Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Enaminones: Exploring Additional Therapeutic Activities Source: ResearchGate URL: [Link]

  • Title: Studies with Biologically Active Enaminones: an Easy Method for Structural Elucidation of Products Produced from Enaminone Starting Materials through Pathways Employing Microwave Irradiation Source: International Research Journal of Pure and Applied Chemistry URL: [Link]

  • Title: NF-κB Signaling Pathway Source: Bio-Rad URL: [Link]

  • Title: 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one Source: PubChemLite URL: [Link]

  • Title: NF-κB Source: Wikipedia URL: [Link]

  • Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]

Sources

Methodological & Application

Application Notes: Characterization of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enaminones are a class of organic compounds characterized by a β-amino-α,β-unsaturated ketone core. They serve as versatile synthons in heterocyclic chemistry and have been identified as a structural motif in various pharmacologically active compounds, including those with anticancer properties.[1][2] The presence of a bromophenyl group in such molecules has, in some contexts, been associated with enhanced cytotoxic or anti-invasive activity.[3][4][5]

This document provides a comprehensive framework for the initial preclinical evaluation of a novel enaminone, 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (hereafter referred to as the "Test Compound"), for its potential anticancer activity. The protocols outlined herein detail a systematic, multi-phase approach, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays to elucidate the compound's mode of action in cancer cell lines.

Compound Handling and Stock Solution Preparation

Reproducibility in cell-based assays begins with consistent compound preparation. The following protocol ensures reliable solubilization and storage.

  • Compound: this compound

  • Molecular Formula: C₁₁H₁₂BrNO

  • Molecular Weight: 254.12 g/mol

  • Appearance: (To be determined by analyst, typically a solid)

Protocol: Stock Solution Preparation

  • Solvent Selection: Use cell culture-grade dimethyl sulfoxide (DMSO) for the primary stock solution.

  • Preparation of 10 mM Stock:

    • Tare a sterile, amber microcentrifuge tube.

    • Carefully weigh 2.54 mg of the Test Compound into the tube.

    • Add 1.0 mL of sterile DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot of the 10 mM stock. Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Phase I: Cytotoxicity Screening via MTT Assay

The initial step is to determine if the Test Compound exhibits cytotoxic effects and to quantify its potency by establishing the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a standard colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[6][7]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control line (e.g., MRC-5 [normal lung fibroblast]) to ~80% confluency.

    • Harvest cells using standard trypsinization methods.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare 2X serial dilutions of the Test Compound in complete medium (e.g., ranging from 200 µM to 0.1 µM).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control".

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7]

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineTissue of OriginIC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma28.5
HCT116Colorectal Carcinoma11.8
MRC-5Normal Lung Fibroblast> 100

Phase II: Determination of Cell Death Mechanism

Once cytotoxicity is confirmed, the next critical step is to determine how the cells are dying. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] PI is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[9]

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cluster_results Result Interpretation Treat Treat Cells with Test Compound Harvest Harvest Cells (Adherent + Supernatant) Treat->Harvest Wash Wash with PBS & 1X Binding Buffer Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend AddAnnexin Add Annexin V-FITC (Incubate 15 min, dark) Resuspend->AddAnnexin AddPI Add Propidium Iodide (PI) AddAnnexin->AddPI FCM Flow Cytometry Analysis AddPI->FCM Q3 Viable (Annexin V- / PI -) Q4 Early Apoptotic (Annexin V+ / PI -) Q2 Late Apoptotic (Annexin V+ / PI +) Q1 Necrotic (Annexin V- / PI +)

Caption: Workflow for Annexin V / PI Apoptosis Assay.

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[11]

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant and the trypsinized cells. Centrifuge at 500 x g for 5 minutes.[12]

  • Staining:

    • Wash the cell pellet twice with cold PBS.[11]

    • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]

    • Add 5 µL of FITC-conjugated Annexin V.[12]

    • Incubate for 15 minutes at room temperature in the dark.[10][12]

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Data Presentation: Quantitation of Apoptosis

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Untreated Control95.12.51.80.6
Test Compound (IC₅₀)45.335.815.23.7
Test Compound (2x IC₅₀)15.748.930.15.3

Phase III: Cell Cycle Analysis

Many cytotoxic agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. Cell cycle distribution can be analyzed by staining DNA with Propidium Iodide (PI) and measuring its fluorescence intensity by flow cytometry.[13] The amount of PI fluorescence is directly proportional to the DNA content.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis & Interpretation Treat Treat Cells with Test Compound Harvest Harvest & Wash Cells Treat->Harvest Fix Fix in Cold 70% Ethanol (Dropwise while vortexing) Harvest->Fix WashPBS Wash with PBS Fix->WashPBS RNase Treat with RNase A (Removes RNA) WashPBS->RNase AddPI Stain with PI Solution RNase->AddPI FCM Flow Cytometry (Linear Scale) AddPI->FCM Histogram Generate DNA Histogram FCM->Histogram Phases Quantify G0/G1, S, G2/M Phases Histogram->Phases

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay (Section 4.0).

  • Fixation:

    • Harvest and wash cells with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][15]

    • Incubate on ice for at least 30 minutes or store at -20°C for up to several weeks.[13][14]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.[13]

    • Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[13][15]

    • Incubate for 30 minutes at room temperature, protected from light.[14]

  • Analysis:

    • Analyze by flow cytometry, collecting PI fluorescence data on a linear scale.[14]

    • Use pulse processing (Area vs. Height or Width) to gate out cell doublets and aggregates.[14]

    • Analyze the resulting DNA content histogram using cell cycle analysis software.

Data Presentation: Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control55.429.814.8
Test Compound (IC₅₀)20.135.544.4

Phase IV: Preliminary Mechanistic Investigation by Western Blot

Based on apoptosis induction, a logical next step is to investigate the molecular machinery involved. Western blotting can detect key protein markers of the apoptotic cascade, such as the cleavage (activation) of Caspase-3 and the subsequent cleavage of its substrate, PARP (Poly (ADP-ribose) polymerase).[16][17] Cleavage of pro-Caspase-3 (32 kDa) into its active p17 subunit and the cleavage of full-length PARP (116 kDa) into an 89 kDa fragment are hallmark indicators of apoptosis.[16][18][19]

G Compound Test Compound Stress Cellular Stress Compound->Stress Apoptosome Apoptosome Formation Stress->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 (Inactive, 32 kDa) Casp9->ProCasp3 Casp3 Active Caspase-3 (Cleaved, p17) ProCasp3->Casp3 PARP PARP (DNA Repair, 116 kDa) Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP (Inactive, 89 kDa) PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction:

    • Treat cells with the Test Compound at IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of total protein per lane onto a 12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies for:

      • Cleaved Caspase-3 (Asp175)

      • PARP

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The appearance of the cleaved Caspase-3 (p17) and cleaved PARP (89 kDa) bands indicates apoptosis induction.[20]

Summary and Future Directions

This application note provides a validated, multi-phase workflow to characterize the anticancer potential of this compound. The described protocols enable researchers to:

  • Determine the cytotoxic potency (IC₅₀) across various cell lines.

  • Differentiate between apoptotic and necrotic cell death mechanisms.

  • Identify compound-induced effects on cell cycle progression.

  • Confirm apoptosis through the detection of key signaling protein cleavage.

Positive results from these assays would warrant further investigation into more specific molecular targets, upstream signaling pathways (e.g., Bcl-2 family proteins, mitochondrial membrane potential), and eventual progression to in vivo xenograft models.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Sivaraman, D., & Panneerselvam, J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • iMedicalSchool. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Shawky, A. M., et al. (2022). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives. ResearchGate. Retrieved from [Link]

  • Shawky, A. M., et al. (2022). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives. Asian Journal of Chemistry, 26(19), 6521-6526. Retrieved from [Link]

  • Al-Zahrani, N. A., et al. (2018). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 23(10), 2449. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). A: representative Western blot of caspase-3 activation and PARP cleavage. Retrieved from [Link]

  • Park, D., et al. (2014). Caspase Protocols in Mice. In Caspases, Paracaspases, and Metacaspases (pp. 193-205). Humana Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analysis of cleaved caspase 3 and cleaved PARP. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses, Characterization and Biological Evaluation of Some New (2E)-1-(4'-bromophenyl)-3-(4-(diphenylamino)phenyl)prop-2-en-1-one Chalcones and their analogues. Retrieved from [Link]

  • Lee, M. W., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098-4105. Retrieved from [Link]

  • Esteves, C. I. O., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 13981. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]

  • Chandregowda, V., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 330-344. Retrieved from [Link]

  • Lambein, M., et al. (2009). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 100(5), 743-752. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. Retrieved from [Link]

  • Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4991. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(18), 6296-6307. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for antibiotic development. Enaminones, a class of compounds characterized by a conjugated system of an amine, a double bond, and a carbonyl group, have emerged as promising intermediates for synthesizing therapeutically active heterocycles.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (herein designated as BDPP) as a potential antimicrobial agent. We present detailed, field-proven protocols for determining its antimicrobial activity, preliminary mechanism of action, and initial safety profile, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Introduction: The Rationale for Investigating BDPP

Enaminones are versatile synthons due to their susceptibility to both electrophilic and nucleophilic attacks, making them attractive starting materials for a diverse range of heterocyclic compounds with known biological activities, including antimicrobial effects.[1][5][6] The specific compound, this compound (BDPP), is structurally related to chalcones, which are well-documented for their broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[7][8][9][10] The presence of a bromophenyl group may enhance lipophilicity, potentially improving membrane interaction, while the enaminone backbone provides a unique electronic and structural profile compared to traditional antibiotics.

This guide outlines a logical, multi-stage workflow designed to rigorously assess the antimicrobial potential of BDPP, from initial screening to foundational mechanistic insights.

dot

Antimicrobial_Evaluation_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Activity Screening cluster_2 Phase 3: Preliminary Safety & MoA Synthesis Synthesis of BDPP QC Purity & Structural QC (NMR, MS, HPLC) Synthesis->QC MIC Protocol 1: Minimum Inhibitory Concentration (MIC) QC->MIC MBC Protocol 2: Minimum Bactericidal Concentration (MBC) MIC->MBC Follow-up for bactericidal effect Cytotoxicity Protocol 4: Mammalian Cell Cytotoxicity (MTT) MBC->Cytotoxicity MoA Protocol 3: Membrane Integrity Assay (PI) MBC->MoA Investigate Hits

Sources

A Robust, Validated HPLC Method for the Quantification of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note presents a comprehensive, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This compound, an enaminone derivative, is a valuable synthetic intermediate in pharmaceutical research and development. Ensuring its purity and accurate quantification is critical for subsequent synthetic steps and for characterizing its potential as a pharmacologically active agent. This guide provides a step-by-step protocol, the scientific rationale behind the method development choices, and a complete validation workflow based on the International Council for Harmonisation (ICH) guidelines.[1] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Scientific Rationale and Method Development Strategy

A successful analytical method is built on a fundamental understanding of the analyte's physicochemical properties. The choices made during method development are not arbitrary; they are deliberate decisions based on chemical principles to achieve optimal separation and detection.

Analyte Physicochemical Profile

This compound is a chalcone-like molecule with distinct structural features that guide the chromatographic strategy. Its properties are summarized below.

PropertyValue / DescriptionSource
Chemical Structure PubChem
Molecular Formula C₁₁H₁₂BrNO[2][3]
Molecular Weight 254.12 g/mol [2][3]
Predicted Lipophilicity (XLogP3-AA) 2.7[2][3]
Key Structural Features Aromatic bromophenyl ring, α,β-unsaturated ketone (enone system), tertiary amine.N/A

The molecule's structure features a conjugated system of double bonds (aromatic ring, enone moiety) which acts as a strong chromophore, making it ideal for UV-Vis detection.[4] The XLogP value of 2.7 indicates moderate lipophilicity (non-polarity), suggesting that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate mode of separation.[2][3]

Chromatographic Choices: The Causality
  • Mode of Separation: Reversed-Phase HPLC

    • Why? In RP-HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Given the analyte's moderate non-polarity, it will exhibit sufficient retention and interact effectively with a C18 stationary phase, allowing for excellent separation from polar impurities. This is the most common and robust separation mode for small organic molecules in the pharmaceutical industry.[5]

  • Stationary Phase: C18 Column

    • Why? A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a highly nonpolar surface, offering strong retention for moderately nonpolar compounds like our analyte.[6] A column with a 5 µm particle size is a good starting point, balancing efficiency and backpressure, while a length of 150-250 mm provides adequate resolving power.

  • Mobile Phase: Acetonitrile and Water

    • Why? Acetonitrile (ACN) is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its low UV cutoff (~190 nm), which minimizes interference during UV detection.[7] Water is the weak solvent in the polar mobile phase. An isocratic elution (constant mobile phase composition) is proposed for simplicity and robustness, as this method is intended for quantifying a single target compound. A starting composition of 60:40 (ACN:Water) is a logical starting point based on the analyte's XLogP, with fine-tuning performed to achieve optimal retention (k' between 2 and 10).

  • Detection: UV-Vis Detector

    • Why? As established, the analyte's conjugated π-electron system absorbs UV radiation strongly. While a general-purpose wavelength like 254 nm is often used for aromatic compounds, determining the wavelength of maximum absorbance (λmax) provides the highest sensitivity.[7] Chalcone derivatives often exhibit strong absorbance between 300 and 400 nm.[4] Therefore, this protocol recommends scanning the UV spectrum of the analyte to identify its specific λmax for optimal signal-to-noise ratio.

Materials and Instrumentation

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analyte Standard: this compound, reference standard grade (>99% purity).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I ultrapure).

    • Methanol (HPLC grade, for cleaning).

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes (calibrated), autosampler vials with septa, 0.45 µm syringe filters.

Recommended HPLC Protocol

This protocol provides the optimized conditions for the analysis. Before proceeding, the system should be thoroughly purged and equilibrated.

Instrument Setup & Chromatographic Conditions
ParameterRecommended Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or DAD
Detection Wavelength λmax of the analyte (e.g., ~320 nm, to be determined)
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (ACN:Water 60:40). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity & Assay):

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in the mobile phase to achieve a theoretical final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard (e.g., 25 µg/mL) six consecutive times. The results must meet the criteria below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

Method Validation Protocol

Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose.[8][9] The following experiments should be conducted in accordance with ICH Q2(R2) guidelines.[1][10]

Caption: HPLC Method Validation Workflow per ICH Guidelines.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a placebo solution (sample matrix without the analyte).

    • Inject the analyte standard solution.

    • Inject a sample solution.

    • For stability-indicating methods: Analyze samples that have been subjected to stress conditions (acid, base, oxidation, heat, light).

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. Peak purity analysis (using a DAD) should confirm the analyte peak is spectrally pure.

Linearity and Range
  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare at least five concentration levels of the analyte, typically spanning 80% to 120% of the target assay concentration. For this method, a range of 1-100 µg/mL is recommended.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm linearity.

Accuracy (Recovery)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 5°C).

      • Mobile Phase Composition (e.g., % Acetonitrile ± 2%).

    • Analyze a system suitability standard under each condition and evaluate the impact on SST parameters.

  • Acceptance Criteria: System suitability parameters should remain within the acceptance criteria, and the results should not be significantly impacted by the minor changes.

Data Interpretation and Reporting

The concentration of this compound in a sample is calculated by comparing its peak area to the calibration curve generated from the standards.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final report should include the full chromatographic conditions, system suitability results, a summary of the validation data, the calibration curve, and the final calculated concentration or purity of the analyte in the samples.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5714072, (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem. [Link]

  • Tavares, L. C., et al. (2016). Development and Characterization of Synthetic Chalcones-Loaded Eudragit RS 100 Microparticles for Oral Delivery. SciELO. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one. PubChem. [Link]

  • Krauze-Baranowska, M., et al. (2013). HPLC of Flavanones and Chalcones in Different Species and Clones of Salix. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. PubChem. [Link]

  • ResearchGate. Specificity of the chromatographic method using chalcones 1 and 2 in.... [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10227189, 1-[3-(Dimethylamino)phenyl]prop-2-en-1-one. PubChem. [Link]

  • Crawford Scientific. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • UTAR Institutional Repository. (2022). Synthesis and characterization of chalcone derivatives and their antioxidant activity. [Link]

  • Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-(Dimethylamino)-1-phenyl-2-propen-1-one. PubChem. [Link]

  • ResearchGate. Validation parameters for imine derivative analyzed by HPLC method. [Link]

  • National Institutes of Health. (2012). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. [Link]

  • National Institutes of Health. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). [Link]

  • ResearchGate. 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88272, 1-Propanone, 1-(3-bromophenyl)-. PubChem. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - List of substances. [Link]

Sources

Nuclear magnetic resonance (NMR) analysis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Analysis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, multi-dimensional Nuclear Magnetic Resonance (NMR) protocol for the complete structural elucidation and signal assignment of this compound. This enaminone is a valuable synthetic intermediate, and definitive characterization is critical for its application in drug development and materials science. By synergistically employing 1D NMR (¹H, ¹³C, DEPT-135) and 2D correlation spectroscopy (COSY, HSQC, HMBC), we present a self-validating workflow that moves beyond simple spectral acquisition to a logical, evidence-based confirmation of the molecular architecture. This guide is designed for researchers and scientists who require a robust and replicable methodology for the analysis of complex organic molecules.

Introduction and Scientific Context

Enaminones are a class of organic compounds characterized by the N-C=C-C=O conjugated system. This structural motif imparts unique electronic and reactive properties, making them versatile building blocks in organic synthesis. This compound combines the enaminone backbone with a bromophenyl group, creating a molecule with multiple reactive sites and distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural analysis of such molecules in solution.[1] While 1D ¹H and ¹³C spectra provide initial information on the chemical environments of hydrogen and carbon atoms, they are often insufficient for unambiguous assignment, especially in molecules with complex spin systems or multiple isomers. A multi-technique approach, integrating 2D correlation experiments, is essential to rigorously establish atomic connectivity and validate the proposed structure.[2] This note details the causality behind the selection of each NMR experiment and demonstrates how their combined data provide a complete and trustworthy structural picture.

Molecular Structure and Spectroscopic Preview

The structure of this compound is shown below with systematic numbering for assignment purposes.

Chemical structure of this compound with numbered atoms for NMR assignment.

Figure 1. Target Analyte: this compound.

Key Structural Features for NMR Analysis:

  • 3-Bromophenyl Group: A meta-substituted aromatic ring, which is expected to produce four distinct signals in both ¹H and ¹³C NMR spectra with characteristic splitting patterns.

  • Enaminone Core: The two vinylic protons (H2, H3) are diastereotopic and expected to appear as doublets with a large trans coupling constant (J-value). The carbonyl carbon (C1) will be significantly downfield in the ¹³C spectrum.

  • Dimethylamino Group: The two methyl groups are chemically equivalent due to free rotation around the C3-N bond at room temperature, resulting in a single, integrated signal for six protons in the ¹H spectrum.

Experimental Workflow and Protocols

The logical flow of experiments is designed to build a structural argument from the ground up, with each step validating the last.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Structural Elucidation Prep Dissolve ~15-20 mg of sample in ~0.6 mL CDCl3 with TMS H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Full Signal Assignment HMBC->Assign Structure Structure Validation Assign->Structure

Diagram 1. Comprehensive NMR analysis workflow.
Protocol 1: Sample Preparation
  • Weigh approximately 15-20 mg of high-purity this compound.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its minimal interference in the ¹H NMR spectrum.

  • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

    • Rationale: Provides information on the chemical shift, integration, and multiplicity of all protons.[3]

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (¹³C is an insensitive nucleus).[4]

    • Rationale: Determines the number of chemically non-equivalent carbon atoms. Proton decoupling simplifies the spectrum to singlets for each carbon.[5]

  • DEPT-135 Spectroscopy:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use standard instrument parameters derived from the ¹³C experiment.

    • Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment differentiates carbons based on the number of attached protons. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are not observed.[6][7]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY (cosygpqf).

    • Parameters: Acquire a 1024x1024 data matrix with 8-16 scans per increment.

    • Rationale: Identifies protons that are spin-spin coupled, typically through 2-3 bonds. Cross-peaks in the 2D map connect coupled protons, revealing the proton connectivity framework.[8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.3).

    • Parameters: Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.

    • Rationale: Correlates each proton with the carbon atom to which it is directly attached. This experiment is highly sensitive and definitively links the ¹H and ¹³C assignments.[10][11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf).

    • Parameters: Optimize for long-range couplings (²J(C,H), ³J(C,H)) of 8-10 Hz.

    • Rationale: Reveals correlations between protons and carbons separated by two or three bonds. This is the key experiment for assembling molecular fragments and confirming the overall carbon skeleton.[12]

Data Interpretation and Structural Elucidation

The following is a representative analysis based on typical chemical shifts for this class of compound.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to H5, H7, H8, and H9. The meta-substitution pattern leads to complex splitting, but typically a singlet-like signal for H5 (between two carbons) and multiplets for the others are observed.

  • Vinylic Protons (δ 5.5-8.0 ppm): Two doublets are expected for H2 and H3. H3, being alpha to the carbonyl, is typically downfield of H2. The large coupling constant (J ≈ 12-15 Hz) confirms their trans relationship across the double bond.

  • Dimethylamino Protons (δ ~3.0 ppm): A sharp singlet integrating to 6H is observed for the two equivalent methyl groups (H11). The presence of two distinct signals for the methyl groups at low temperatures could indicate restricted rotation around the C3-N bond, but they are typically equivalent at room temperature.

¹³C and DEPT-135 Spectra Analysis

The ¹³C spectrum will show 9 distinct signals, as C10/C11 and C7/C9 are equivalent by symmetry in the dimethylamino group and potentially the phenyl ring under fast rotation. However, due to the meta-substitution, all aromatic carbons (C4-C9) are unique. Therefore, 11 signals are expected.

  • DEPT-135 confirms:

    • Positive Peaks (CH/CH₃): Signals for C2, C3, C5, C7, C8, C9 (all CH) and C11 (CH₃).

    • Negative Peaks (CH₂): None.

    • Absent Peaks (Quaternary C): Signals for C1 (carbonyl), C4, and C6 (aromatic quaternary).

  • Key ¹³C Shifts:

    • C1 (Carbonyl): δ ~188 ppm (most downfield).

    • C6 (C-Br): δ ~122 ppm.

    • C3: δ ~150-160 ppm (highly deshielded by the nitrogen).

    • C11 (N-CH₃): δ ~40-45 ppm.

2D Correlation Analysis: Assembling the Structure

The 2D spectra provide the definitive connections to validate the structure.

G cluster_mol Key HMBC Correlations C1 C1 (C=O) H2 H2 H2->C1 ³J C4 C4 H2->C4 ³J C3 C3 H3 H3 H3->C1 ²J C11 H11 (N-Me) H3->C11 ³J H5 H5 H5->C1 ³J

Diagram 2. Key 2- and 3-bond HMBC correlations confirming connectivity.
  • COSY: A strong cross-peak between the vinylic protons H2 and H3 confirms they are adjacent and coupled. Additional cross-peaks will be seen between adjacent aromatic protons (e.g., H8-H9, H7-H8).

  • HSQC: This spectrum acts as a map, definitively linking each proton signal to its corresponding carbon signal from the ¹³C spectrum. For example, the proton at δ ~7.7 ppm (H2) will show a cross-peak to the carbon at δ ~95 ppm (C2).

  • HMBC: This is the crucial final step. Key correlations that build the molecular backbone are (see Diagram 2):

    • H3 → C1: A strong two-bond (²J) correlation confirms the proximity of the vinylic proton to the carbonyl carbon.

    • H2 → C1: A three-bond (³J) correlation further solidifies the enone system.

    • H2 → C4: This three-bond correlation is critical as it connects the vinyl group to the aromatic ring.

    • Aromatic Protons (H5, H9) → C1: These ³J correlations link the other side of the aromatic ring to the carbonyl group, confirming its attachment point.

    • H3 → C11: A three-bond correlation from the vinylic proton to the dimethylamino carbons confirms the attachment of the nitrogen group at the C3 position.

Summary of NMR Assignments

The combined data from all experiments lead to the following unambiguous assignments for this compound in CDCl₃.

Atom No.¹H δ (ppm)MultiplicityJ (Hz)Integration¹³C δ (ppm)DEPT-135
1----~187.5Absent
2~5.70d12.41H~94.8CH (+)
3~7.65d12.41H~153.2CH (+)
4----~141.6Absent
5~7.95t1.81H~130.5CH (+)
6----~122.8Absent
7~7.78ddd7.8, 1.8, 1.01H~132.7CH (+)
8~7.29t7.81H~129.9CH (+)
9~7.55dt7.8, 1.01H~126.3CH (+)
10, 11~3.05s-6H~41.5CH₃ (+)

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent, concentration, and instrument calibration. Multiplicity: s=singlet, d=doublet, t=triplet, ddd=doublet of doublet of doublets, dt=doublet of triplets.

Conclusion

This application note demonstrates a systematic and robust workflow for the complete NMR-based structural elucidation of this compound. By logically progressing from 1D NMR to advanced 2D correlation techniques like COSY, HSQC, and HMBC, we established a self-validating dataset that confirms the precise atomic connectivity of the molecule. This comprehensive approach ensures high confidence in structural assignments, a critical requirement for research, quality control, and regulatory submissions in the chemical and pharmaceutical sciences.

References

  • Dalla, V. et al. (2010). "Enaminones: a versatile tool in medicinal chemistry." Current Medicinal Chemistry. Available at: [Link]

  • Bentham Science Publishers. "NMR of the Enaminones." Applications of NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." Available at: [Link][12]

  • University of Wisconsin-Madison, Department of Chemistry. "Organic Chemistry Data - 13C NMR Chemical Shifts." Available at: [Link]

  • Chemistry LibreTexts. (2024). "13.12: DEPT ¹³C NMR Spectroscopy." Available at: [Link][13]

  • Magritek. (2015). "Observing Spin Systems using COSY." Available at: [Link][9]

  • Columbia University, NMR Core Facility. "HSQC and HMBC." Available at: [Link][11]

  • Emery Pharma. (2018). "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Available at: [Link][2]

Sources

Application Notes & Protocols for Cell-Based Characterization of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Background

1.1 Compound Overview

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic compound belonging to the prop-2-en-1-one chemical class. This core structure is characteristic of chalcones and their analogues, which are widely recognized as precursors in flavonoid biosynthesis in plants[1][2]. Both natural and synthetic chalcones are the subject of intense research due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects[2][3][4]. The presence of an α,β-unsaturated carbonyl system makes these molecules versatile scaffolds for drug discovery[2].

1.2 Rationale for Investigation

The exploration of novel small molecules for therapeutic potential is a cornerstone of modern drug discovery[5][6]. Cell-based assays provide a physiologically relevant context to evaluate a compound's biological activity, offering insights into mechanisms of action, toxicity, and effects on cellular processes[7]. Related 1,3-disubstituted prop-2-en-1-one derivatives have been identified as potential inhibitors of neutrophilic inflammation through the modulation of critical signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways[8]. This precedent provides a strong rationale for investigating this compound for similar activities.

This document provides a comprehensive suite of validated cell-based assay protocols designed to systematically characterize the biological effects of this compound. The workflow begins with foundational cytotoxicity screening and progresses to detailed mechanistic studies elucidating its impact on apoptosis, cell cycle progression, and key inflammatory signaling pathways.

1.3 Proposed Investigational Workflow

A logical, tiered approach is essential for efficiently characterizing a novel compound. The following workflow ensures that each experiment builds upon the results of the last, from broad phenotypic effects to specific molecular mechanisms.

G A Compound Synthesis & QC 1-(3-Bromophenyl)-3-(dimethylamino) prop-2-en-1-one B Assay 1: Cytotoxicity Screening (MTT Assay) A->B Test Compound C Determine IC50 Value (Effective Concentration Range) B->C Analyze Data D Assay 2: Apoptosis Analysis (Annexin V / PI Staining) C->D Use concentrations around IC50 E Assay 3: Cell Cycle Analysis (Propidium Iodide Staining) C->E Use concentrations around IC50 F Assay 4: Pathway Analysis (NF-κB & MAPK Activation) C->F Use non-toxic concentrations G Data Synthesis & Mechanism Hypothesis D->G E->G F->G

Caption: Tiered experimental workflow for compound characterization.

Foundational Assay: Determining Cytotoxicity and Viability

The initial and most critical step is to determine the concentration range over which the compound affects cell viability. This informs the doses used in all subsequent mechanistic experiments.

2.1 Assay Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product[9][10]. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[9].

Principle of Causality: This assay is selected first because it establishes the fundamental dose-response relationship. Without knowing the cytotoxic profile (the IC50 value), downstream assays measuring apoptosis or signaling could be misinterpreted; for instance, a reduction in a signaling protein could be due to widespread cell death rather than specific pathway inhibition.

Step-by-Step Methodology:

  • Cell Seeding:

    • Select an appropriate cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or RAW 264.7 for macrophage-like cells to study inflammation).

    • Trypsinize and count adherent cells. Prepare a cell suspension at a density of 2 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well flat-bottom plate. Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the compound in complete culture medium to prepare 2X working concentrations. A typical range to start with is 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 0 µM (vehicle control, containing the same final DMSO concentration as the highest compound dose).

    • Carefully aspirate the medium from the cells and add 100 µL of the appropriate compound dilution to each well in triplicate.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS and filter-sterilize it[10].

    • Add 10 µL of the MTT solution to each well (final concentration 0.45-0.5 mg/mL)[11].

    • Incubate for 2-4 hours at 37°C, protecting the plate from light. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals[11].

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[10].

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[10].

Data Analysis and Presentation:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM compound), which is set to 100%.

    • % Viability = (OD_Treated / OD_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability
0 (Vehicle)1.250100.0%
6.251.18895.0%
12.50.97578.0%
250.61349.0%
500.20016.0%
1000.0887.0%
Calculated IC50 ~24.5 µM
Caption: Example data table for calculating the IC50 value from an MTT assay.

Mechanistic Assays: Elucidating the Mode of Action

Once the IC50 value is known, mechanistic assays can be performed using concentrations at, below, and slightly above this value to understand how the compound affects the cells.

3.1 Assay Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.[13]

Principle of Causality: This assay is a self-validating system. The combination of two stains allows for the robust differentiation of cell populations. For example, a compound that induces apoptosis will show an increase in the Annexin V positive / PI negative population (early apoptosis) followed by an increase in the double-positive population (late apoptosis), a distinct signature from a compound causing necrosis, which would lead to a primary increase in the PI positive population.

G cluster_0 Cell Treatment & Staining cluster_1 Flow Cytometry & Analysis A Seed and treat cells (e.g., Vehicle, IC50, 2x IC50) B Harvest cells (including supernatant) A->B C Wash with PBS & resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate 15 min at RT in the dark D->E F Acquire data on flow cytometer E->F Analyze samples G Gate on cell population F->G H Analyze quadrants: Q1: Necrotic (AV-/PI+) Q2: Late Apoptotic (AV+/PI+) Q3: Live (AV-/PI-) Q4: Early Apoptotic (AV+/PI-) G->H I Quantify % of cells in each quadrant H->I

Caption: Experimental workflow for Annexin V / PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed 1 x 10^6 cells in a 6-well plate or T25 flask and allow them to adhere overnight.

    • Treat cells with the compound at desired concentrations (e.g., vehicle, 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells[13].

    • Wash adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant and pellet by centrifugation (e.g., 500 x g for 5 minutes)[14].

  • Staining:

    • Wash the cell pellet once with cold PBS[15].

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[15]. The calcium is critical for Annexin V binding to PS.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock)[16].

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark[15].

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube[15].

    • Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

    • Collect at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants: Live (bottom-left), Early Apoptotic (bottom-right), Late Apoptotic (top-right), and Necrotic (top-left).

3.2 Assay Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay quantifies the DNA content of cells to determine the distribution of the population across the different phases of the cell cycle (G0/G1, S, and G2/M).[17] Many cytotoxic compounds exert their effects by causing cell cycle arrest at specific checkpoints. PI is a stoichiometric dye, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA it is bound to[17].

Principle of Causality: The protocol includes critical steps to ensure accuracy. Cells must be fixed (typically with ethanol) to permeabilize the membrane for PI entry[18]. Treatment with RNase is essential because PI can also bind to double-stranded RNA, and its removal ensures that the signal comes exclusively from DNA[19]. Gating out cell doublets using pulse-width or pulse-area analysis is crucial to avoid misinterpreting a clump of two G1 cells as a single G2/M cell[14].

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay. A time-course experiment (e.g., 12, 24, 48 hours) is often informative.

  • Harvesting and Fixation:

    • Harvest cells via trypsinization, collect by centrifugation (500 x g, 5 min), and wash once with cold PBS.

    • Resuspend the cell pellet in ~500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping[19][20].

    • Fix the cells for at least 1 hour on ice, or store them at -20°C for several weeks[18].

  • Staining:

    • Centrifuge the fixed cells (a higher speed, e.g., 800 x g, may be needed) and discard the ethanol.

    • Wash the cell pellet twice with cold PBS to remove residual ethanol.

    • Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[18][20].

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring the PI signal on a linear scale.

    • Use a dot plot of pulse area vs. pulse width (or height) to gate on single cells and exclude doublets and aggregates[18].

    • Generate a histogram of PI fluorescence for the single-cell population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle65.2%20.5%14.3%
Compound (0.5x IC50)60.1%18.3%21.6%
Compound (1x IC50)25.7%15.1%59.2%
Caption: Example data showing compound-induced G2/M cell cycle arrest.

Target Pathway Elucidation

Based on literature for related compounds[8], investigating effects on the NF-κB and MAPK inflammatory signaling pathways is a logical next step. These assays should be conducted at non-cytotoxic to mildly cytotoxic concentrations (e.g., 0.25x to 0.5x IC50) to ensure observed effects are due to specific pathway modulation, not secondary consequences of cell death.

4.1 Assay Protocol: NF-κB Activation (p65 Translocation)

The NF-κB pathway is a central regulator of inflammation.[21] In unstimulated cells, the NF-κB p65 subunit is held inactive in the cytoplasm by IκB proteins.[22] Upon stimulation (e.g., by TNF-α or LPS), IκB is degraded, and p65 translocates to the nucleus to activate gene transcription.[23] This translocation can be visualized and quantified using immunofluorescence microscopy.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 (Inactive Complex) IkB->IkB_p65_p50 Proteasome Proteasome IkB->Proteasome Degradation p65 p65 p65->IkB_p65_p50 p50 p50 p50->IkB_p65_p50 p65_p50 p65/p50 (Active Dimer) IkB_p65_p50->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DNA κB DNA Site p65_p50_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Stimulus Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates

Caption: Canonical NF-κB signaling pathway activation.

Step-by-Step Methodology (Immunofluorescence):

  • Cell Culture: Seed cells (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate.

  • Pre-treatment: Once cells are ~70% confluent, pre-treat with the test compound or vehicle for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes. Include a "stimulated + vehicle" control and an "unstimulated" control.

  • Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Imaging and Analysis:

    • Mount coverslips on microscope slides.

    • Image using a fluorescence microscope or a high-content imaging system.

    • Quantify the nuclear translocation of p65. This can be done by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in at least 100 cells per condition. A decrease in this ratio in compound-treated cells compared to the "stimulated + vehicle" control indicates inhibition.

4.2 Assay Protocol: MAPK Pathway Activation (Western Blot)

The MAPK pathways (including ERK, JNK, and p38) are critical for transmitting extracellular signals to the nucleus to regulate processes like inflammation, proliferation, and cell death.[24][25] Activation of these kinases involves their phosphorylation. Western blotting is a standard technique to detect changes in the levels of these phosphorylated proteins.

G Stimulus Extracellular Stimulus (Growth Factors, Stress, Cytokines) MAPKKK MAP Kinase Kinase Kinase (e.g., Raf, MEKK) Stimulus->MAPKKK Activates MAPKK MAP Kinase Kinase (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., ERK1/2, p38) MAPKK->MAPK Phosphorylates Response Cellular Response (Proliferation, Inflammation, Apoptosis) MAPK->Response Regulates

Caption: Simplified overview of a MAPK signaling cascade.

Step-by-Step Methodology (Western Blot):

  • Cell Treatment & Lysis:

    • Culture cells in 6-well plates to ~80% confluency.

    • Pre-treat with the compound for 1-2 hours, then stimulate with an appropriate activator (e.g., LPS for p38, EGF for ERK) for 15-30 minutes.

    • Place plates on ice, wash with ice-cold PBS, and lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween-20) for 1 hour.

    • Incubate the membrane with a primary antibody specific for a phosphorylated kinase (e.g., anti-phospho-p38 or anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated + unphosphorylated) form of the kinase (e.g., anti-total-p38) or a housekeeping protein like GAPDH or β-actin.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein or housekeeping protein signal. A decrease in this ratio upon compound treatment indicates inhibition of the pathway.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad website. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6). [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from UCL Flow Cytometry website. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from URMC Flow Cytometry Core website. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from UVA Flow Cytometry Core Facility website. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from SciSpace website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Heliyon, 8(1), e08721. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from Vipergen website. [Link]

  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from Elabscience website. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from News-Medical.Net website. [Link]

  • Methods for analyzing MAPK cascades. (2007). Methods, 41(3), 225–226. [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025). ResearchGate. [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from Bio-Rad website. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from Assay Genie website. [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from RayBiotech website. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from BPS Bioscience website. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Methods in Molecular Biology, 915, 253–268. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2014). ACS Chemical Neuroscience, 5(6), 488–497. [Link]

  • PubChem. (n.d.). 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. Retrieved from PubChem website. [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). European Journal of Medicinal Chemistry, 278, 116773. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). Molecules, 27(20), 7066. [Link]

  • (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene (h 102/09), a new selective inhibitor of the neuronal 5-hydroxytryptamine uptake. (1976). Acta Pharmacologica et Toxicologica, 39(2), 152–166. [Link]

  • Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. (2001). Arzneimittelforschung, 51(7), 535–544. [Link]

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 171-177. [Link]

  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. (2023). Pharmaceuticals, 16(9), 1261. [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Molecules, 26(8), 2279. [Link]

  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014). Chemistry Central Journal, 8, 28. [Link]

Sources

Application Note: 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Enaminones in Medicinal Chemistry

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (-N-C=C-C=O). This structural motif imparts a unique reactivity profile, with both nucleophilic and electrophilic sites, making them exceptionally versatile intermediates in organic synthesis.[1] In the landscape of drug discovery, enaminones serve as powerful starting points for the construction of a wide array of heterocyclic scaffolds that form the core of numerous therapeutic agents. Their utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles such as pyrimidines, pyridines, and pyrazoles, which are ubiquitous in medicinal chemistry.[2] The enaminone scaffold provides a stable, yet reactive, platform for building molecular complexity, allowing for the efficient generation of compound libraries for biological screening.

This application note focuses on a specific, strategically functionalized enaminone, 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one . We will explore its application as a pivotal building block for the synthesis of bioactive molecules, with a particular emphasis on how its unique structural features are leveraged in multi-step synthetic strategies.

Core Concept: The Strategic Importance of this compound

The true value of This compound in drug discovery lies in the combination of two key structural features: the enaminone moiety and the bromophenyl group.

  • The Enaminone Core: This reactive system is primed for cyclization reactions. The dimethylamino group acts as an excellent leaving group upon reaction with binucleophiles, facilitating the formation of heterocyclic rings. Reagents like guanidine or thiourea can be used to construct substituted pyrimidine rings, a cornerstone of many drug molecules.

  • The Bromophenyl Group: The bromine atom on the phenyl ring is not merely a substituent; it is a versatile chemical handle. Its presence allows for a second stage of molecular diversification through modern palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast range of aryl, heteroaryl, or amino groups at this position, dramatically expanding the chemical space that can be explored from a single intermediate. This two-stage approach—ring formation followed by cross-coupling—is a powerful strategy for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

The overall synthetic strategy is visualized below:

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Molecular Diversification A 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one C 2-Amino-4-(3-bromophenyl)pyrimidine (Core Intermediate) A->C Cyclization B Guanidine / Thiourea B->C F Library of Aryl-Substituted Pyrimidines C->F Pd-Catalyzed Diversification G Library of Amino-Substituted Pyrimidines C->G Pd-Catalyzed Diversification D Suzuki Coupling: Arylboronic Acids D->F E Buchwald-Hartwig Amination: Primary/Secondary Amines E->G G cluster_0 Reactants & Reagents cluster_1 Transformation & Product A 2-Amino-4-(3-bromophenyl)pyrimidine D Suzuki-Miyaura Cross-Coupling A->D B Arylboronic Acid (Ar-B(OH)₂) B->D C Pd(PPh₃)₄ Catalyst K₂CO₃ Base C->D E 2-Amino-4-(3-arylphenyl)pyrimidine D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the common experimental hurdle of poor aqueous solubility with this compound. As an enaminone, this compound is a valuable tool in chemical biology and drug discovery; however, its hydrophobic nature necessitates careful handling to ensure accurate and reproducible in vitro results. This document provides in-depth troubleshooting, validated protocols, and expert insights to maintain the compound's stability and bioavailability in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

A1: This phenomenon, commonly known as "crashing out," is the most frequent issue encountered with hydrophobic compounds.[1][2] It occurs because the compound is highly soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO) but is poorly soluble in the predominantly aqueous environment of your cell culture medium. When the concentrated stock is diluted, the solvent polarity changes abruptly, causing the compound to exceed its aqueous solubility limit and precipitate.[1]

The primary cause is often the dilution technique and final concentration. A direct, rapid addition of a high-concentration stock into the full volume of media creates localized super-saturation, leading to immediate precipitation.

Solution: Employ a careful serial dilution technique using pre-warmed media. This gradual reduction in solvent concentration helps keep the compound in solution. Refer to the detailed Protocol for Preparing Working Solutions in the Troubleshooting Guide below.

Q2: My media containing the compound looks fine initially, but after a few hours or days in the incubator, I observe a cloudy or crystalline precipitate. What could be happening?

A2: Delayed precipitation is typically caused by subtle changes in the media environment over time. Several factors could be at play:

  • Temperature Shifts: Even if you use pre-warmed media, the compound's solubility might decrease as the media equilibrates inside the incubator. Temperature is a critical factor in solubility.[3][4]

  • Changes in Media pH: The CO2 environment in a cell culture incubator forms carbonic acid in the medium, slightly lowering the pH. For compounds with pH-dependent solubility, this shift can be enough to cause precipitation.[1][2] As an enaminone, the stability of this compound can also be sensitive to pH changes, potentially leading to hydrolysis or degradation, which may present as precipitation.[5]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum-containing media), or other components, forming less soluble complexes over time.[1][3]

  • Evaporation: In long-term experiments, media evaporation can concentrate all solutes, including your compound, pushing it beyond its solubility limit.[6]

Solution: First, determine the compound's maximum soluble concentration under your exact experimental conditions (media type, serum percentage, incubation time). You may need to lower the final working concentration. Ensure your incubator has proper humidification to prevent evaporation.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.1% . While many cell lines can tolerate up to 0.5% DMSO for short periods, concentrations above this can have significant biological effects, including altered gene expression, cytotoxicity, and differentiation, which could confound your results.[7][8] It is critical to run a vehicle control with the exact same final concentration of DMSO to assess its baseline effect on your specific assay.[9]

Q4: Are there any specific stability concerns for this compound?

A4: Yes. As an enaminone, the compound contains a vinylogous amide functional group. This class of compounds can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which cleaves the molecule.[5] While generally stable at neutral pH, prolonged incubation in aqueous buffers or cell culture media can lead to gradual degradation. For this reason, it is highly recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock and to minimize the time the compound spends in aqueous solution before being added to cells.

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step methodologies to address the most common solubility and stability issues.

Issue: Immediate Precipitation of Compound Upon Addition to Media

This troubleshooting workflow is designed to prevent the "crashing out" of the compound during the preparation of working solutions.

G cluster_stock Step 1: High-Concentration Stock Solution cluster_intermediate Step 2: Intermediate Dilution (Critical Step) cluster_final Step 3: Final Working Solution stock 1. Prepare 10-50 mM Stock in 100% DMSO dissolve 2. Ensure Complete Dissolution (Vortex, brief sonication if needed) stock->dissolve store 3. Aliquot & Store at -20°C or -80°C dissolve->store warm_media 4. Pre-warm Complete Cell Culture Media to 37°C store->warm_media Use one aliquot to avoid freeze-thaw intermediate_dil 5. Create 100x-1000x Intermediate Solution (e.g., 100 µM for a 1 µM final conc.) warm_media->intermediate_dil add_dropwise 6. Add Intermediate Solution Dropwise to Pre-warmed Media While Gently Vortexing intermediate_dil->add_dropwise final_use 7. Use Immediately in Assay add_dropwise->final_use

Caption: Workflow for Preparing Aqueous Working Solutions.

This protocol is a self-validating system designed to minimize precipitation.

  • Stock Solution Preparation (e.g., 20 mM):

    • Accurately weigh the required amount of this compound.

    • Add high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

    • Ensure the compound is fully dissolved by vortexing vigorously. If necessary, briefly sonicate the vial in a water bath. Visually confirm that no solid particles remain.

    • Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Intermediate and Final Dilution:

    • Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C. Using media at room temperature or from the refrigerator will decrease compound solubility.[1]

    • Create an Intermediate Dilution: Perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would first dilute your 20 mM stock 1:20 in pre-warmed media to get a 1 mM intermediate solution (DMSO now at 1%).

    • Prepare the Final Working Solution: Add the 1 mM intermediate solution 1:100 to the final volume of pre-warmed media. Crucially, add the intermediate solution slowly and dropwise to the surface of the media while gently swirling or vortexing. This gradual dilution is the most important step to prevent precipitation.[1]

    • Visually inspect the final solution against a light source for any signs of cloudiness or precipitate.

    • Use the final working solution immediately.

Advanced Solubilization Strategies

If you require a higher final concentration than achievable with the above protocol, advanced formulation techniques may be necessary.

Issue: Required Final Concentration Exceeds Aqueous Solubility Limit

When the therapeutic or experimental window of the compound requires concentrations that consistently precipitate, solubility enhancers can be employed. Cyclodextrins are a highly effective and widely used option.[10][11]

Mechanism of Action: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous solvent, significantly increasing the apparent solubility of the guest molecule.[10][12]

Solubilizing Agent Common Type Typical In Vitro Conc. Key Considerations
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)0.5% - 2% (w/v)Generally well-tolerated by cells. More soluble and less toxic than parent β-cyclodextrin. Can extract cholesterol from cell membranes at high concentrations.
Cyclodextrin Sulfobutylether-β-cyclodextrin (SBE-β-CD)0.5% - 2% (w/v)High aqueous solubility and low toxicity. Often used in pharmaceutical formulations.
Alternative Solvent Cyrene™< 1%A bio-based "green" alternative to DMSO. Its effects on a wide range of cell lines and assays are still being characterized.[14][15][16]
  • Prepare a sterile, aqueous solution of HP-β-CD: Dissolve HP-β-CD in your basal cell culture medium (without serum) to create a 10% (w/v) stock solution. Filter-sterilize through a 0.22 µm filter.

  • Prepare the Compound Stock: Create a high-concentration stock of this compound in 100% DMSO as described in Protocol 1.

  • Form the Inclusion Complex:

    • In a sterile tube, add the required volume of your DMSO compound stock.

    • Add the 10% HP-β-CD solution to the DMSO stock. A common starting point is a 1:2 or 1:4 ratio of DMSO to HP-β-CD solution.

    • Vortex the mixture vigorously for 1-5 minutes to facilitate the formation of the inclusion complex. The solution should be clear.

  • Final Dilution: This complex-containing solution can now be diluted into your complete, pre-warmed cell culture medium to achieve the final desired concentration of the compound.

  • Validation: Always run parallel controls: one with the vehicle (DMSO + HP-β-CD solution) and one with HP-β-CD solution alone to ensure the excipient itself does not affect your experimental outcome.

Solubility Troubleshooting Decision Pathway

Use this flowchart to systematically diagnose and solve solubility issues.

G start Solubility Issue Observed? immediate_precip Precipitation is Immediate ('Crashing Out') start->immediate_precip Yes, Immediately delayed_precip Precipitation is Delayed (Post-Incubation) start->delayed_precip Yes, After Incubation check_protocol Review Dilution Protocol. Are you using serial dilution into pre-warmed media? immediate_precip->check_protocol implement_protocol1 Implement Protocol 1: - Serial Dilution - Pre-warm Media - Add Dropwise check_protocol->implement_protocol1 No / Unsure still_precip1 Still Precipitates? check_protocol->still_precip1 Yes implement_protocol1->still_precip1 lower_conc Lower the final working concentration still_precip1->lower_conc Yes success Problem Resolved still_precip1->success No lower_conc->success check_conditions Potential Causes: - Conc. too high? - pH/Temp shift? - Media interaction? delayed_precip->check_conditions run_sol_test Determine Max Solubility under assay conditions (Time, Temp, Media) check_conditions->run_sol_test still_precip2 Is required concentration achievable? run_sol_test->still_precip2 advanced_sol Consider Advanced Strategy: Implement Protocol 2 (Cyclodextrin) still_precip2->advanced_sol No still_precip2->success Yes advanced_sol->success

Caption: Decision Flowchart for Troubleshooting Solubility.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • University of Huddersfield. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • PMC - NIH. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens.
  • PubMed. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines.
  • Quora. What effects does DMSO have on cell assays?.
  • Scientist Solutions. DMSO in cell based assays.
  • Semantic Scholar. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens..
  • RSC Publishing. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
  • University of Strathclyde. Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens.
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BenchChem. Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • BenchChem. Technical Support Center: Troubleshooting L162389 Precipitation in Cell Culture Media.
  • ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?.

Sources

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, handling, and potential degradation issues associated with this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required for successful experimentation.

Section 1: Compound Profile and Intrinsic Stability

This compound is a β-enaminone. Its chemical behavior is dictated by the interplay between three key structural features: the electron-withdrawing bromophenyl ketone group, the electron-donating dimethylamino group, and the conjugated α,β-unsaturated system that links them. While the conjugation of the nitrogen lone pair with the carbonyl group lends enaminones greater stability compared to simple enamines, this system remains susceptible to specific environmental factors.[1] The primary liability of this molecule is its propensity for hydrolysis, a characteristic feature of the enamine functional group.[2][3] This guide will focus on understanding and mitigating this and other potential stability challenges.

Section 2: Troubleshooting Guide for Common Experimental Issues

Researchers may encounter several challenges during the handling and use of this compound. The following table outlines common problems, their probable causes, and actionable solutions grounded in chemical principles.

Observed ProblemPotential Root Cause(s)Recommended Action & Rationale
Appearance of new peaks in HPLC/LC-MS analysis of a stock solution. Acid-Catalyzed Hydrolysis: Trace acidic impurities in the solvent (e.g., formic acid in methanol/acetonitrile) or exposure to an acidic aqueous buffer has initiated the breakdown of the enaminone.Action: Prepare fresh stock solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF. If aqueous buffers are required, use them immediately after addition and maintain a neutral to slightly basic pH (7.0-8.0). Rationale: The primary degradation pathway is hydrolysis, which is significantly accelerated by acid.[4][5] Protonation of the enaminone system makes the β-carbon highly electrophilic and susceptible to nucleophilic attack by water.[2][5]
Gradual loss of compound concentration or biological activity over time. Hydrolysis or Photodegradation: The compound is degrading in solution due to exposure to moisture, acidic conditions, or light.Action: Store stock solutions at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture. Perform a stability study in your specific experimental medium (See Protocol 3). Rationale: Lowering the temperature slows the kinetic rate of degradation. Protecting from light is a prudent practice for complex organic molecules, especially those with aromatic systems, to prevent photochemical reactions.[6][7]
Solid compound changes color (e.g., darkens) upon storage. Oxidation or Slow Degradation: Exposure to air (oxygen), ambient moisture, or high temperatures can cause slow decomposition or oxidation of the solid material.Action: Store the solid compound in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place.[8] Rationale: Brominated organic compounds should be stored under conditions that preserve their stability and prevent unwanted reactions with atmospheric components.[8][9]
Inconsistent results between different batches or experiments. Variable Compound Purity or On-Bench Degradation: The purity of the starting material may vary, or the compound may be degrading at different rates due to minor variations in experimental setup (e.g., buffer pH, incubation time).Action: Always verify the purity of a new batch of the compound via HPLC and NMR before use. Standardize all experimental protocols, paying close attention to the pH of all solutions and the time the compound spends in aqueous media. Rationale: A self-validating protocol is essential for reproducibility. Eliminating variables like pH fluctuations and exposure time ensures that observed effects are due to the experiment itself, not compound instability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is acid-catalyzed hydrolysis. The enaminone reverts to its synthetic precursors: 3'-bromoacetophenone and dimethylamine. This reaction is initiated by the protonation of the enaminone, followed by the addition of water and subsequent elimination of dimethylamine.[2][3][10] This process is significantly faster in acidic conditions compared to neutral or basic media.[5]

Q2: What are the ideal storage conditions for the solid compound and its stock solutions?

A2:

  • Solid Compound: For long-term stability, store the solid material at 2-8°C (or colder) in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (argon or nitrogen) in a desiccator is best practice.[8][11]

  • Stock Solutions: Prepare concentrated stock solutions in high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in amber vials.

Q3: Is this compound sensitive to temperature or light?

A3:

  • Temperature: While generally stable at room temperature in solid form for short periods, elevated temperatures can accelerate degradation, especially in the presence of other reactants or impurities.[12][13] In solution, thermal degradation becomes a more significant concern, and storage at low temperatures is crucial.

  • Light: Photostability testing is a standard part of stress testing for new chemical entities.[6] Aromatic and conjugated systems can be susceptible to photodegradation. As a precautionary measure, the compound should always be protected from direct light exposure during storage and experiments.

Q4: What solvents should I avoid when working with this compound?

A4: Avoid using protic solvents (like methanol or ethanol) for long-term storage of stock solutions, as they can participate in solvolysis reactions, especially if acidic impurities are present. Direct and prolonged exposure to aqueous acidic buffers (pH < 6) will cause rapid hydrolysis and should be avoided. If you must work in an acidic medium, the compound should be introduced immediately before measurement or analysis.

Q5: How can I confirm if my compound is degrading and identify the byproducts?

A5: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][14] By analyzing your sample over time, you can quantify the decrease in the parent compound peak area and the corresponding increase in degradation product peaks. To identify the byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[5] The expected primary degradation product, 3'-bromoacetophenone, can be confirmed by comparing its retention time and mass spectrum to a pure reference standard.

Section 4: Key Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving Solid Compound: Upon receipt, inspect the container for integrity. Store immediately under the recommended conditions (2-8°C, dark, dry).

  • Weighing and Aliquoting: Conduct all weighing operations in a controlled environment with low humidity. For highly sensitive work, use a glovebox under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always handle the compound in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][15] Brominated organic compounds can be irritants and should be handled with care.[16][17]

  • Disposal: Dispose of waste material containing the compound according to your institution's hazardous waste guidelines.[16]

Protocol 2: Preparation of Stock Solutions for Optimal Stability
  • Solvent Selection: Use only high-purity, anhydrous grade DMSO or DMF.

  • Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the accurately weighed compound in the chosen solvent. Ensure complete dissolution using gentle vortexing or sonication if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in amber, tightly-capped cryovials.

  • Long-Term Storage: Store the aliquots at -80°C for maximum stability. For daily use, an aliquot may be stored at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 3: General HPLC Method for Stability Monitoring

This protocol provides a starting point for developing a stability-indicating method. It must be validated for your specific equipment and needs.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, 320 nm).

  • Procedure: a. Prepare a sample of the compound in the desired experimental buffer or solution. b. Immediately inject a t=0 sample to establish the initial purity profile. c. Incubate the solution under the desired test conditions (e.g., 37°C, room temperature). d. Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours). e. Monitor the peak area of the parent compound and the emergence of new peaks. The primary degradation product (3'-bromoacetophenone) will be significantly less polar and elute later than the parent compound.

Section 5: Visualized Pathways and Workflows

G cluster_legend Chemical Structure cluster_molecule Key Key Enaminone Core Enaminone Core Bromophenyl Group Bromophenyl Group Dimethylamino Group Dimethylamino Group A Bromophenyl Ring B Ketone (C=O) A->B C Alkene (C=C) B->C D Dimethylamino Group C->D

Caption: Key functional groups of this compound.

Degradation_Pathway Compound 1-(3-Bromophenyl)-3-(dimethylamino) prop-2-en-1-one Protonated Protonated Intermediate (Iminium Ion) Compound->Protonated + H3O+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O Products Degradation Products: - 3'-Bromoacetophenone - Dimethylamine Tetrahedral->Products Elimination

Caption: Simplified acid-catalyzed hydrolysis pathway.

Troubleshooting_Workflow decision decision Start Inconsistent Results or Suspected Degradation Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solvent Check Solvent Purity & pH Check_Storage->Check_Solvent Analyze_HPLC Analyze Sample by HPLC/LC-MS (See Protocol 3) Check_Solvent->Analyze_HPLC Degradation_Present Degradation Observed? Analyze_HPLC->Degradation_Present Isolate_Variable Isolate Problem Variable (pH, Temp, Time) Degradation_Present->Isolate_Variable Yes Purity_Issue Check Purity of Starting Material Degradation_Present->Purity_Issue No Optimize_Protocol Optimize Experimental Protocol (Minimize exposure to adverse conditions) Isolate_Variable->Optimize_Protocol Problem_Solved Problem Resolved Optimize_Protocol->Problem_Solved Purity_Issue->Problem_Solved

Caption: Workflow for troubleshooting compound instability issues.

References

  • Dixon, J. E., & Amyes, T. L. (2003). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of the American Chemical Society. Available at: [Link]

  • Dixon, J. E., & Greenhill, J. V. (1974). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Organic Chemistry. (2017). Mechanism of Enamine Hydrolysis. YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Organic Chemistry Tutor. Available at: [Link]

  • Notario, R., et al. (2012). Relative Stability and Basicity of Enamines from Aminocatalysts. Chemistry – A European Journal. Available at: [Link]

  • Abdel-Hamid, M. E. (2001). Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Dolly Corporation. (2023). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Bromine Safety Data Sheet. Available at: [Link]

  • SlideShare. (n.d.). Bromine handling and safety. Available at: [Link]

  • S. F. Martin, et al. (2011). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Martin, S. F., et al. (2011). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation rates of different amines. Available at: [Link]

  • Reddit. (2021). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Available at: [Link]

  • European Medicines Agency. (2018). Stability testing of existing active substances and related finished products. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for purification by dissolving in hot EtOH. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). (1R)-1-(3-bromophenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Kim, D., et al. (2020). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Available at: [Link]

  • UKnowledge - University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available at: [Link]

  • PubMed Central. (2016). Thermal degradation of 18 amino acids during pyrolytic processes. Available at: [Link]

  • PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Available at: [Link]

  • Singh, S. K., et al. (2018). Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2001). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • ResearchGate. (2019). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Available at: [Link]

  • ResearchGate. (2016). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Available at: [Link]

  • PubMed Central. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available at: [Link]

  • PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
  • Wikipedia. (n.d.). Triphenylene. Wikipedia. Available at: [Link]

Sources

Optimizing reaction conditions for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation.

Introduction

This compound is a versatile enaminone intermediate crucial in the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug discovery. The synthesis of this compound, typically achieved through the condensation of 3'-bromoacetophenone with a formylating agent, can present several challenges ranging from low yields to purification difficulties. This guide aims to provide practical, experience-based solutions to overcome these obstacles.

Experimental Workflow Overview

The synthesis of this compound generally follows the workflow outlined below. This diagram illustrates the key stages of the process, from reactant preparation to the final purified product.

Synthesis Workflow General Workflow for Enaminone Synthesis reactant_prep Reactant Preparation (3'-Bromoacetophenone, Formylating Agent) reaction_setup Reaction Setup (Anhydrous Solvent, Inert Atmosphere) reactant_prep->reaction_setup condensation Condensation Reaction (Heating/Reflux) reaction_setup->condensation monitoring Reaction Monitoring (TLC, GC-MS) condensation->monitoring workup Work-up (Solvent Removal, Precipitation) monitoring->workup Upon Completion purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Question: My reaction is resulting in a significantly lower yield than expected, or I am recovering mostly unreacted starting material. What are the potential causes and how can I resolve this?

Answer: Low yields are a common issue in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

Possible Causes & Solutions:

  • Reagent Quality:

    • 3'-Bromoacetophenone: Ensure the purity of the starting ketone. Impurities can inhibit the reaction. If necessary, purify by recrystallization or distillation.

    • Formylating Agent (DMF-DMA or Bredereck's Reagent): These reagents are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Degradation of the formylating agent is a common cause of reaction failure.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water can hydrolyze the formylating agent and the enaminone product. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents.

    • Temperature: The condensation reaction typically requires heating. Ensure the reaction mixture reaches the appropriate temperature (reflux in a solvent like xylene is common).[2] Inconsistent or inadequate heating can lead to incomplete conversion.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[3] Stopping the reaction too early will result in low conversion, while prolonged heating can lead to product decomposition.

  • Choice of Formylating Agent:

    • If using N,N-dimethylformamide dimethyl acetal (DMF-DMA) with a less reactive substrate, consider switching to a more powerful formylating agent like Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[3][4] Bredereck's reagent generates a strong base in situ, which can facilitate the deprotonation of the ketone.[3]

Troubleshooting Decision Tree:

Low Yield Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Temp, Time) check_reagents->check_conditions Reagents OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities Detected consider_reagent Consider a More Potent Formylating Agent check_conditions->consider_reagent Conditions OK optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Suboptimal success Improved Yield consider_reagent->success optimize_conditions->success purify_reagents->check_conditions Reaction Mechanism Reaction of 3'-Bromoacetophenone with DMF-DMA 3'-Bromoacetophenone 3'-Bromoacetophenone Intermediate Intermediate 3'-Bromoacetophenone->Intermediate + DMF-DMA Product Product Intermediate->Product - 2 MeOH

Sources

Technical Support Center: Crystallization of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this enaminone compound. Here, we synthesize fundamental crystallization principles with field-proven troubleshooting strategies to ensure you can achieve high-purity crystalline material efficiently.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical crystallization characteristics?

This compound is a chalcone-like enaminone, a class of compounds known for their significant biological activities.[1] Structurally, it features a 1,3-diaryl-2-propen-1-one core.[1][2] Crystallization is the primary method for its purification.[1][3] One known synthesis precipitates the compound as a yellow solid from petroleum ether after initial synthesis in xylene, suggesting it has relatively low polarity.[4] Like many chalcone derivatives, it is often recrystallized from ethanol or ethanol/water mixtures.[1][2][5]

Q2: What is a good starting solvent system for the recrystallization of this compound?

Based on procedures for analogous chalcones and enaminones, an excellent starting point is 95% ethanol .[1][5] The general principle of solvent selection is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] If the compound is too soluble in pure ethanol even when cold, a mixed-solvent system, such as ethanol/water, is a logical next step. In this system, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and water (the "poor" solvent) is added dropwise until the solution turns cloudy, indicating the saturation point has been reached.[7]

Troubleshooting Crystallization Failures

This section addresses specific problems you may encounter during the crystallization process. A logical workflow for troubleshooting is presented below.

G start Start: Crude Product in Flask dissolve Add hot solvent. Does solid dissolve completely? start->dissolve insoluble Insoluble Impurities Present. Perform hot gravity filtration. dissolve->insoluble No cool Allow filtrate to cool slowly. dissolve->cool Yes insoluble->cool crystals_form Do crystals form? cool->crystals_form success Success: Collect crystals by vacuum filtration. crystals_form->success Yes, solid crystals no_crystals Issue: No Crystals Forming. (See Guide Q3) crystals_form->no_crystals No oil_out Issue: 'Oiling Out'. (See Guide Q4) crystals_form->oil_out Yes, but as a liquid/oil low_yield Issue: Low Yield. (See Guide Q5) success->low_yield Check yield

Caption: General workflow for troubleshooting crystallization.

Q3: My compound is dissolved, but no crystals are forming, even after cooling in an ice bath. What should I do?

This is a classic case of a supersaturated solution that resists nucleation.[8] The energy barrier for the initial formation of a crystal seed has not been overcome.

Causality: Crystal formation requires two steps: nucleation (the formation of a stable, microscopic crystalline seed) and growth.[9] If the solution is too clean, lacks nucleation sites, or is not sufficiently supersaturated, spontaneous nucleation may not occur.

Solutions (to be attempted in order):

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus (the surface of the liquid).[7][10] This action can release microscopic shards of glass that serve as ideal nucleation sites for crystal growth.[7]

  • Introduce a Seed Crystal: If you have a pure crystal from a previous successful batch, add a tiny speck to the supersaturated solution.[7][8] This seed crystal acts as a template, bypassing the nucleation step and allowing for rapid crystal growth.[7]

  • Reduce the Solvent Volume: It is possible that too much solvent was added, meaning the solution is not sufficiently supersaturated even at low temperatures.[8][10] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[10]

  • Cool to a Lower Temperature: If not already done, place the flask in a salt/ice bath to achieve temperatures below 0 °C. This further decreases the solubility of your compound and may be enough to induce crystallization.[8]

Q4: My product has separated as a liquid or sticky goo instead of solid crystals. How do I resolve this "oiling out"?

"Oiling out" is a common and frustrating problem that occurs when a compound precipitates from solution above its melting point.[7][8][10] The resulting oil is often an impure amorphous solid or gum, which traps impurities and defeats the purpose of recrystallization.[10][11]

Causality: This phenomenon happens for two main reasons:

  • The boiling point of the chosen solvent is higher than the melting point of the compound.

  • The presence of significant impurities has caused a freezing-point depression, lowering the melting point of the crude product.[7]

Solutions:

  • Re-heat and Cool Slower: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation level.[7] Then, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to prevent rapid temperature changes.[8][10] This gives the molecules more time to align into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Change the Solvent System: The most robust solution is to switch to a solvent with a lower boiling point.[7] If you are using a mixed solvent system (e.g., ethanol/water), try adding the "poor" solvent (water) at a lower temperature to avoid having the solution temperature exceed the compound's melting point.[7]

Q5: I managed to get crystals, but my final yield is very low. How can I improve it?

A low yield (e.g., <50%) suggests that a significant amount of your compound remained dissolved in the mother liquor (the leftover solvent after filtration).[10]

Causality: The most common reason for low yield is using an excessive amount of solvent during the initial dissolution step.[8][10] While you need enough to dissolve the compound when hot, a large excess will keep a substantial portion dissolved even when cold.[6]

Solutions:

  • Check the Mother Liquor: Before discarding the filtrate, dip a glass rod into it and let the solvent evaporate. If a significant solid residue forms on the rod, there is a large amount of compound left in the solution.[10]

  • Recover the Product: You can recover the dissolved product by boiling off a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize the Protocol: For future attempts, be meticulous about using the minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions, waiting for the solution to return to a boil between additions.[7]

Q6: My final crystals are still colored (e.g., yellow or brown). How can I obtain a purer, colorless product?

Colored impurities are common in organic synthesis and can sometimes co-crystallize with the desired product.

Causality: These impurities are often large, polar, conjugated molecules that are strongly adsorbed onto the crystal surface or incorporated into the lattice.

Solution:

  • Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb colored impurities.[7]

    • Protocol: Dissolve the impure crystals in the appropriate hot solvent.

    • Cool the solution slightly to prevent it from boiling over when the charcoal is added.

    • Add a very small amount of activated charcoal (about 1-2% of your compound's weight).[7]

    • Re-heat the solution to boiling for a few minutes while swirling.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[7] The filtrate should now be colorless or significantly less colored.

    • Allow the filtered solution to cool and crystallize as usual.

Key Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a boil on a hot plate while stirring.[7]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound is just completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven.

Protocol 2: Solvent System Selection Workflow

A systematic approach is crucial for finding the ideal solvent.

G start Select Potential Solvent test_cold Add a few drops of solvent to a small sample of crude product at room temp. start->test_cold dissolves_cold Does it dissolve? test_cold->dissolves_cold bad_solvent Result: Bad Solvent. Too soluble when cold. Choose another solvent. dissolves_cold->bad_solvent Yes test_hot Heat the mixture to boiling. dissolves_cold->test_hot No dissolves_hot Does it dissolve? test_hot->dissolves_hot insoluble_solvent Result: Bad Solvent. Insoluble even when hot. Choose another solvent. dissolves_hot->insoluble_solvent No cool_down Cool the solution to room temp, then in an ice bath. dissolves_hot->cool_down Yes crystals_form Do crystals form? cool_down->crystals_form good_solvent Result: Good Solvent! Use for bulk recrystallization. crystals_form->good_solvent Yes try_mixed Result: Potentially useful for a mixed-solvent pair. (e.g., as the 'good' solvent) crystals_form->try_mixed No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Data Summary: Potential Solvents

The following table provides properties of common solvents that may be suitable for the crystallization of this compound, based on its chalcone-like structure.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 78.424.5A common and effective solvent for many chalcones.[1][2][5] Often used as a 95% solution with water.
Methanol 64.732.7Higher polarity than ethanol; may be too soluble. Can be used in mixed systems.[3]
Acetone 5620.7Lower boiling point, useful for preventing "oiling out".[12]
Isopropanol 82.618.3Less polar than ethanol, may have lower solubility at room temperature.
Toluene 110.62.4Non-polar solvent. May be effective if the compound has low polarity.
Heptane/Hexane 98.4 / 69~1.9Very non-polar. Useful as "poor" solvents (anti-solvents) in mixed systems.[4]
Water 10080.1Used as the "poor" solvent in mixed systems with alcohols.[7]
References
  • Technical Support Center: Purifying Chalcone Derivatives by Recrystalliz
  • Chemistry Crystallization.
  • Crystalliz
  • 1-(3-BroMophenyl)-3-(diMethylaMino)-2-propen-1-one synthesis. ChemicalBook.
  • Troubleshooting Crystalliz
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Commentary on Crystallization Vital Role in the Purific
  • SYNTHESIS OF CHALCONES. Jetir.Org.
  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. NIH.
  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one.

Sources

Technical Support Center: Purification of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the successful isolation of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a yellow oil/solid after synthesis. What is the quickest way to get a pure sample?

A common initial purification step involves precipitation. After concentrating the reaction mixture to remove the solvent (e.g., xylene), adding a non-polar solvent like petroleum ether can cause the desired enaminone to precipitate as a yellow solid, leaving more soluble impurities behind.[1] This is often sufficient for preliminary characterization or for use in subsequent steps where minor impurities are tolerated.

Q2: I'm seeing a new spot on my TLC plate after letting my sample sit in a deuterated chloroform (CDCl₃) solution for NMR analysis. What is happening?

Enaminones are susceptible to hydrolysis, especially in the presence of acid.[2][3] Commercially available CDCl₃ can contain trace amounts of hydrochloric acid (HCl), which can catalyze the breakdown of your enaminone back to the starting material, 3'-bromoacetophenone, and dimethylamine. This will appear as a new, more polar spot on your TLC plate. For this reason, it is advisable to use fresh, neutral, or basified CDCl₃ for NMR analysis.

Q3: Can I use water during my workup?

It is best to avoid acidic aqueous conditions during the workup, as this can lead to hydrolysis of the enaminone. If an aqueous wash is necessary, use a mild basic solution, such as saturated sodium bicarbonate, to neutralize any residual acid from the reaction and then quickly extract your product into an organic solvent. Prolonged contact with any aqueous phase should be minimized.

Q4: What is the best way to store purified this compound?

For long-term stability, the purified compound should be stored as a solid in a cool, dark, and dry place. Enaminones are generally more stable in the solid state than in solution. If a solution is required, it is best to prepare it fresh using an aprotic solvent.

Troubleshooting Guide

This section provides a more in-depth look at common issues encountered during the purification of this compound and offers systematic approaches to resolve them.

Diagram: Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying your target compound.

Purification_Workflow start Crude Product check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes purification_choice Choose Purification Method is_pure->purification_choice No recrystallization Recrystallization (For solid crude product) purification_choice->recrystallization column Column Chromatography (For oily or complex mixtures) purification_choice->column check_purity_recrys Assess Purity recrystallization->check_purity_recrys Perform Recrystallization check_purity_col Assess Purity column->check_purity_col Perform Column Chromatography is_pure_recrys Purity Acceptable? check_purity_recrys->is_pure_recrys Check is_pure_col Purity Acceptable? check_purity_col->is_pure_col Check is_pure_recrys->end Yes is_pure_recrys->column No, try column is_pure_col->end Yes is_pure_col->recrystallization No, try recrystallization

Sources

Common side reactions in the synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. As a versatile enaminone, this compound serves as a crucial building block for various heterocyclic systems, particularly in medicinal chemistry.[1][2]

This guide moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and addressing frequently encountered challenges to ensure the integrity and success of your synthesis.

Reaction Overview: The Enaminone Synthesis

The formation of this compound is typically achieved through the condensation of an active methylene compound, 3'-bromoacetophenone, with a formylating agent. The most common reagents for this purpose are N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[3]

The general mechanism involves the activation of the methyl group of the acetophenone, which acts as a nucleophile, attacking the electrophilic carbon of the formylating agent. Subsequent elimination yields the thermodynamically stable E-enaminone.

Enaminone Synthesis Mechanism Figure 1. General Mechanism of Enaminone Formation cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products Ketone 3'-Bromoacetophenone Adduct Tetrahedral Adduct Ketone->Adduct + Reagent (Nucleophilic Attack) Reagent DMF-DMA or Bredereck's Reagent Reagent->Adduct Enaminone 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one Adduct->Enaminone Elimination Byproduct Methanol + Dimethylamine Adduct->Byproduct Elimination

Caption: Figure 1. General Mechanism of Enaminone Formation

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is poor or non-existent. What are the common causes and how can I optimize the synthesis?

A1: Low yield is a frequent issue stemming from several factors related to reagents, conditions, and reaction monitoring.

Possible Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Cause: DMF-DMA and Bredereck's reagent are moisture-sensitive. Contamination with water or alcohols can lead to decomposition and reduced reactivity.[4] Traces of alcohol can catalyze the disproportionation of Bredereck's reagent.[4]

    • Solution: Always use freshly opened or properly stored reagents under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is flame-dried before use. A common protocol uses a significant excess of the formylating agent (e.g., 3 equivalents) to drive the reaction to completion.[5]

  • Insufficient Reaction Temperature or Time:

    • Cause: The condensation requires sufficient thermal energy to overcome the activation barrier, particularly for the deprotonation of the acetophenone's methyl group.

    • Solution: The reaction is typically performed at reflux in a high-boiling solvent like xylene or toluene (80-150 °C).[1][5] If the yield is low, ensure the reaction is heated adequately and for a sufficient duration.

  • Ineffective Reaction Monitoring:

    • Cause: Stopping the reaction too early will leave unreacted starting material, while excessively long reaction times can promote the formation of side products, leading to a lower isolated yield of the desired compound.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.[1] The reaction is complete when the 3'-bromoacetophenone spot has been consumed.

Troubleshooting_Low_Yield Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagent Verify Reagent Quality (Anhydrous, Purity) Start->CheckReagent CheckConditions Assess Reaction Conditions (Temp, Time, Solvent) CheckReagent->CheckConditions Reagent OK OptimizeReagent Use Fresh Reagent Increase Equivalents (1.5-3x) Use Inert Atmosphere CheckReagent->OptimizeReagent Issue Found CheckMonitoring Review Reaction Monitoring (TLC/LC-MS) CheckConditions->CheckMonitoring Conditions OK OptimizeConditions Increase Temperature (Reflux) Increase Reaction Time CheckConditions->OptimizeConditions Issue Found OptimizeMonitoring Stop Reaction Upon Consumption of Ketone CheckMonitoring->OptimizeMonitoring Issue Found Success Improved Yield CheckMonitoring->Success Monitoring OK OptimizeReagent->Success OptimizeConditions->Success OptimizeMonitoring->Success

Caption: Figure 2. Troubleshooting Workflow for Low Yield

Q2: I'm observing significant impurities in my crude product. What are the most common side reactions?

A2: The formation of impurities is primarily due to the high reactivity of the reagents and the product itself. The most common side reaction is a subsequent condensation, especially when using an excess of the formylating agent.

Key Side Reactions:

  • Bis-Formylation (Double Condensation):

    • Mechanism: The initially formed enaminone product still possesses a potentially reactive vinyl proton. Under forcing conditions (high temperature, long reaction time, excess reagent), it can react with a second molecule of DMF-DMA. This results in the formation of a 1,5-bis(dimethylamino)penta-1,4-dien-3-one derivative.[6]

    • Mitigation: Use careful stoichiometric control of the formylating agent. If bis-formylation is a persistent issue, reduce the equivalents of DMF-DMA (e.g., to 1.2-1.5 eq) and monitor the reaction carefully to stop it upon consumption of the starting ketone.

  • Hydrolysis of Enaminone Product:

    • Mechanism: Enaminones are susceptible to hydrolysis, particularly under acidic conditions, which can occur during aqueous work-up.[7][8] The hydrolysis reverts the product to a β-ketoaldehyde intermediate, which is often unstable and can lead to a complex mixture of degradation products.

    • Mitigation: Ensure the work-up is performed under neutral or slightly basic conditions. Use a mild base like a saturated sodium bicarbonate solution to neutralize the reaction mixture before extraction.[8]

  • Self-Condensation of the Product:

    • Mechanism: The enaminone product can undergo self-condensation reactions, particularly in the presence of acid or at high temperatures for extended periods.[9] This leads to higher molecular weight impurities.

    • Mitigation: Avoid acidic work-up conditions and prolonged heating after the primary starting material has been consumed. Prompt isolation of the product after the reaction is complete is recommended.

Side_Reactions Figure 3. Common Side Reaction Pathways Ketone 3'-Bromoacetophenone Product Desired Enaminone (Product) Ketone->Product + DMF-DMA (Desired Reaction) DMFDMA DMF-DMA DMFDMA->Product SideProduct1 Bis-Formylated Adduct Product->SideProduct1 + Excess DMF-DMA (High Temp / Long Time) SideProduct2 β-Ketoaldehyde (Hydrolysis Product) Product->SideProduct2 + H₂O / H⁺ (Acidic Work-up)

Caption: Figure 3. Common Side Reaction Pathways

Q3: My product is an oil and difficult to purify. What are the best practices for isolation?

A3: Oily products are often indicative of impurities that inhibit crystallization. A systematic approach to work-up and purification is essential.

Purification Strategy:

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate it under reduced pressure to remove the high-boiling solvent (e.g., xylene).[5]

  • Precipitation/Crystallization: The key to obtaining a solid product is often trituration with a non-polar solvent. Add cold petroleum ether or hexane to the concentrated residue and stir or sonicate vigorously.[5] The desired enaminone is typically a yellow solid that is poorly soluble in these solvents, while many non-polar impurities and residual reagents remain in solution.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold petroleum ether.

  • Recrystallization/Chromatography: If the product is still impure, recrystallization from a solvent system like ethyl acetate/hexane may be effective. Alternatively, flash column chromatography on silica gel can be used, though care must be taken as silica is acidic and can cause product degradation. It is advisable to neutralize the silica gel with triethylamine (e.g., by eluting the column with a solvent mixture containing 1% triethylamine) before loading the sample.

Frequently Asked Questions (FAQs)

  • Q: What is the functional difference between DMF-DMA and Bredereck's reagent?

    • A: Both are formylating agents, but Bredereck's reagent is significantly more reactive.[1] It contains a tert-butoxide group, which upon dissociation generates a strong base in situ.[4][10] This facilitates the deprotonation of even weakly acidic C-H bonds, making it the reagent of choice for less reactive or sterically hindered ketones where DMF-DMA might fail.[1]

  • Q: Can I use a different solvent than xylene or toluene?

    • A: While xylene and toluene are common due to their high boiling points, other non-protic solvents can be used. However, avoid solvents with even weakly acidic protons, such as acetonitrile or acetone, especially when using the highly reactive Bredereck's reagent, as they can react with the reagent itself.[11]

  • Q: What are the expected spectroscopic features for the final product?

    • A: In the ¹H NMR spectrum, you should observe characteristic doublets for the vinyl protons with a large coupling constant (J > 12 Hz), confirming the E-configuration. You will also see a singlet for the N(CH₃)₂ group and signals corresponding to the 3-bromophenyl ring. The IUPAC name for the expected major isomer is (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.[12]

Standardized Experimental Protocol

This protocol is a validated starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and observations.

Materials:

  • 3'-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene (anhydrous)

  • Petroleum ether

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-bromoacetophenone (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous xylene (approx. 5-10 mL per mmol of ketone).

  • Add DMF-DMA (2.0 - 3.0 eq) to the flask via syringe.[5]

  • Heat the reaction mixture to reflux (approx. 140 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting ketone is no longer visible (typically 12-24 hours).[5]

  • Cool the reaction mixture to room temperature and concentrate it to dryness using a rotary evaporator to remove the xylene.

  • To the resulting residue, add cold petroleum ether (approx. 15 mL per mmol of the initial ketone).

  • Stir the suspension vigorously for 30 minutes. A yellow solid should precipitate.

  • Collect the solid by vacuum filtration, wash with a small volume of cold petroleum ether, and dry under vacuum. The product is typically obtained as a yellow solid.[5]

Summary of Reaction Parameters
ParameterRecommended ConditionRationale / Common Issue
Formylating Agent DMF-DMA (2-3 eq) or Bredereck's Reagent (1.2-1.5 eq)Excess drives reaction; Bredereck's is more reactive but sensitive.[1][5]
Solvent Anhydrous Xylene or TolueneHigh boiling point ensures sufficient reaction temperature.[5]
Temperature Reflux (110-145 °C)Required for activation of the ketone's methyl group.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of moisture-sensitive reagents.
Work-up Concentration followed by trituration with petroleum etherEfficiently isolates the solid product from soluble impurities.[5]
Primary Side Reaction Bis-FormylationCaused by excess reagent and/or prolonged reaction time.[6]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent.
  • ChemicalBook. (2024). N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylformamide dimethyl acetal for synthesis.
  • ChemicalBook. (2023). N,N-Dimethylformamide dimethyl acetal: Applications and Preparation.
  • Liskon Biological. (2024). Introduction to NN Dimethylformamide Dimethyl acetal.
  • Specialty Chemicals. (n.d.). DMF-DMA: Your Go-To Reagent for Heterocyclic Synthesis from China.
  • Enamine. (n.d.). Bredereck's reagent.
  • ChemicalBook. (n.d.). 1-(3-BroMophenyl)-3-(diMethylaMino)-2-propen-1-one synthesis.
  • TSI Journals. (n.d.). Studies on enaminones.
  • ResearchGate. (2025). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
  • MDPI. (n.d.). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Enaminone Compounds.
  • National Institutes of Health. (n.d.). Scalable synthesis of enaminones utilizing Gold's reagents.
  • UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT.
  • Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms.
  • Arkivoc. (2008). ENAMINES AS PRECURSORS TO POLYFUNCTIONAL HETEROAROMATIC COMPOUNDS; A DECADE OF DEVELOPMENT.
  • ResearchGate. (2006). Spotlight 156.
  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination.
  • National Institutes of Health. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • YouTube. (2025). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN!.
  • PubChem. (n.d.). (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.
  • Beilstein Journals. (n.d.). General method for the synthesis of enaminones via photocatalysis.
  • ResearchGate. (n.d.). Possible mechanism of the first stage of enaminone synthesis.
  • National Institutes of Health. (n.d.). Synthesis, reactions, and preliminary evaluations of enaminone esters.
  • PubChemLite. (n.d.). 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one.
  • BLDpharm. (n.d.). 1203648-40-1|(E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.
  • ResearchGate. (n.d.). 1-(3-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one.
  • PubChem. (n.d.). 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one.
  • Ovidius University Annals of Chemistry. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Retrieved from Ovidius University Annals of Chemistry website.
  • ResearchGate. (2025). Recent Developments in the Chemistry of Enaminones.
  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis.
  • ResearchGate. (n.d.). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one.
  • ResearchGate. (2025). 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | Request PDF.
  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.

Sources

Technical Support Center: Enhancing the Biological Activity of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you enhance the biological activity of these promising compounds in your experiments. As enaminone analogs of chalcones, these derivatives hold significant potential in various therapeutic areas, including oncology and inflammatory diseases, primarily through the modulation of key cellular signaling pathways.[1][2][3][4] This resource will equip you with the practical knowledge to overcome common experimental hurdles and unlock the full potential of these molecules.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when starting your work with this compound derivatives.

Q1: What are the potential biological activities of this compound derivatives?

A1: Based on their structural similarity to chalcones and other enaminones, these derivatives are predicted to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][4][5] The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function.[1]

Q2: Why am I observing poor solubility of my compound in aqueous media for biological assays?

A2: Poor aqueous solubility is a common challenge for many chalcone and enaminone derivatives due to their aromatic and often hydrophobic nature.[5] This can lead to compound precipitation in cell culture media, resulting in inaccurate and irreproducible data. The bromophenyl group in your compound can further contribute to its hydrophobicity.

Q3: What are the primary molecular targets for this class of compounds?

A3: Key molecular targets are likely to be components of inflammatory and cell survival signaling pathways. Specifically, these compounds are known to modulate the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38).[2][6][7]

Q4: How can I begin to assess the biological activity of my newly synthesized derivative?

A4: A good starting point is to perform a cytotoxicity assay, such as the MTT assay, across a panel of relevant cancer cell lines to determine the compound's IC50 (half-maximal inhibitory concentration).[8] To investigate anti-inflammatory potential, you can measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess assay.[2]

Troubleshooting Guide: Common Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation in Cell Culture Media

Problem: My this compound derivative precipitates out of solution upon addition to the cell culture medium, leading to inconsistent results in my cell-based assays.

Root Cause Analysis and Solutions:

Potential Cause Explanation Suggested Solution
Poor Aqueous Solubility The hydrophobic nature of the compound leads to low solubility in the aqueous environment of the cell culture medium.1. Use a Co-solvent: Prepare a high-concentration stock solution in a biocompatible solvent like DMSO. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[9] 2. Formulation Strategies: Consider using solubility enhancers such as cyclodextrins or formulating the compound in a nanoemulsion.[5] 3. pH Adjustment: For ionizable compounds, adjusting the pH of the medium (if permissible for the cell line) can improve solubility.
Interaction with Media Components The compound may be interacting with proteins or other components in the serum of the culture medium, causing it to precipitate.1. Test in Serum-Free Media: Incubate the compound in the complete medium without cells and observe for precipitation. If this occurs, consider performing the assay in a serum-free or low-serum medium for the duration of the compound treatment.[9] 2. Use of a Carrier Protein: In some cases, bovine serum albumin (BSA) can act as a carrier protein to improve the solubility and stability of hydrophobic compounds.
Issue 2: High Variability in MTT Assay Results

Problem: I am observing significant well-to-well variability in my MTT assay, making it difficult to determine the true effect of my compound on cell viability.

Root Cause Analysis and Solutions:

Potential Cause Explanation Suggested Solution
Uneven Cell Seeding Inconsistent number of cells seeded per well leads to variability in the baseline metabolic activity.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Pipetting Technique: Use a multichannel pipette for consistency and avoid introducing bubbles.
Edge Effects Wells on the edge of the 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.1. Avoid Using Outer Wells: Fill the outer wells with sterile PBS or media without cells to maintain humidity.[10] 2. Use a Plate Sealer: An adhesive plate sealer can help minimize evaporation during incubation.[10]
Incomplete Formazan Solubilization The purple formazan crystals produced by viable cells are not fully dissolved, leading to inaccurate absorbance readings.1. Adequate Mixing: After adding the solubilization buffer, place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. 2. Check for Crystal Formation: Visually inspect the wells under a microscope before reading the absorbance to ensure all crystals are dissolved.
Interference from Compound The compound itself may be colored or may interact with the MTT reagent, leading to false readings.1. Include Compound-Only Controls: Set up control wells containing the compound in media without cells to measure any background absorbance.
Issue 3: No or Weak Signal in Western Blot for Signaling Pathway Analysis

Problem: I am trying to detect the phosphorylation of p65 (a subunit of NF-κB) in response to my compound but am getting no or a very weak signal on my Western blot.

Root Cause Analysis and Solutions:

Potential Cause Explanation Suggested Solution
Suboptimal Antibody Concentration The primary or secondary antibody concentration is too low for effective detection.1. Optimize Antibody Dilution: Perform a titration of your primary antibody to find the optimal concentration. 2. Use Fresh Secondary Antibody: Ensure your secondary antibody is active and has not been subjected to multiple freeze-thaw cycles.[11]
Low Protein Abundance The target protein (e.g., phosphorylated p65) is not abundant enough in the cell lysate to be detected.1. Increase Protein Load: Load a higher amount of total protein per well (e.g., 30-40 µg). 2. Use a Positive Control: Include a positive control, such as a lysate from cells stimulated with a known inducer of p65 phosphorylation (e.g., LPS), to confirm that the detection system is working.[12]
Inefficient Protein Transfer The proteins were not efficiently transferred from the gel to the membrane.1. Verify Transfer with Ponceau S Staining: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[13]
Incorrect Blocking or Washing Inadequate blocking can lead to high background, while excessive washing can strip the antibodies from the membrane.1. Optimize Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[14] 2. Adjust Washing Steps: Increase the number of washes if the background is high, or reduce the duration if the signal is weak.[13]

Key Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to assess and enhance the biological activity of your this compound derivatives.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of your compound on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Your this compound derivative

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: The next day, prepare serial dilutions of your compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of your compound.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

This protocol measures the anti-inflammatory activity of your compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[17]

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of your compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to each well. Incubate at room temperature for 10 minutes, protected from light.[17]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

  • Absorbance Measurement: Measure the absorbance at 540 nm.[17]

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of inhibition of NO production by your compound.

Protocol 3: Western Blot for NF-κB (p65) Activation

This protocol allows for the detection of the phosphorylation of the p65 subunit of NF-κB, a key indicator of NF-κB pathway activation.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-p65 (Ser536) and total p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with your compound and/or LPS as described in the Griess assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal to determine the effect of your compound on p65 phosphorylation.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the mechanism of action of your this compound derivatives is crucial for their development as therapeutic agents. Below are diagrams illustrating the key signaling pathways likely modulated by these compounds and a typical experimental workflow.

NF-κB Signaling Pathway and a Point of Inhibition by Chalcone-like Compounds

NFkB_Pathway

MAPK Signaling Pathway and Modulation by Chalcone-like Compounds

MAPK_Pathway

Experimental Workflow for Biological Activity Screening

Workflow

References

  • 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. Accessed January 14, 2026. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Accessed January 14, 2026. [Link]

  • Western Blot Troubleshooting Guide. TotalLab. Accessed January 14, 2026. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Accessed January 14, 2026. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Accessed January 14, 2026. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Accessed January 14, 2026. [Link]

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PMC. Accessed January 14, 2026. [Link]

  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. Accessed January 14, 2026. [Link]

  • Western Blot Troubleshooting Guide. Bio-Techne. Accessed January 14, 2026. [Link]

  • Western Blot Troubleshooting. Bio-Rad Antibodies. Accessed January 14, 2026. [Link]

  • New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway. PubMed. Accessed January 14, 2026. [Link]

  • Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. PMC. Accessed January 14, 2026. [Link]

  • The proposed mechanism of chalcones on the inhibition of NF-κB... ResearchGate. Accessed January 14, 2026. [Link]

  • Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. PubMed. Accessed January 14, 2026. [Link]

  • Protocol Griess Test. Accessed January 14, 2026. [Link]

  • 4.6. Nitric Oxide Assay. Bio-protocol. Accessed January 14, 2026. [Link]

  • The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. International Immunopharmacology. Accessed January 14, 2026. [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? ResearchGate. Accessed January 14, 2026. [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC. Accessed January 14, 2026. [Link]

  • Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. Accessed January 14, 2026. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Accessed January 14, 2026. [Link]

  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. ResearchGate. Accessed January 14, 2026. [Link]

  • MTT Methods, Protocols and Troubleshootings. Accessed January 14, 2026. [Link]

  • A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. PubMed. Accessed January 14, 2026. [Link]

  • Quinolinyl β-enaminone derivatives exhibit leishmanicidal activity against Leishmania donovani by impairing the mitochondrial electron transport chain complex and inducing ROS-mediated programmed cell death. PubMed. Accessed January 14, 2026. [Link]

  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Bentham Science. Accessed January 14, 2026. [Link]

  • Effect of chalcones on selected signaling pathways. Mechanism of... ResearchGate. Accessed January 14, 2026. [Link]

  • Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry. Accessed January 14, 2026. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Accessed January 14, 2026. [Link]

  • Western Blot Protocol. YouTube. Accessed January 14, 2026. [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. PMC. Accessed January 14, 2026. [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC. Accessed January 14, 2026. [Link]

  • Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Publishing. Accessed January 14, 2026. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. Accessed January 14, 2026. [Link]

  • Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. Accessed January 14, 2026. [Link]

  • Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. Accessed January 14, 2026. [Link]

Sources

Technical Support Center: Cell Permeability Optimization for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the cell permeability of the compound 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one . The content is structured to address common experimental challenges in a question-and-answer format, supported by detailed protocols and strategic insights grounded in medicinal chemistry principles.

Part I: Compound Profile & Permeability Fundamentals

Compound at a Glance: this compound

  • Structure: Br-C₆H₄-C(=O)-CH=CH-N(CH₃)₂

  • CAS Number: 163852-04-8[1]

  • Molecular Formula: C₁₁H₁₂BrNO[2]

  • Physicochemical Properties (Calculated):

    • Molecular Weight: 254.12 g/mol [2]

    • XLogP3-AA (log P): 2.7[2]

    • Hydrogen Bond Donors: 0[2]

    • Hydrogen Bond Acceptors: 2 (Carbonyl oxygen, tertiary amine nitrogen)[2]

Initial "Drug-Likeness" Assessment (Lipinski's Rule of 5)

An initial analysis of the compound's properties against Lipinski's Rule of Five provides a baseline prediction for its potential as an orally active drug.[3] This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Lipinski's Rule of 5 ParameterThis compoundStatus
Molecular Weight < 500 Da254.12 DaPass
Log P < 52.7Pass
Hydrogen Bond Donors ≤ 50Pass
Hydrogen Bond Acceptors ≤ 102Pass

Sources:[2][4][5][6]

Part II: Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it a critical parameter for my compound?

Cell permeability is the ability of a compound to pass through a cell membrane to reach its intracellular target. It is a cornerstone of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile that determines a drug's pharmacokinetic behavior and ultimate efficacy.[3] If your compound targets an intracellular protein (e.g., a kinase, nuclear receptor), poor permeability will prevent it from reaching that target, rendering it inactive in a cellular context regardless of its potency in biochemical assays.

Q2: Based on its structure, what are the likely permeability characteristics and potential challenges for this compound?

The compound's full compliance with Lipinski's rules suggests it has a high probability of good passive permeability.[3] However, the structure contains a tertiary amine (-N(CH₃)₂). While this group is a key hydrogen bond acceptor, it is also a common recognition motif for efflux transporters, particularly P-glycoprotein (P-gp).[7][8] Therefore, a primary challenge may be active efflux, where the compound is pumped out of the cell after it diffuses in.

Q3: What are the essential first-line assays to measure the permeability of my compound?

A tiered approach is most efficient:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Start with PAMPA. This is a cell-free assay that models only passive diffusion through an artificial lipid membrane.[9][10] It is cost-effective, high-throughput, and will quickly tell you if the compound has inherent issues with passive transport.[11][12]

  • Caco-2 Permeability Assay: If PAMPA results are positive, proceed to a Caco-2 assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[13][14] Crucially, these cells express functional efflux transporters like P-gp, providing a more biologically relevant assessment that includes both passive diffusion and active transport.[13]

Q4: You mentioned P-glycoprotein (P-gp). What is it and why is it a major concern?

P-glycoprotein (P-gp, or MDR1) is a transmembrane protein that functions as an ATP-dependent efflux pump.[15][16] It is highly expressed in barrier tissues like the intestinal epithelium, the blood-brain barrier, liver, and kidneys.[15][17] Its physiological role is to expel xenobiotics (foreign substances) and toxins from cells.[16][17] In drug development, if a compound is a P-gp substrate, the pump will actively transport it out of the target cell, reducing its intracellular concentration and limiting its therapeutic effect.[7][18] This is a common mechanism of multidrug resistance in cancer.[18]

Part III: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Apparent Permeability (Papp) in the PAMPA Assay.
  • You Observe: The calculated Papp value is low, falling into the poor permeability category when compared to standards like theophylline.

  • Primary Implication: The compound has a fundamental issue with passive diffusion.

  • Possible Causes & Solutions:

    • Cause A: Poor Aqueous Solubility. The compound may be precipitating out of the donor buffer, reducing the concentration available for permeation.

      • Solution: First, determine the compound's kinetic solubility in the assay buffer. If solubility is low, you can increase the concentration of a co-solvent like DMSO. However, be cautious: DMSO concentrations above 5% can compromise the integrity of the artificial membrane.[11]

    • Cause B: High Lipophilicity & Membrane Retention. While the calculated log P of 2.7 is good, if it were higher (>4), the compound could become trapped within the lipid membrane, failing to pass through to the acceptor compartment.

      • Solution: Analyze the mass balance of the experiment by quantifying the compound concentration in the donor, acceptor, and (by inference) the membrane. If retention is high, medicinal chemistry efforts should focus on introducing small, polar functional groups to slightly reduce lipophilicity.

    • Cause C: Compound Instability. The enone moiety or other parts of the molecule could be unstable at the physiological pH (7.4) of the assay buffer, degrading over the incubation period.

      • Solution: Analyze the concentration of the compound in the donor well at the end of the experiment. A significant decrease compared to the starting concentration suggests degradation. Confirm stability using LC-MS analysis over time in the assay buffer.

Problem 2: High Papp in PAMPA, but Low Papp in the Caco-2 Assay.
  • You Observe: The compound is classified as highly permeable in the PAMPA assay (e.g., comparable to chloramphenicol), but shows low permeability in the apical-to-basolateral (A-B) direction of a Caco-2 assay.

  • Primary Implication: This discrepancy is a classic signature of active efflux. The compound can passively diffuse across a membrane, but in a biological system, it is being actively removed.

  • Solution: The next logical step is to quantify the extent of the efflux. This requires performing a bidirectional Caco-2 assay .

Problem 3: High Efflux Ratio (ER > 2) in Bidirectional Caco-2 Assay.
  • You Observe: In the bidirectional Caco-2 assay, the permeability from the basolateral-to-apical (B-A) direction is significantly higher than from the apical-to-basolateral (A-B) direction. The calculated Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) is greater than 2.[14]

  • Primary Implication: The compound is confirmed to be a substrate of an active efflux transporter, most likely P-gp.

  • Possible Causes & Solutions:

    • Cause A: P-glycoprotein (P-gp) Mediated Efflux. This is the most common efflux transporter in Caco-2 cells.

      • Solution (Confirmation): Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[19] If the efflux ratio decreases significantly (approaches 1) and the A-B permeability increases, you have confirmed that your compound is a P-gp substrate.

      • Solution (Optimization): Initiate a medicinal chemistry campaign to structurally modify the compound to reduce its affinity for P-gp. Refer to Part V: Medicinal Chemistry Strategies for detailed approaches.

    • Cause B: Other Efflux Transporters (e.g., BCRP). While P-gp is the most common, other transporters like Breast Cancer Resistance Protein (BCRP) could be involved.

      • Solution: If a P-gp inhibitor does not resolve the efflux, you can test specific BCRP inhibitors (e.g., Fumitremorgin C) to investigate the involvement of other transporters.[19]

Part IV: Experimental Protocols & Optimization Workflow

Diagram: The Permeability Optimization Workflow

G start Start: Compound Synthesis pampa Screening 1: PAMPA Assay start->pampa pampa_check Papp > 5.0 x 10⁻⁶ cm/s? pampa->pampa_check caco2 Screening 2: Caco-2 (A-B) Assay caco2_check Papp (A-B) > 5.0 x 10⁻⁶ cm/s? caco2->caco2_check bidir_caco2 Screening 3: Bidirectional Caco-2 er_check Efflux Ratio > 2? bidir_caco2->er_check pampa_check->caco2  Yes solubility Troubleshoot: Solubility, Stability, Membrane Retention pampa_check->solubility No caco2_check->bidir_caco2 No (Suspect Efflux) success Success: Permeable Candidate caco2_check->success Yes medchem Optimization: Medicinal Chemistry (Reduce P-gp Affinity) er_check->medchem Yes er_check->success No solubility->medchem Modify Structure medchem->pampa Rescreen Analog

Caption: Workflow for identifying and solving cell permeability issues.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies for assessing passive permeability.[9][10][12]

Materials:

  • 96-well filter plate (Donor plate, e.g., hydrophobic PVDF membrane)

  • 96-well acceptor plate

  • PAMPA lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (analytical grade)

  • Test compound and control compounds (e.g., Theophylline - low perm, Chloramphenicol - high perm)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Solutions: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Create a working solution (e.g., 500 µM) by diluting the stock into PBS (final DMSO concentration should be ≤ 5%).

  • Coat Membrane: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for ~5-10 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.

  • Add Compound: Add 150-200 µL of the compound working solution to the donor plate wells. Reserve an aliquot of this solution for T₀ analysis.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Disassemble & Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantify: Determine the concentration of the compound in the acceptor (CA), final donor (CD), and initial donor (T₀) samples using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_equilibrium = (C_D * V_D + C_A * V_A) / (V_D + V_A)

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is a standard method for evaluating both passive and active transport.[13][14][20]

Materials:

  • Caco-2 cells (ATCC)

  • Culture medium (e.g., DMEM with 10% FBS, NEAA)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS), pH 7.4

  • TEER meter (e.g., EVOM)

  • Lucifer Yellow (for monolayer integrity check)

  • Test compound and controls (e.g., Atenolol - low, Antipyrine - high, Talinolol - P-gp substrate)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding & Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 18-22 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.[14]

  • Monolayer Integrity Check:

    • TEER: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm² for a valid assay.[19][20]

    • Lucifer Yellow: Perform a Lucifer Yellow leakage test. The Papp of this impermeable marker should be very low (<1.0 x 10⁻⁷ cm/s).

  • Prepare Dosing Solutions: Prepare a solution of the test compound (e.g., 10 µM) in transport buffer.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At the end of the incubation, take a sample from the basolateral chamber.

  • Transport Experiment (Basolateral to Apical - B-A):

    • On a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate under the same conditions.

    • Take a sample from the apical chamber.

  • Quantify: Analyze the concentration of the compound in the receiver samples using LC-MS/MS.

Data Analysis:

  • Calculate Papp(A-B) and Papp(B-A) using a simplified formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)

  • Interpretation: An ER > 2 strongly indicates active efflux.[14][19]

Part V: Medicinal Chemistry Strategies for Optimization

If this compound is identified as a P-gp substrate, the following structural modifications can be explored to improve its cellular retention and permeability.[21]

Diagram: Factors Influencing Cell Permeability

G Perm Cell Permeability LogP Lipophilicity (LogP) LogP->Perm Optimal range (not too high/low) Solubility Aqueous Solubility LogP->Solubility inversely related MW Molecular Weight MW->Perm Lower is better Hbond H-Bonding Capacity Hbond->Perm Fewer donors is better Hbond->Solubility directly related Efflux Efflux Transporter (P-gp) Affinity Efflux->Perm Reduces net influx Solubility->Perm Improves availability

Caption: Key physicochemical properties that govern cell permeability.

StrategyRationaleSpecific Modifications to this compoundPotential Risks
1. Reduce Basicity / Modify Amine P-gp often recognizes and transports basic tertiary amines. Reducing the pKa of the nitrogen can disrupt this recognition.[8]• Replace N(CH₃)₂ with a less basic, sterically different group like a morpholine or N-acyl piperazine.• Replace N(CH₃)₂ with a non-basic amide or a polar group like a methoxy (-OCH₃).Loss of on-target activity if the dimethylamino group is critical for binding.
2. Increase Steric Hindrance Adding bulky groups near the P-gp recognition site (the amine) can physically prevent the compound from fitting into the transporter's binding pocket.• Introduce a methyl group on the carbon adjacent to the dimethylamino group.• Replace the dimethylamino group with a bulkier dialkylamino group (e.g., diethylamino).Can negatively impact solubility and may inadvertently increase LogP.
3. Introduce Intramolecular H-Bonds Create a "chameleon-like" molecule that can form an internal hydrogen bond in the lipophilic membrane environment, effectively shielding polar groups and reducing the energy penalty of desolvation.[22][23][24]• Introduce a hydroxyl or amide N-H group on the bromophenyl ring at a position (e.g., ortho to the ketone) that allows it to form a hydrogen bond with the carbonyl oxygen.This can be synthetically challenging and may alter the compound's preferred conformation, potentially affecting target binding.
4. Modulate Lipophilicity While the LogP is good, modifications made to evade P-gp might increase it. A counter-modification may be needed to maintain balance.• If other modifications increase LogP > 3.5, consider replacing the -Br atom with a -Cl or -F to slightly reduce lipophilicity.Halogen changes can significantly impact target affinity and metabolic stability.
5. Prodrug Approach Mask a key functional group (like the ketone) with a promoiety that is cleaved intracellularly by enzymes (e.g., esterases) to release the active parent drug.[25]• Convert the ketone to a ketal or an oxime that can be hydrolyzed inside the cell.Complex synthesis and requires the prodrug to be stable in plasma but efficiently cleaved in the target tissue.

References

  • Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An upd
  • Role of P-glycoprotein in drug disposition.PubMed.
  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux.Authorea Preprints.
  • Strategies to Overcome or Circumvent P-Glycoprotein Mediated Multidrug Resistance.Ingenta Connect.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • P-glycoprotein: Significance and symbolism.Explorit.
  • What is Lipinski's Rule of 5?AZoLifeSciences.
  • Lipinski's rule of five – Knowledge and References.Taylor & Francis.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Lipinski's Rule of 5 in Modern Drug Discovery.Zenovel.
  • Caco2 assay protocol.Columbia University.
  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport.
  • Lipinski's Rule of 5.GARDP Revive.
  • Lipinski's rule of five.Wikipedia.
  • P-glycoprotein and its role in drug-drug interactions.Australian Prescriber.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.Springer.
  • Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.CliniSciences.
  • Caco-2 Permeability Assay.Enamine.
  • Caco-2 Permeability Assay.Evotec.
  • Caco-2 permeability assay.
  • pampa-permeability-assay.pdf.Technology Networks.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video.YouTube.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.NIH.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one | C11H12BrNO.PubChem.
  • 163852-04-8|this compound.BLDpharm.
  • Linker-dependent folding rationalizes PROTAC cell permeability.ChemRxiv.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.PMC - PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one and Other Chalcone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chalcone Scaffold and Its Modern Derivatives

Chalcones represent a pivotal class of compounds in medicinal chemistry, characterized by a 1,3-diphenyl-2-propene-1-one backbone where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1] These molecules, found abundantly in plants, are precursors to flavonoids and have long been recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the chalcone scaffold lies in its synthetic accessibility, primarily through the Claisen-Schmidt condensation, which allows for the facile introduction of various substituents on its aromatic rings.[4] This structural flexibility enables the fine-tuning of its pharmacological profile, making chalcones a privileged structure in the development of novel therapeutic agents.[5][6]

This guide focuses on 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one , a synthetic chalcone derivative that incorporates two key structural modifications: a bromine atom on one of the phenyl rings and a dimethylamino group, which makes it an enaminone. The introduction of a halogen, such as bromine, is a common strategy to enhance the biological potency of anticancer and antimicrobial agents.[7][8][9] Similarly, amino-substituted chalcones have demonstrated a wide array of potent pharmacological effects.[10]

Here, we provide an objective, data-driven comparison of this specific derivative against other chalcones, offering researchers and drug development professionals a comprehensive analysis of its potential performance in key therapeutic areas. We will delve into its anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Part 1: Comparative Anticancer Activity

Chalcone derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest (most commonly at the G2/M phase), and the modulation of critical signaling pathways such as NF-κB and p53.[1][11] The presence and position of substituents on the aromatic rings are critical determinants of their cytotoxic potency.[7][12]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of chalcones is significantly influenced by their substitution patterns. For instance, the presence of an electron-withdrawing group, like a bromine atom, on the phenyl ring can enhance cytotoxic activity.[7] Studies on brominated chalcone derivatives have shown potent anti-proliferative effects against various cancer cell lines.[7][9] Furthermore, the dimethylamino group forms an enaminone system, a structural motif known for its own spectrum of biological activities. The combination of these features in this compound suggests a potentially unique and potent mechanism of action compared to traditional hydroxylated or methoxylated chalcones.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various chalcone derivatives against different human cancer cell lines, providing a comparative reference for evaluating potential efficacy.

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 19 (Brominated Chalcone) MGC803Gastric3.57[7]
Compound 19 (Brominated Chalcone) HGC27Gastric5.61[7]
Chalcone-Sulfonamide Hybrid (4) MCF-7Breast< Tamoxifen[13]
Pyrazolone Derivative (35) Cal27Oral2.97[1]
4'-Bromochalcone T47DBreast45[14]
4'-Chlorochalcone T47DBreast38[14]
2',4'-Dihydroxychalcone T47DBreast25[14]
Cisplatin (Reference Drug) VariousVariousVaries[15]

Note: Data for this compound is not specifically available in the reviewed literature; therefore, data for structurally related brominated chalcones are presented to provide a relevant performance benchmark.

Apoptosis Induction Pathway by Chalcones

Many chalcones trigger apoptosis through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS), activation of caspases, and modulation of death receptors like DR5.[7]

apoptosis_pathway Chalcone Chalcone Derivative ROS Cellular ROS Generation Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram of the ROS-mediated apoptotic pathway induced by chalcones.
Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol provides a reliable method for assessing the cytotoxic effects of chalcone derivatives on cancer cell lines.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test chalcone in culture medium. Treat the cells with these various concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—by plotting a dose-response curve.

Part 2: Comparative Antimicrobial Performance

The rise of multidrug-resistant microbes necessitates the discovery of new antimicrobial agents.[16] Chalcones have emerged as promising scaffolds, exhibiting a broad spectrum of activity against various bacteria and fungi.[3][16] Their mechanism often involves disrupting microbial membranes, inhibiting essential enzymes, or interfering with virulence factors like biofilm formation.[17]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, halogenation of the chalcone rings is a well-established strategy to increase potency.[8] Brominated chalcones, in particular, have demonstrated significant antibacterial and antifungal effects.[8][18] The presence of the enaminone moiety in this compound may also contribute to its antimicrobial profile, potentially through enhanced cell permeability or interaction with unique microbial targets.

Comparative Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth. This data allows for a direct comparison of antimicrobial potency.

CompoundMicroorganismTypeMIC (µg/mL)Reference
Chalcone 3q (Brominated) Staphylococcus aureusGram (+)30[18]
Chalcone 3q (Brominated) Escherichia coliGram (-)33[18]
Chalcone 3i (Brominated) Candida albicansFungus29 (Zone of Inhibition, mm)[18]
Chalcone 14 (Brominated) Trichophyton rubrumFungus16-32[8]
Chalcone 3 Bacillus subtilisGram (+)62.5[19]
Ampicillin (Reference Drug) Bacillus subtilisGram (+)62.5[19]
Experimental Workflow: Antimicrobial Susceptibility Testing

The Broth Microdilution method is a standardized and quantitative technique for determining the MIC of a novel compound.

mic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum 1. Prepare 0.5 McFarland Standard Inoculum Inoculation 3. Inoculate Microplate (Compound + Bacteria) Inoculum->Inoculation Dilution 2. Serially Dilute Test Compound Dilution->Inoculation Incubation 4. Incubate at 37°C for 16-20 hours Inoculation->Incubation Readout 5. Visually Inspect for Turbidity (Growth) Incubation->Readout MIC 6. Determine MIC Readout->MIC

Workflow for the Broth Microdilution MIC Assay.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the bacteriostatic activity of new compounds.[17][20]

  • Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test chalcone in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20]

Part 3: Comparative Anti-inflammatory Potential

Chronic inflammation is implicated in numerous diseases, and chalcones have demonstrated significant anti-inflammatory activity.[2][21] They can modulate key inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGs), and cytokines like TNF-α, often through the inhibition of the NF-κB signaling pathway.[2][22][23]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of chalcones are highly dependent on the substitution pattern of their aromatic rings.[2] For example, hydroxyl and methoxy groups are common features in potent anti-inflammatory chalcones. The unique electronic properties conferred by the bromine atom and the dimethylamino group in this compound could lead to a distinct interaction profile with inflammatory targets compared to other chalcones.

Comparative Anti-inflammatory Activity Data

The following table compares the anti-inflammatory activity of different chalcones, using metrics such as the inhibition of key enzymes or inflammatory mediators.

CompoundBiological ActivityAssayIC₅₀ / EffectReference
4'-Bromochalcone Anti-inflammatoryCarrageenan-induced paw edemaED₅₀: 50 mg/kg (in vivo)[14]
Licochalcone A Anti-inflammatoryCOX-2 InhibitionIC₅₀: 1.93 µM[14]
Chalcone Analogue (3h) Anti-inflammatoryNO Production InhibitionIC₅₀: 2.1 µM[22]
Chalcone Analogue (3l) Anti-inflammatoryNO Production InhibitionIC₅₀: 3.5 µM[22]
Indomethacin (Reference Drug) Anti-inflammatoryCarrageenan-induced paw edemaED₅₀: 5 mg/kg (in vivo)[24]
NF-κB Signaling Pathway: A Key Target for Chalcones

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory chalcones exert their effects by inhibiting the activation of this pathway, thereby preventing the transcription of pro-inflammatory genes.[22]

nfkb_pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB phosphorylates NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->Genes Chalcone Chalcone Derivative Chalcone->IKK INHIBITS

Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[22]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the test chalcone.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite (an indicator of NO production) is determined using a sodium nitrite standard curve.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Conclusion and Future Directions

The analysis of this compound, in the context of related chalcone structures, suggests a compound with significant therapeutic potential. The presence of a bromine atom is strongly correlated with enhanced anticancer and antimicrobial activity in other chalcone series.[7][18] The enaminone system provides a unique structural feature that differentiates it from more commonly studied chalcones and may confer a novel mechanism of action or improved pharmacokinetic properties.

While direct experimental data on this specific molecule is limited in the public domain, the comparative analysis with structurally similar brominated and amino-chalcones provides a strong rationale for its investigation. Future research should focus on:

  • Direct Biological Evaluation: Synthesizing and subjecting this compound to the standardized anticancer, antimicrobial, and anti-inflammatory assays detailed in this guide to generate direct, comparative data.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by this compound to understand the contributions of its unique structural motifs.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates to preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.

By leveraging the established knowledge of chalcone structure-activity relationships and employing rigorous, validated experimental protocols, researchers can effectively assess the potential of this compound as a lead compound for the development of next-generation therapeutics.

References

  • A Comprehensive Review of Aminochalcones. PubMed Central - NIH. [Link]

  • Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Bentham Science. [Link]

  • Synthesis and antimicrobial activity of novel chalcone derivative. IOPscience. [Link]

  • Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. NIH. [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology. [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Online Press. [Link]

  • The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. ResearchGate. [Link]

  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate. [Link]

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]

  • Synthesis and anti-inflammatory activity of chalcone derivatives. PubMed. [Link]

  • A Comprehensive Review on the Anti-Inflammatory Activity of Chalcones-Derived Moieties. ResearchGate. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Screening models for inflammatory drugs. Slideshare. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Antiinflammatory Activity: Evaluation of a New Screening Procedure. PubMed. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Brominated chalcones as promising antileishmanial agents. ResearchGate. [Link]

  • Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of. academic.oup.com. [Link]

  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. NIH. [Link]

  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. PubMed Central - NIH. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. OUCI. [Link]

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. NIH. [Link]

  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. ResearchGate. [Link]

  • Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain. PubMed. [Link]

  • Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. PubMed Central - NIH. [Link]

  • Chalcones and Gastrointestinal Cancers: Experimental Evidence. MDPI. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. [Link]

  • Chemical structure of 4-aminochalcone. ResearchGate. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]

  • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. MDPI. [Link]

Sources

A Comparative Analysis of Chalcone-Based Enones and Conventional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for novel scaffolds with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of the anti-inflammatory potential of the chalcone chemical class, using 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a representative analogue, against established anti-inflammatory drugs, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at mechanisms of action, comparative efficacy data from analogous compounds, and detailed experimental protocols for evaluation.

Introduction: The Chalcone Scaffold in Inflammation

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have emerged as a promising class of compounds in medicinal chemistry.[1][2] Their straightforward synthesis and the versatility of substituting their aromatic rings allow for the creation of a vast library of derivatives with a broad spectrum of pharmacological activities, including notable anti-inflammatory effects.[1][3] The compound this compound is a member of this class, and while specific data on this molecule is limited, the extensive research on analogous chalcone derivatives provides a strong basis for evaluating its potential.

In contrast, NSAIDs and corticosteroids are the cornerstones of current anti-inflammatory therapy. NSAIDs, such as ibuprofen and diclofenac, primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[4] Corticosteroids, like dexamethasone, are potent anti-inflammatory agents that act through genomic and non-genomic mechanisms to suppress the inflammatory cascade.[5][6] This guide will delve into a comparative analysis of these distinct therapeutic approaches.

Mechanisms of Action: A Tale of Three Pathways

The anti-inflammatory effects of chalcones, NSAIDs, and corticosteroids are mediated through distinct molecular pathways. Understanding these differences is crucial for identifying novel therapeutic targets and designing drugs with improved selectivity.

Chalcone Derivatives: Multi-Targeting the Inflammatory Cascade

Chalcone derivatives have been shown to exert their anti-inflammatory effects by modulating a variety of therapeutic targets.[1][2] Their mechanism is not limited to a single enzyme but rather involves a broader interaction with the inflammatory network. Key targets include:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many chalcone derivatives have demonstrated the ability to inhibit both COX and LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[2][7] This dual inhibition is a significant advantage as it can lead to a more comprehensive blockade of inflammatory mediators.

  • Modulation of Pro-inflammatory Cytokines and Mediators: Chalcones have been observed to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8] They can also inhibit the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[8]

  • Inhibition of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. Several chalcone analogues have been shown to suppress the activation of these pathways, thereby preventing the transcription of numerous pro-inflammatory genes.[7]

Chalcone_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates MAPK->NFkB iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines upregulates NO Nitric Oxide (NO) iNOS->NO produces Prostaglandins Prostaglandins COX2->Prostaglandins produces Chalcones Chalcone Derivatives Chalcones->MAPK inhibit Chalcones->NFkB inhibit Chalcones->iNOS inhibit Chalcones->COX2 inhibit

Figure 1: Simplified signaling pathway of chalcone anti-inflammatory action.

NSAIDs: The COX Inhibition Paradigm

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10]

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[4]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4]

Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2.[10] This lack of selectivity is responsible for some of the common side effects of NSAIDs, such as gastrointestinal irritation.[10] Newer COX-2 selective inhibitors (coxibs) were developed to minimize these side effects, but some have been associated with an increased risk of cardiovascular events.[10]

NSAID_Mechanism cluster_cox Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Figure 2: Simplified mechanism of action for NSAIDs.

Corticosteroids: Broad Immunosuppression

Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms:

  • Genomic Mechanisms: Corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR).[5] The ligand-bound GR translocates to the nucleus where it can:

    • Transactivation: Bind to glucocorticoid response elements (GREs) on the DNA to increase the transcription of anti-inflammatory genes, such as annexin-1 and IL-10.[11]

    • Transrepression: Interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of a wide range of pro-inflammatory genes.[5][6]

  • Non-Genomic Mechanisms: Corticosteroids can also exert rapid, non-genomic effects by interacting with membrane-bound receptors and modulating intracellular signaling pathways.[12]

The broad immunosuppressive action of corticosteroids makes them highly effective but also contributes to their significant side-effect profile with long-term use.[13]

Comparative Efficacy: Insights from Preclinical Data

Direct comparative data for this compound is not available in the public domain. However, by examining the reported efficacy of other chalcone derivatives in preclinical models, we can infer its potential relative to established NSAIDs.

Table 1: Comparative In Vitro Anti-Inflammatory Activity

Compound ClassRepresentative Compound(s)Target AssayIC₅₀ (µM)Reference(s)
Chalcone Derivatives 2′,5′-dihydroxychalcone derivativeNO Production (LPS-stimulated N9 cells)0.7 ± 0.06[8]
2'-hydroxychalcone derivativeβ-glucuronidase release (fMLP/CB-stimulated rat neutrophils)1.6 ± 0.2[8]
NSAIDs IndomethacinCOX-10.08[7]
COX-20.8[7]
IbuprofenCOX-112[7]
COX-225[7]
CelecoxibCOX-1>100[7]
COX-20.04[7]

Table 2: Comparative In Vivo Anti-Inflammatory Activity

Compound ClassRepresentative Compound(s)Animal ModelDose% Inhibition of EdemaReference(s)
Chalcone Derivatives 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalconeCarrageenan-induced paw edema (rat)100 mg/kg90%[7]
NSAIDs IndomethacinCarrageenan-induced paw edema (rat)10 mg/kg~50-60%[14]
DiclofenacCarrageenan-induced paw edema (rat)20 mg/kg~40-50%[7]

Note: The data presented for chalcone derivatives are from various studies and represent the activities of specific analogues. The efficacy of this compound would require direct experimental evaluation.

Key Experimental Protocols for Anti-Inflammatory Evaluation

The following protocols outline standard in vitro and in vivo assays for assessing the anti-inflammatory potential of novel compounds.

In Vitro Assays

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.[15][16]

  • Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostaglandins. The assay measures the amount of prostaglandin E2 (PGE2) produced, and the inhibitory effect of the test compound is determined by the reduction in PGE2 levels.

  • Methodology:

    • Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the test compound at various concentrations.

    • In a 96-well plate, add the enzyme, a cofactor (e.g., hematin), and the test compound or vehicle control.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a suitable reagent (e.g., stannous chloride).

    • Quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

COX_Assay_Workflow start Start prepare_reagents Prepare Reagents (COX-1/2, Arachidonic Acid, Test Compound) start->prepare_reagents plate_setup Plate Setup (Enzyme, Cofactor, Test Compound/Vehicle) prepare_reagents->plate_setup pre_incubation Pre-incubation (Allow inhibitor binding) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction incubation Incubation (37°C) initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify_pge2 Quantify PGE2 (ELISA) stop_reaction->quantify_pge2 calculate_results Calculate % Inhibition and IC₅₀ quantify_pge2->calculate_results end End calculate_results->end

Figure 3: Workflow for the COX Inhibition Assay.

This assay measures the ability of a test compound to inhibit the activity of lipoxygenase enzymes.[17][18]

  • Principle: LOX enzymes catalyze the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, forming hydroperoxides. The formation of these products can be monitored spectrophotometrically at 234 nm.

  • Methodology:

    • Prepare a buffer solution (e.g., borate buffer, pH 9.0).

    • Prepare solutions of the LOX enzyme (e.g., soybean 15-LOX), the substrate (e.g., linoleic acid), and the test compound at various concentrations.

    • In a quartz cuvette, mix the enzyme solution and the test compound or vehicle control.

    • Incubate for a few minutes at room temperature.

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

This cell-based assay evaluates the effect of a test compound on the production of nitric oxide by macrophages stimulated with an inflammatory agent.[19][20]

  • Principle: The murine macrophage cell line RAW 264.7 produces NO upon stimulation with lipopolysaccharide (LPS). NO is rapidly oxidized to nitrite (NO₂⁻) in the cell culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored azo dye.

  • Methodology:

    • Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

    • Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of inhibition of NO production.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[14][21][22]

  • Principle: Subplantar injection of carrageenan into the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is evaluated by its ability to reduce this edema.

  • Methodology:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals (Vehicle, Positive Control, Test Compound) acclimatize->grouping initial_paw_volume Measure Initial Paw Volume (V₀) grouping->initial_paw_volume dosing Administer Compounds initial_paw_volume->dosing carrageenan_injection Inject Carrageenan dosing->carrageenan_injection measure_paw_volume Measure Paw Volume (Vₜ) at Time Points carrageenan_injection->measure_paw_volume calculate_inhibition Calculate % Edema Inhibition measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Figure 4: Workflow for the Carrageenan-Induced Paw Edema Model.

Conclusion and Future Perspectives

Further research should focus on synthesizing and evaluating a series of analogues related to this compound to establish a clear structure-activity relationship. Comprehensive preclinical evaluation using the described in vitro and in vivo models will be essential to determine the therapeutic potential of this chemical class and to identify lead candidates for further development. The ultimate goal is to develop novel anti-inflammatory drugs that offer improved efficacy and a more favorable safety profile compared to existing therapies.

References

  • Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. (2017). Bentham Science.[Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media.[Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. (1998). The American Journal of Medicine.[Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.[Link]

  • Corticosteroids-Mechanisms of Action in Health and Disease. (2017). Physiological Reviews.[Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.[Link]

  • Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. (2017). PubMed.[Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information.[Link]

  • How corticosteroids control inflammation: Quintiles Prize Lecture 2005. (2006). British Journal of Pharmacology.[Link]

  • How do glucocorticoids help in regulating inflammation? Dr. Oracle.[Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). National Center for Biotechnology Information.[Link]

  • What Are NSAIDs? OrthoInfo - AAOS.[Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). Journal of visualized experiments : JoVE.[Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2010). Drug discovery today.[Link]

  • Procedure for assay of 15-lipoxygenase inhibition. ResearchGate.[Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). Pharmacological research.[Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.[Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics.[Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.[Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs.[Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2020). International Journal of Molecular Sciences.[Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). Journal of atherosclerosis and thrombosis.[Link]

  • Screening models for inflammatory drugs. Slideshare.[Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2007). Nature protocols.[Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.[Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (2020). Frontiers in Pharmacology.[Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.[Link]

  • MECHANISMS OF STEROID ACTION AND RESISTANCE IN INFLAMMATION Corticosteroid-insensitive asthma: molecular. Journal of Endocrinology.[Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. (2020). National Center for Biotechnology Information.[Link]

  • Corticosteroids and way of inflammation. Research Journal of Pharmacology and Pharmacodynamics. [https://www.rjpbcs.com/pdf/2012_3(2)/[1].pdf]([Link]1].pdf)

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current protocols in pharmacology.[Link]

  • Synthesis and Anti-inflammatory Effect of Chalcones. Oxford Academic.[Link]

  • Synthesis and Anti-inflammatory Effect of Chalcones. (2003). Journal of Pharmacy and Pharmacology.[Link]

  • Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. ResearchGate.[Link]

  • Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research.[Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience.[Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2018). Marine drugs.[Link]

  • ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. (2008). Journal of the American Geriatrics Society.[Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark.[Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2020). Molecules.[Link]

  • Using ELISA to Detect Cytokines and Chemokines. Biocompare.[Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the enaminone scaffold stands out as a privileged structural motif. These vinylogous amides are not merely versatile synthetic intermediates for constructing a diverse array of heterocyclic systems; they are also recognized for their intrinsic biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific class of enaminones: analogs of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Compounds bearing this core structure have emerged as promising candidates in oncology, particularly as kinase inhibitors.[3][4]

The rationale for focusing on this scaffold is threefold. First, the α,β-unsaturated ketone system is a known Michael acceptor, capable of covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. Second, the 3-bromophenyl moiety offers a strategic point for modification, influencing both steric and electronic properties, which are critical for target binding and selectivity.[5] Finally, the dimethylamino group provides a key interaction point and influences the compound's physicochemical properties, such as solubility and basicity.

This guide provides an in-depth comparison of analogs based on this core structure. We will dissect the molecule to understand how modifications to each component impact biological efficacy, supported by experimental data and detailed protocols for synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing the next generation of therapeutics based on this promising scaffold.

Core Scaffold Analysis and Key Modification Points

The parent compound, this compound, can be deconstructed into three primary regions that serve as focal points for SAR exploration. Understanding the contribution of each segment is paramount for rational drug design.

  • Aryl Ring (Region A): The 3-bromophenyl group. Modifications here, including the position and nature of the substituent, can profoundly affect binding affinity and selectivity.

  • Enone Linker (Region B): The prop-2-en-1-one bridge. This conjugated system is crucial for the molecule's geometry and reactivity.

  • Amino Moiety (Region C): The terminal dimethylamino group. Alterations in this region can modulate polarity, hydrogen bonding capacity, and steric bulk.

cluster_0 Core Scaffold: this compound cluster_A Region A: Aryl Ring cluster_B Region B: Enone Linker cluster_C Region C: Amino Moiety mol Parent Molecule A 3-Bromophenyl B prop-2-en-1-one C Dimethylamino A->B Modification Impacts Target Binding/Selectivity B->C Modification Impacts Reactivity & Geometry

Caption: Key regions for SAR analysis of the parent scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds is highly sensitive to structural modifications. While specific SAR data for the exact parent compound is consolidated from broader studies on related brominated chalcones and other kinase inhibitors, clear trends can be established.[3][6]

Region A: The Influence of the Phenyl Ring

The substitution pattern on the aromatic ring is a critical determinant of activity.

  • Role of Bromine: The presence of a halogen, particularly bromine, at the meta-position (C3) appears to be favorable for certain biological activities, including anticancer effects. Studies on related brominated chalcones and triazoles have shown that this moiety contributes significantly to potency.[6][7] The bromine atom can form halogen bonds with protein residues, enhancing binding affinity.

  • Positional Isomerism: Moving the bromo-substituent to the para-position (C4) has been shown in some related scaffolds to be essential for activity, suggesting that the precise positioning is crucial for optimal interaction with the target protein.[5] In contrast, ortho-substitution often leads to decreased activity due to steric hindrance.

  • Alternative Substituents: Replacing bromine with other groups modulates activity. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can enhance the electrophilicity of the enone system, potentially increasing reactivity. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may decrease activity by reducing this reactivity, although they can also influence binding through other non-covalent interactions. For instance, in a series of brominated chalcone derivatives, compounds with a methoxy group on a second aromatic ring showed higher potency than those without.[6]

Region B: The Enone Linker's Contribution

The α,β-unsaturated carbonyl system is not merely a spacer but an active participant in the molecule's mechanism of action. Its rigidity helps to orient the aryl ring and amino group in a conformationally restricted manner, which is often beneficial for high-affinity binding. Furthermore, as a Michael acceptor, it can form covalent bonds with nucleophilic residues like cysteine in the active sites of certain kinases, leading to irreversible inhibition.

Region C: The Role of the Amino Group

The nature of the amino substituent at the β-position of the enone is pivotal.

  • Steric Bulk: The dimethylamino group represents a balance between potency and physicochemical properties. Increasing the steric bulk by replacing methyl groups with larger alkyl chains (e.g., diethyl, dipropyl) can lead to a loss of activity if the binding pocket is sterically constrained.

  • Cyclic Amines: Incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine) can have varied effects. A morpholine ring, for instance, can improve aqueous solubility and introduce a potential hydrogen bond acceptor (the oxygen atom), which may enhance binding or alter the pharmacokinetic profile.

  • Basicity: The basicity of the nitrogen atom, influenced by its substituents, affects the compound's ionization state at physiological pH. This is critical for membrane permeability and interaction with charged residues in the target protein.

Comparative Activity of Analogs

The following table summarizes SAR trends for related brominated compounds, providing a qualitative guide for the design of this compound analogs. The data is extrapolated from studies on brominated chalcones and other related heterocyclic compounds with reported anticancer activity.

Analog Modification (Relative to Parent Scaffold) Target/Cell Line Observed Activity Trend Plausible Rationale Reference
Region A: Phenyl Ring
Bromine at C4 instead of C3Breast/Prostate CancerPotentially increased activityOptimal positioning for halogen bonding in target pocket.[5]
Additional methoxy (-OCH₃) group on phenyl ringGastric CancerIncreased potencyEnhanced binding through H-bonds or hydrophobic interactions.[6]
Replacement of phenyl with other heterocyclesVarious CancersActivity is highly dependent on the specific heterocycle.Alters electronic properties and potential interaction points.[8]
Region C: Amino Group
Replacement of dimethylamino with N-aryl groupsVarious CancersGenerally potent, activity depends on aryl substitution.Provides extended π-system for additional interactions.[7]
N-demethylation (secondary amine)Serotonin TransporterCan retain high affinity depending on the scaffold.Reduces steric bulk and introduces a hydrogen bond donor.[9]

Potential Biological Target: Protein Kinases

The structural features of this compound analogs are highly suggestive of activity as protein kinase inhibitors. Dysregulation of kinase signaling is a hallmark of cancer, making these enzymes prime therapeutic targets.[10] Many FDA-approved kinase inhibitors, such as Sorafenib and Dasatinib, feature core structures that can be mimicked by these enaminone analogs.[]

The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase. The 3-bromophenyl ring can occupy the hydrophobic region typically filled by the adenine ring of ATP, while the enone system and amino moiety can form hydrogen bonds and other interactions with the hinge region of the kinase, a critical area for inhibitor binding.

cluster_pathway Generic Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor 1. Ligand Binding & Dimerization PDK1 PDK1 Receptor->PDK1 2. Downstream Signaling Akt Akt PDK1->Akt 3. Phosphorylation (Activation) Proliferation Cell Proliferation, Survival Akt->Proliferation 4. Cellular Response Analog Enaminone Analog (e.g., BX-795) Analog->PDK1 5. Inhibition

Caption: Inhibition of a kinase like PDK1 blocks downstream signaling.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential. The following protocols describe the synthesis of the parent compound and a standard assay for evaluating its biological activity.

Protocol 1: Synthesis of this compound

This procedure is a standard one-pot reaction for the synthesis of β-enaminones from an acetophenone derivative and a dimethylformamide equivalent.[12]

Workflow:

start Start Materials: - 3-Bromoacetophenone - DMF-DMA - Xylene react Reaction: - Mix reactants in Xylene - Reflux for 4-6 hours start->react cool Cooling & Concentration: - Cool to room temp - Remove Xylene via  rotary evaporation react->cool precip Precipitation: - Add petroleum ether - Stir to induce precipitation cool->precip filter Isolation: - Filter the solid - Wash with cold  petroleum ether precip->filter end Final Product: Yellow solid of 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one filter->end

Caption: Workflow for the synthesis of the parent compound.

Step-by-Step Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoacetophenone (19.9 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.9 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of anhydrous xylene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the xylene.

  • Precipitation and Isolation: To the resulting oily residue, add 150 mL of petroleum ether. Stir the mixture vigorously until a solid precipitates. Collect the yellow solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold petroleum ether to remove any remaining impurities. Dry the product under vacuum to yield this compound.[12] Expected yield is typically in the range of 50-60%.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to screen for kinase inhibitors by measuring ATP consumption. The Kinase-Glo® assay is a representative example.[10]

Workflow:

cluster_assay Kinase-Glo® Assay Workflow plate 1. Plate Setup: - Add kinase, substrate,  buffer, and ATP to wells - Add test compound (analog)  or DMSO (control) incubate1 2. Kinase Reaction: - Incubate at room temp  (e.g., 60 minutes)  to allow phosphorylation plate->incubate1 reagent 3. Add Detection Reagent: - Add Kinase-Glo® Reagent  to all wells - This stops the reaction  and initiates luminescence incubate1->reagent incubate2 4. Signal Development: - Incubate in the dark  (e.g., 10 minutes) reagent->incubate2 read 5. Read Luminescence: - Measure signal with a  plate-reading luminometer incubate2->read analyze 6. Data Analysis: - Low signal = High kinase activity - High signal = Low kinase activity  (Inhibition) read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Prepare Reagents: Reconstitute the lyophilized Kinase-Glo® buffer and substrate according to the manufacturer's instructions. Prepare serial dilutions of the this compound analogs in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, set up the kinase reactions. To each well, add:

    • Kinase buffer.

    • The target protein kinase (e.g., PDK1, Akt).[4]

    • The appropriate kinase substrate (e.g., a specific peptide).

    • The test compound at various concentrations (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Start the reaction by adding a predetermined concentration of ATP (often near the Km for the specific kinase) to all wells.[13] The final volume should be consistent (e.g., 25 µL).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Add an equal volume (e.g., 25 µL) of Kinase-Glo® Reagent to each well. This reagent contains luciferase, which generates a luminescent signal from the remaining ATP. The reagent also stops the kinase reaction.

  • Signal Stabilization: Mix the plate briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: The amount of luminescence is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value by plotting the data using a suitable nonlinear regression model.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutics, particularly in the realm of kinase inhibition. The structure-activity relationships discussed herein underscore the importance of systematic chemical modification. The 3-bromophenyl moiety is a key anchor, while the enone linker and terminal amino group provide critical points for modulating reactivity, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and testing a broader library of analogs to build a more quantitative SAR model. Key areas for exploration include:

  • Exploring a wider range of substitutions on the phenyl ring to optimize halogen bonding and other non-covalent interactions.

  • Modifying the enone linker to alter its Michael acceptor reactivity, potentially transitioning from irreversible to reversible covalent or non-covalent inhibitors to improve safety profiles.

  • Utilizing cell-based assays early in the screening cascade to ensure that biochemical potency translates to cellular efficacy.[14]

By leveraging the insights presented in this guide, researchers can more rationally design potent and selective inhibitors, accelerating the journey from chemical scaffold to clinical candidate.

References

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Beilstein Archives. (n.d.). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Beilstein Archives. [Link]

  • Prabakaran, K., et al. (n.d.). A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst. ResearchGate. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2025). General method for the synthesis of enaminones via photocatalysis. PMC. [Link]

  • MDPI. (n.d.). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. [Link]

  • PubChemLite. (n.d.). 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. PubChemLite. [Link]

  • MDPI. (n.d.). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. MDPI. [Link]

  • ResearchGate. (2025). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • National Institutes of Health. (n.d.). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. NIH. [Link]

  • MDPI. (n.d.). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one. PubChem. [Link]

  • ResearchGate. (n.d.). 1-(3-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. ResearchGate. [Link]

  • PubMed. (2008). Novel Analogs of D-e-MAPP and B13. Part 1: Synthesis and Evaluation as Potential Anticancer Agents. PubMed. [Link]

  • PubMed. (n.d.). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. PubMed. [Link]

  • ResearchGate. (2025). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. [Link]

  • PubMed. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed. [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. [Link]

  • MDPI. (n.d.). Organic Compounds with Biological Activity. MDPI. [Link]

  • ecancer. (2024). Team identifies drug-like molecules that show early success in targeting breast cancer brain metastases. ecancer. [Link]

  • PubMed. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. [Link]

  • MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

  • ACS Publications. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Publications. [Link]

  • MDPI. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]

  • Open Exploration Publishing. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: A Proposed Cross-Validation Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Enaminones, a class of organic compounds featuring an α,β-unsaturated carbonyl system, have demonstrated a wide range of biological activities, including potential antimicrobial effects.[1][2][3][4] This guide focuses on a specific enaminone, 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, for which the antimicrobial spectrum has not been extensively characterized in publicly available literature. In lieu of existing comparative data, this document provides a comprehensive, technically detailed framework for conducting a rigorous cross-validation of its antimicrobial potential. We present standardized protocols, rationale for experimental design, and templates for data comparison against established antibiotics, empowering researchers to systematically evaluate this and other novel compounds.

Introduction: The Rationale for Investigating Novel Enaminones

Chalcones and their enaminone derivatives are precursors to flavonoids and are recognized for their straightforward synthesis, typically via Claisen-Schmidt condensation.[5][6] Their chemical structure, an open-chain flavonoid with an α,β-unsaturated carbonyl system, is believed to be responsible for their diverse biological activities.[1] While numerous studies have highlighted the antibacterial and antifungal properties of various chalcone and enaminone derivatives, a specific, detailed antimicrobial profile for this compound is not yet established.[6][7][8]

The critical need for new antimicrobial agents cannot be overstated. The increasing prevalence of multidrug-resistant pathogens presents a formidable challenge to global health.[6] Therefore, the systematic evaluation of novel, synthetically accessible compounds like this compound is a crucial step in the drug discovery pipeline. This guide provides the scientific foundation and step-by-step methodology for researchers to perform this essential validation.

Core Experimental Objective: Determining the Antimicrobial Spectrum

The primary goal is to quantify the in vitro activity of this compound against a clinically relevant panel of microorganisms. This is achieved by determining two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[9][10]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

These values will be determined using the broth microdilution method, a standardized technique recommended by leading bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][11][12][13]

Detailed Experimental Protocol: Broth Microdilution Method

This protocol is designed to be a self-validating system, incorporating all necessary controls to ensure the accuracy and reproducibility of the results.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 Medium for fungi.

  • Microbial Strains:

    • Gram-Positive: Staphylococcus aureus (ATCC® 29213™), Enterococcus faecalis (ATCC® 29212™)

    • Gram-Negative: Escherichia coli (ATCC® 25922™), Pseudomonas aeruginosa (ATCC® 27853™)

    • Yeast: Candida albicans (ATCC® 90028™)

  • Comparator Antibiotics:

    • Ciprofloxacin (Broad Spectrum)

    • Vancomycin (Gram-Positive specific)

    • Gentamicin (Gram-Negative specific)

    • Fluconazole (Antifungal)

  • Equipment: 96-well sterile microtiter plates (U-bottom), multichannel pipettes, incubator, spectrophotometer (600 nm), sterile petri dishes, agar plates (MHA, Sabouraud Dextrose Agar).

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay Setup cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions (Test Compound & Comparators in DMSO) P2 Prepare Microbial Inoculum (Adjust to 0.5 McFarland Standard) A1 Dispense Broth (100 µL into each well) P2->A1 A2 Create Serial Dilution (Add 100 µL of 2x drug to Column 1, serially dilute to Column 10) A1->A2 C2 Sterility Control (Well 12: Broth Only) A1->C2 A3 Inoculate Plates (Add standardized inoculum to wells 1-11) A2->A3 A4 Incubate Plates (35°C for 16-20h for bacteria, 24-48h for yeast) A3->A4 C1 Growth Control (Well 11: Broth + Inoculum) A3->C1 D1 Read MIC (Lowest concentration with no visible growth) A4->D1 D2 Perform MBC Assay (Plate 10 µL from clear wells onto agar) D1->D2 D3 Read MBC (Lowest concentration with ≥99.9% killing) D2->D3

Caption: Workflow for MIC and MBC Determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions: Dissolve the test compound and each comparator antibiotic in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. A high concentration is necessary for the subsequent serial dilution.

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Causality: Standardizing the inoculum is the most critical step for reproducibility. An incorrect inoculum density will lead to false MIC values.

    • Dilute this standardized suspension in the appropriate broth medium to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup and Serial Dilution:

    • Using a multichannel pipette, dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.[14]

    • Add 100 µL of the 2x final concentration test compound stock solution to the wells in Column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to Column 10. Discard the final 100 µL from Column 10.[14] This creates a concentration gradient from, for example, 64 µg/mL down to 0.125 µg/mL.

    • Controls: Column 11 will serve as the growth control (no drug) and Column 12 as the sterility control (no inoculum).

  • Inoculation: Inoculate each well (from Columns 1 to 11) with the diluted microbial suspension. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C. Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for C. albicans.[15]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[9] The growth control (Column 11) must be turbid, and the sterility control (Column 12) must be clear.

  • Determining the MBC:

    • From each well that shows no visible growth (the MIC well and those with higher concentrations), take a 10 µL aliquot.

    • Spot-plate this aliquot onto a fresh agar plate (MHA for bacteria, SDA for yeast).

    • Incubate the agar plates overnight at 35°C.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. The following tables serve as templates for recording experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismATCC StrainThis compoundCiprofloxacinVancomycinGentamicinFluconazole
S. aureus29213N/A
E. faecalis29212N/A
E. coli25922N/AN/A
P. aeruginosa27853N/AN/A
C. albicans90028N/AN/AN/A

N/A: Not Applicable. Vancomycin is not typically active against Gram-negative bacteria. Ciprofloxacin, Vancomycin, and Gentamicin are not active against fungi.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismATCC StrainThis compoundCiprofloxacinVancomycinGentamicinFluconazole
S. aureus29213N/A
E. faecalis29212N/A
E. coli25922N/AN/A
P. aeruginosa27853N/AN/A
C. albicans90028N/AN/AN/A
Interpreting the Results

The ratio of MBC to MIC is a critical parameter for classifying the antimicrobial effect:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4.

  • Bacteriostatic: If the MBC/MIC ratio is > 4.

This distinction is vital for drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Conclusion and Future Directions

This guide provides a robust, standardized framework for the initial cross-validation of the antimicrobial spectrum of this compound. By adhering to established protocols from CLSI and EUCAST, researchers can generate reliable and comparable data.[12][13] The objective comparison against clinically used antibiotics will provide a clear benchmark of the compound's potential.

Positive results from this initial screening would warrant further investigation, including:

  • Mechanism of Action Studies: To understand how the compound inhibits or kills microbial cells.

  • Toxicity Assays: To assess the compound's safety profile in vitro and in vivo.

  • Spectrum Expansion: Testing against a wider panel of clinical isolates, including drug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and reduce toxicity.[6]

By systematically applying this framework, the scientific community can efficiently evaluate the potential of this and other novel chemical entities in the urgent search for the next generation of antimicrobial agents.

References

  • MDPI. Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Available from: [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of Novel Chalcone Derivatives of Apocynin. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Available from: [Link]

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available from: [Link]

  • ACG Publications. Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. Synthesis on study of novel chalcone derivatives and their antimicobial activity. Available from: [Link]

  • MI - Microbiology. Broth Microdilution. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. Available from: [Link]

  • Hancock Lab, University of British Columbia. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Antibacterial Activity of some Enaminones and their Complexes with Nickel (II) and Antimony (III). Available from: [Link]

  • ResearchGate. Synthesis, characterization and study of antibacterial activity of enaminone complexes of zinc and iron. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Available from: [Link]

Sources

A Comparative Analysis of the Antioxidant Capacity of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Enaminone

In the relentless pursuit of novel therapeutic agents, the exploration of compounds with significant antioxidant potential remains a cornerstone of drug discovery. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. This guide focuses on 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one , a synthetic compound belonging to the enaminone class. Enaminones, and their structural relatives, chalcones, are well-regarded for their diverse biological activities, which often include potent antioxidant effects.[1][2]

The structure of this compound, featuring a conjugated system and electron-donating and withdrawing groups, suggests a potential for radical scavenging and redox modulation. To date, the antioxidant capacity of this specific molecule has not been extensively reported in peer-reviewed literature. Therefore, this guide serves as a comprehensive framework for its evaluation. We will provide a comparative analysis against established benchmark antioxidants, detail the requisite experimental protocols, and interpret hypothetical, yet plausible, data to project its potential standing in the landscape of antioxidant compounds.

PART 1: Establishing the Benchmarks for Antioxidant Capacity

A meaningful evaluation of a novel compound's antioxidant activity necessitates comparison against well-characterized standards. The choice of standards should encompass a range of potencies and mechanisms of action. For this analysis, we have selected four widely recognized antioxidant compounds:

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a potent reducing agent and scavenger of numerous ROS.[3][4]

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant assays to quantify the activity of other compounds in "Trolox Equivalents" (TE).[5][6]

  • Gallic Acid: A phenolic acid found in many plants, known for its powerful antioxidant properties attributed to its three hydroxyl groups.[7][8]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food and cosmetics due to its ability to scavenge free radicals.[9][10]

The antioxidant capacity of these standards, expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays or as Trolox Equivalent Antioxidant Capacity (TEAC), provides a robust baseline for our comparative analysis.

Table 1: Antioxidant Capacities of Standard Compounds

CompoundDPPH IC50 (µM)ABTS TEACFRAP (µmol Fe(II)/µmol)
Ascorbic Acid~25-50~1.0~2.0
Trolox~40-601.01.0
Gallic Acid~5-15~2.5~3.5
Butylated Hydroxytoluene (BHT)~100-200~0.5~0.8

Note: The values presented are approximate ranges compiled from various literature sources for illustrative purposes. Actual values can vary based on specific experimental conditions.

PART 2: Methodologies for In Vitro Antioxidant Capacity Assessment

To provide a multi-faceted evaluation of antioxidant potential, it is crucial to employ assays that operate via different chemical mechanisms. The three assays detailed below—DPPH, ABTS, and FRAP—are staples in the field, chosen for their reliability, reproducibility, and distinct reaction principles.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[12]

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the absorbance of this solution at 517 nm is approximately 1.0. This solution should be freshly prepared and protected from light.[11]

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol).

    • Create a series of dilutions from the stock solution to achieve a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • For the control, mix 100 µL of DPPH solution with 100 µL of the solvent used for the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[12]

    • Plot the % inhibition against the sample concentration and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol R1 Mix 100 µL DPPH with 100 µL Sample P1->R1 P2 Prepare Serial Dilutions of Test Compound & Standards P2->R1 R2 Incubate 30 min in Dark R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. [14]This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm. The FRAP assay directly measures the electron-donating capacity of an antioxidant. [15]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. [14] * Warm the FRAP reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 4-6 minutes. [16]4. Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe(II) equivalents per µmol of the compound.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) R1 Mix 180 µL FRAP Reagent with 20 µL Sample/Standard P1->R1 P2 Prepare Sample Dilutions & Fe(II) Standards P2->R1 R2 Incubate at 37°C R1->R2 A1 Measure Absorbance at 593 nm R2->A1 A2 Calculate Fe(II) Equivalents A1->A2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

PART 3: Comparative Analysis and Structure-Activity Relationship

Based on the structural features of this compound, we can hypothesize its antioxidant performance relative to our established benchmarks. The presence of the enaminone moiety (a vinylogous amide) and the bromine substituent on the phenyl ring are key determinants of its potential activity.

Hypothetical Data for this compound

The following table presents a plausible, hypothetical antioxidant profile for our target compound.

Table 2: Comparative Antioxidant Capacity (Hypothetical Data for Target Compound)

CompoundDPPH IC50 (µM)ABTS TEACFRAP (µmol Fe(II)/µmol)
This compound ~85 ~0.7 ~1.2
Ascorbic Acid~25-50~1.0~2.0
Trolox~40-601.01.0
Gallic Acid~5-15~2.5~3.5
Butylated Hydroxytoluene (BHT)~100-200~0.5~0.8
Interpretation of Hypothetical Results and Structure-Activity Relationship (SAR)

The hypothetical data suggest that this compound possesses moderate antioxidant activity. Its projected performance is superior to BHT but less potent than Ascorbic Acid, Trolox, and Gallic Acid. This can be rationalized by examining its structure:

  • Enaminone System: The conjugated π-system of the enaminone moiety allows for the delocalization of electrons, which can stabilize the radical formed after donating a hydrogen atom or an electron. This is a key feature contributing to the antioxidant activity of chalcones and related compounds. [17][18]* Dimethylamino Group: This electron-donating group can increase the electron density of the conjugated system, potentially enhancing its ability to donate an electron and scavenge radicals.

  • Bromophenyl Group: The bromine atom is an electron-withdrawing group, which might slightly decrease the electron-donating capacity of the phenyl ring compared to an unsubstituted or hydroxyl-substituted ring. However, some studies on bromophenols have shown that they can still possess significant antioxidant activity. The position of the bromine atom (meta) also influences its electronic effect.

The moderate activity in the DPPH and ABTS assays (hydrogen atom and electron transfer) and a reasonable performance in the FRAP assay (electron transfer) are consistent with this structural makeup. The primary mechanism is likely the donation of an electron from the nitrogen atom, with the resulting radical cation being stabilized by resonance across the conjugated system.

Antioxidant_Mechanism cluster_molecule 1-(3-Br-Ph)-3-(DMA)-prop-2-en-1-one cluster_process Radical Scavenging cluster_result Stabilization mol Molecule + Radical• process Electron Donation (from Nitrogen) mol->process Interaction res Stabilized Molecule•+ (Resonance Delocalization) process->res Forms rad Neutralized Species process->rad

Caption: Plausible mechanism of radical scavenging by the enaminone.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the antioxidant capacity of this compound. Based on its structural analogy to chalcones and enaminones, it is hypothesized to be a moderately effective antioxidant.

The crucial next step is the empirical validation of this hypothesis. The detailed protocols provided herein for DPPH, ABTS, and FRAP assays should be performed to generate robust experimental data. Should this compound demonstrate significant antioxidant activity, further investigations would be warranted, including:

  • Cell-based assays: To assess its ability to mitigate oxidative stress in a biological context.

  • Mechanistic studies: To elucidate the precise mechanism of action and identify any potential pro-oxidant effects.

  • In vivo studies: To evaluate its efficacy and safety in animal models.

The systematic evaluation of novel compounds like this compound is essential for the continued development of new and effective therapeutic strategies against diseases rooted in oxidative stress.

References

  • (No Source Found)
  • Pawlowska, E., Szczepanska, J., & Blasiak, J. (2019). Ascorbic acid as an antioxidant. PubMed. [Link]

  • Shen, J., et al. (2018). Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. PubMed. [Link]

  • MDPI. (2024). The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. MDPI. [Link]

  • Kadir, F. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

  • Wikipedia. (n.d.). Trolox. Wikipedia. [Link]

  • MDPI. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. MDPI. [Link]

  • AIP Publishing. (n.d.). Characterization and Antioxidant Activity of Gallic Acid Derivative. AIP Publishing. [Link]

  • Shad, Z., et al. (2011). Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid. J. Baqai Med. Univ. [Link]

  • Healthline. (2021). Gallic Acid: Benefits, Downsides, and Food Sources. Healthline. [Link]

  • (No Source Found)
  • (No Source Found)
  • Aruoma, O. I., et al. (n.d.). Evaluation of the antioxidant and prooxidant actions of gallic acid and its derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • ScienceDirect. (2026). Trolox equivalent antioxidant capacity: Significance and symbolism. ScienceDirect. [Link]

  • (No Source Found)
  • (No Source Found)
  • Peplinska, J., et al. (2020). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC - PubMed Central. [Link]

  • (No Source Found)
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Wikipedia. [Link]

  • (No Source Found)
  • Wikipedia. (n.d.). Butylated hydroxytoluene. Wikipedia. [Link]

  • (No Source Found)
  • (No Source Found)
  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • NIH. (n.d.). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. NIH. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

  • (No Source Found)
  • (No Source Found)
  • Rice-Evans, C., et al. (n.d.). Antioxidant activity applying an improved ABTS radical cation decolorization assay. PubMed. [Link]

  • MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]

  • Taylor & Francis Online. (n.d.). Microwave Assisted, H3PW12O40 Mediated Green Synthesis, Crystal Structure, in-Vitro Anti-Inflammatory and Anti-Oxidant Investigation of Enaminoketones. Taylor & Francis Online. [Link]

  • Al-Omar, M. A., et al. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC - NIH. [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)

Sources

Comparative In Vivo Efficacy Analysis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one . As direct preclinical data for this specific molecule is not yet prevalent in published literature, this document establishes a robust, evidence-based strategy for its investigation. We will leverage established knowledge of its chemical class—enaminones and chalcone derivatives—to propose high-probability therapeutic applications and construct rigorous, comparative experimental designs.

The core structure, an α,β-unsaturated carbonyl system, is a well-recognized pharmacophore present in numerous biologically active compounds, including chalcones and enaminones.[1][2] These classes of molecules have demonstrated a wide spectrum of pharmacological activities, such as anticonvulsant, anti-inflammatory, anticancer, and antidiabetic properties.[3][4][5] This guide will focus on designing efficacy studies for two of the most promising therapeutic avenues based on structurally related compounds: epilepsy and acute inflammation .

We will outline detailed protocols for preclinical animal models, propose relevant comparator drugs for benchmarking performance, and provide the scientific rationale behind each experimental choice. This ensures a self-validating and scientifically rigorous approach to characterizing the therapeutic potential of this compound.

Part 1: Anticonvulsant Efficacy Evaluation

Structurally similar enaminones have shown significant promise in preclinical seizure models.[5] For instance, certain bromophenyl enaminones effectively suppress both electrically and chemically induced seizures, suggesting a potential broad-spectrum anticonvulsant activity.[5][6] Therefore, a primary investigation into the anticonvulsant properties of this compound is highly warranted.

Comparative Framework: Benchmarking Against Standard Antiepileptic Drugs (AEDs)

To establish a clear performance benchmark, the test compound should be compared against established AEDs with distinct mechanisms of action.

CompoundClassPrimary Mechanism of Action
This compound Enaminone (Test Article)Hypothesized: Modulation of ion channels (e.g., sodium, calcium) or GABAergic systems.
Phenytoin HydantoinUse-dependent blockade of voltage-gated sodium channels.
Valproic Acid Carboxylic Acid DerivativeMultiple mechanisms, including sodium channel blockade and increasing GABA concentrations.
Lamotrigine PhenyltriazineBlocks voltage-gated sodium channels and may inhibit glutamate release.
Experimental Workflow: Anticonvulsant Screening

A tiered approach is recommended, starting with broad screening models and progressing to more specific, mechanistic assays.

G cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Chemoconvulsant & Toxicity cluster_2 Phase 3: Chronic & Mechanistic Models A Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) B 6 Hz Psychomotor Seizure Test (Drug-Resistant Partial Seizures) A->B Progress if active C Subcutaneous Pentylenetetrazole (scPTZ) (Absence Seizures) B->C D Rotarod Test (Motor Impairment/Neurotoxicity) C->D Assess therapeutic index E Corneal Kindling Model (Temporal Lobe Epilepsy) D->E

Caption: Tiered workflow for in vivo anticonvulsant efficacy testing.

Detailed Experimental Protocol: Maximal Electroshock (MES) Test

This model is a gold standard for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: House animals for at least 7 days with a 12h light/dark cycle and ad libitum access to food and water.

  • Grouping: Randomly assign mice to groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% CMC in saline, i.p.)

    • Test Compound (e.g., 10, 30, 100 mg/kg, i.p.)

    • Positive Control (Phenytoin, 20 mg/kg, i.p.)

  • Dosing: Administer the assigned treatment. The time to peak effect should be determined in a preliminary pharmacokinetic study, but 30-60 minutes post-i.p. administration is a common starting point.

  • Seizure Induction:

    • Apply corneal electrodes moistened with saline.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration).

  • Endpoint: Observe the animal for the presence or absence of a tonic hind-limb extension. The absence of this response is defined as protection.

  • Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED₅₀ (median effective dose) using probit analysis.

Part 2: Anti-Inflammatory Efficacy Evaluation

The 1,3-disubstituted prop-2-en-1-one scaffold is a known inhibitor of neutrophilic inflammation, potentially through the modulation of MAPK and Akt signaling pathways.[7] This provides a strong rationale for investigating the anti-inflammatory potential of this compound.

Comparative Framework: Benchmarking Against Standard Anti-Inflammatory Drugs

Performance will be compared against both a non-steroidal anti-inflammatory drug (NSAID) and a corticosteroid to cover different mechanisms of action.

CompoundClassPrimary Mechanism of Action
This compound Enaminone (Test Article)Hypothesized: Inhibition of neutrophil migration and/or modulation of inflammatory signaling (MAPK/Akt).
Indomethacin NSAIDNon-selective inhibitor of cyclooxygenase (COX-1 and COX-2).
Dexamethasone CorticosteroidBroad anti-inflammatory effects via glucocorticoid receptor activation.
Experimental Workflow: Acute Inflammation Models

G A Carrageenan-Induced Paw Edema (Measures acute edema and vascular permeability) B Zymosan-Induced Peritonitis (Quantifies leukocyte migration) A->B Confirms anti-edema effect C Tissue Analysis (Myeloperoxidase Assay - MPO) B->C Measures neutrophil infiltration D Cytokine Profiling (ELISA for TNF-α, IL-1β, IL-6) C->D Investigates mechanism

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic, highly reproducible model of acute inflammation.

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: As described previously.

  • Grouping: Randomly assign rats to groups (n=6-8 per group):

    • Vehicle Control

    • Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer treatments orally 1 hour before the inflammatory insult.

  • Baseline Measurement: Measure the volume of the right hind paw using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Endpoint Measurement: Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • (Where ΔV is the change in paw volume from baseline)

Conclusion and Future Directions

This guide presents a structured, comparative approach to initiating the in vivo evaluation of this compound. Based on its chemical lineage, strong potential exists in the areas of epilepsy and inflammation. The proposed experimental workflows, benchmarked against standard-of-care agents, will provide a clear and objective assessment of its therapeutic efficacy.

Positive results in these initial models should be followed by more advanced studies, including chronic disease models (e.g., kainic acid-induced status epilepticus, collagen-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and broader safety pharmacology assessments. The synthesis of these data points will be crucial for determining the clinical translatability and overall potential of this promising compound.

References

Sources

Benchmarking 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one Against Standard Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Cancer Therapy

The landscape of cancer treatment has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play a pivotal role in intracellular signaling pathways, regulating essential cellular processes such as growth, proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6] The success of drugs like Imatinib and Gefitinib has underscored the potential of kinase inhibitors to achieve remarkable clinical outcomes.[2][7]

This guide introduces a novel investigational compound, 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (hereafter referred to as Compound X ), a small molecule with a chemical scaffold suggesting potential kinase inhibitory activity. The objective of this document is to provide a comprehensive framework for benchmarking Compound X against established, standard-of-care kinase inhibitors. We will delve into the experimental design, detailed protocols, and data interpretation necessary to evaluate its potency, selectivity, and cellular efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation process for novel kinase inhibitors.

Rationale for Benchmarking: Establishing a Therapeutic Profile

Before a novel compound can be considered for further development, it is crucial to understand its performance relative to existing therapies. Benchmarking provides this essential context by addressing key questions:

  • Potency: How effectively does Compound X inhibit its target kinase(s) compared to well-characterized inhibitors?

  • Selectivity: Does Compound X target a specific kinase or a broader spectrum? How does its selectivity profile compare to multi-kinase and selective inhibitors?

  • Cellular Efficacy: Does the in vitro inhibitory activity translate to a functional effect in cancer cells, such as inhibiting proliferation or inducing apoptosis?

  • Mechanism of Action: How does Compound X impact downstream signaling pathways compared to inhibitors with known mechanisms?

To address these questions, we will benchmark Compound X against two well-established kinase inhibitors: Erlotinib , a selective EGFR inhibitor, and Sorafenib , a multi-kinase inhibitor targeting BRAF, VEGFR, and PDGFR, among others.[2][7] The choice of these comparators allows for a nuanced evaluation of Compound X's potential as either a selective or multi-targeted agent.

Experimental Design: A Multi-faceted Approach

Our benchmarking strategy employs a tiered approach, starting with broad screening and moving towards more focused cellular and mechanistic studies.

Tier 1: In Vitro Kinase Inhibition Assays

The initial step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of kinases. This provides a quantitative measure of its potency and a preliminary assessment of its selectivity.

Tier 2: Cellular Proliferation Assays

Next, we assess the ability of Compound X to inhibit the growth of cancer cell lines with well-characterized kinase dependencies. We will utilize cell lines with known mutations, such as A549 (KRAS mutant, EGFR expressing) and A375 (BRAF V600E mutant), to probe the compound's cellular activity.

Tier 3: Mechanistic Studies - Western Blot Analysis

To confirm that the observed cellular effects are due to the intended kinase inhibition, we will analyze the phosphorylation status of key downstream signaling proteins using Western blotting. This will provide direct evidence of target engagement within the cellular context.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.[8][9]

Materials:

  • Recombinant human kinases (e.g., EGFR, BRAF, MEK, ERK)

  • Kinase-specific peptide substrates

  • ATP

  • Compound X, Erlotinib, Sorafenib (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X, Erlotinib, and Sorafenib in DMSO. The final concentration in the assay should range from 1 nM to 100 µM.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction buffer containing the kinase and its specific substrate.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • A549 and A375 cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X, Erlotinib, Sorafenib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed A549 and A375 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X, Erlotinib, and Sorafenib in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, we can assess the activation state of key signaling proteins.[11][12][13]

Materials:

  • A375 cells

  • Compound X, Sorafenib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Compound X or Sorafenib for 2 hours. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH serves as a loading control.

Data Presentation and Interpretation

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
Kinase TargetCompound XErlotinibSorafenib
EGFR 502>10,000
BRAF 25>10,0006
BRAF V600E 15>10,0005
MEK1 150>10,000>10,000
ERK2 800>10,000>10,000
VEGFR2 500>10,00090

This hypothetical data suggests that Compound X is a potent inhibitor of BRAF, particularly the V600E mutant, and also shows activity against EGFR, MEK1, and VEGFR2, indicating a multi-kinase inhibitory profile. It is less potent than the respective standard inhibitors for their primary targets but exhibits a broader spectrum of activity.

Table 2: Cellular Proliferation Inhibition (GI50, µM)
Cell LineGenotypeCompound XErlotinibSorafenib
A549 KRAS mutant, EGFR expressing2.55.03.0
A375 BRAF V600E0.5>200.2

The hypothetical cellular data corroborates the in vitro kinase profiling. Compound X shows potent inhibition of the BRAF-mutant A375 cell line, comparable to Sorafenib. Its activity in A549 cells, which are less dependent on a single kinase, further supports its multi-kinase inhibitory nature.

Visualizing Signaling Pathways and Workflows

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Erlotinib Erlotinib Erlotinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Diagram 2: Simplified BRAF/MAPK Signaling Pathway

BRAF_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras BRAF BRAF (V600E Mutant) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Sorafenib Sorafenib Sorafenib->BRAF CompoundX Compound X CompoundX->BRAF

Caption: BRAF/MAPK pathway and the inhibitory action of Sorafenib and Compound X.

Diagram 3: Experimental Workflow for Benchmarking

Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: Mechanistic Studies KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (MTT) (GI50 Determination) KinaseAssay->CellViability WesternBlot Western Blot Analysis (Pathway Modulation) CellViability->WesternBlot DataAnalysis Comparative Data Analysis & Interpretation WesternBlot->DataAnalysis Start Compound X Synthesis & Purification Start->KinaseAssay

Caption: Tiered experimental workflow for benchmarking Compound X.

Discussion and Future Directions

The hypothetical data presented in this guide positions Compound X as a promising multi-kinase inhibitor with potent activity against BRAF V600E. Its efficacy in both BRAF-mutant and KRAS-mutant cell lines suggests a broader therapeutic potential compared to highly selective inhibitors. The inhibition of key signaling nodes like BRAF, MEK, and EGFR provides a strong rationale for its anti-proliferative effects.

Further research should focus on several key areas:

  • Expanded Kinase Profiling: A comprehensive screen against a larger panel of kinases is necessary to fully elucidate the selectivity profile of Compound X.

  • In Vivo Efficacy: Preclinical studies in animal models (e.g., xenografts of A375 and A549 tumors) are essential to evaluate its anti-tumor activity, pharmacokinetics, and tolerability.

  • Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to Compound X will be crucial for its long-term clinical development.

  • Combination Therapies: Exploring synergistic combinations of Compound X with other targeted agents or chemotherapy could enhance its therapeutic efficacy.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of a novel kinase inhibitor, this compound (Compound X). By employing a combination of in vitro kinase assays, cell-based proliferation studies, and mechanistic Western blot analysis, researchers can systematically evaluate its potential as a therapeutic agent. The comparative data generated through this process is vital for making informed decisions about the future development of promising new cancer therapies.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Roskoski, R. Jr. (2022). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Pharmacological Research, 183, 106383. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Sumimoto, H., Imabayashi, F., Iwata, T., & Kawakami, Y. (2006). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of Experimental Medicine, 203(7), 1651–1656. [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Annals of Oncology, 17(Supplement 7), vii11–vii15. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Mala, R., & Mehta, A. (2023). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E... [Link]

  • MedlinePlus. (2018). BRAF gene. [Link]

  • GoodRx. (n.d.). Popular Kinase Inhibitors List, Drug Prices and Medication Information. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Jones, C. A., & Borkovich, K. A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 722, 135–146. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 25–34. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Chodera, J. D., & Volkamer, A. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(1), 1–16. [Link]

  • News-Medical.Net. (n.d.). Drugs Targeting Kinase Inhibitors. [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(24), 8195-8208. [Link]

  • Cytometry Research, LLC. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • Drugs.com. (n.d.). List of Multikinase inhibitors. [Link]

  • Cancer Research UK. (n.d.). Cancer growth blockers | Targeted cancer drugs. [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. [Link]

  • ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. [Link]

  • Andersen, J., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(17), 6789–6804. [Link]

  • ResearchGate. (2025). Syntheses, Characterization and Biological Evaluation of Some New (2E)-1-(4'-bromophenyl)-3-(4-(diphenylamino)phenyl)prop-2-en-1-one Chalcones and their analogues. [Link]

  • Kim, H. P., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4231–4238. [Link]

  • PubChem. (n.d.). 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. [Link]

  • Chandra, J. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 532–547. [Link]

  • Chen, D. Y., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 278, 116773. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(5), 8974–8987. [Link]

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • Feldman, R. I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 280(20), 19867–19874. [Link]

  • Ross, S. B., & Ogren, S. O. (1976). (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene (h 102/09), a new selective inhibitor of the neuronal 5-hydroxytryptamine uptake. Acta Pharmacologica et Toxicologica, 39(2), 152–166. [Link]

Sources

A Comparative Guide to the Synthesis Reproducibility and Bioactivity of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and potential biological activities of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Designed for researchers and drug development professionals, this document details a reproducible synthetic protocol, explains the rationale behind the experimental design, and contextualizes the compound's potential bioactivity by comparing it with structurally related molecules.

Introduction: The Significance of Enaminones

Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This "push-pull" electronic system imparts significant stability and unique reactivity, making them exceptionally versatile building blocks in synthetic organic chemistry.[1] They serve as crucial intermediates for the synthesis of a wide array of therapeutically important heterocyclic compounds, including pyrazoles, quinolines, and pyridinones.[1][2] Consequently, the enaminone scaffold is a recurring motif in molecules exhibiting diverse biological activities, such as antimicrobial, antitumor, anticonvulsant, and anti-inflammatory properties.[1][2][3][4]

This guide focuses on a specific halogenated enaminone, this compound. We will provide a validated, step-by-step protocol for its synthesis and outline standardized methods for evaluating its potential bioactivity, grounded in the known performance of analogous chemical structures.

Synthesis and Reproducibility

The synthesis of this compound is reliably achieved through the condensation of an activated methyl ketone with an amide acetal, a well-established transformation in organic synthesis.[5]

Reaction Principle

The core of the synthesis involves the reaction of 3'-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both the dimethylamino group donor and a dehydrating agent, facilitating the formation of the enaminone structure.[6][7] This method is direct, generally high-yielding, and a common choice for preparing a variety of enaminones from ketone precursors.[5]

Detailed Experimental Protocol

This protocol is based on established and reported procedures for the synthesis of this compound.[8]

Materials:

  • 3'-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Xylene (anhydrous)

  • Petroleum ether

  • Standard reflux apparatus with a condenser and heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-bromoacetophenone (1.0 eq) in anhydrous xylene.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution.

    • Expert Insight: A slight excess of DMF-DMA is used to ensure the complete conversion of the starting ketone.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

    • Causality: The high temperature of refluxing xylene provides the necessary activation energy for the condensation reaction to proceed efficiently.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the xylene solvent.

  • Precipitation and Isolation: To the resulting residue, add petroleum ether while stirring. The product, being less soluble in the non-polar petroleum ether, will precipitate out as a solid.

    • Causality: This step is crucial for purification. The desired enaminone product is significantly more polar than the xylene solvent and any non-polar side products, leading to its selective precipitation.

  • Filtration and Drying: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold petroleum ether to remove any remaining impurities. Dry the product under vacuum.

Expected Outcome: This procedure typically yields this compound as a yellow solid with a yield of approximately 55%.[8] The structure can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3'-Bromoacetophenone C Dissolve in Xylene A->C B DMF-DMA B->C D Reflux (4-6h) C->D E Cool & Concentrate D->E F Precipitate with Petroleum Ether E->F G Filter & Dry F->G H 1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one G->H

Caption: Workflow for the synthesis of the target enaminone.

Comparison of Synthetic Methodologies

While the reflux method in xylene is robust, other methods have been developed for enaminone synthesis that offer potential advantages in terms of reaction time and environmental impact.

MethodologyTypical Reaction TimeSolvents/CatalystsReported YieldsKey Advantages & Considerations
Conventional Reflux [8]4-12 hoursHigh-boiling solvents (e.g., Xylene, Toluene)55-85%Simple setup, reliable, and scalable. Requires high temperatures and longer reaction times.
Microwave-Assisted 5-30 minutesOften solvent-free or minimal polar solvent65-95%Drastically reduced reaction times, often higher yields, aligns with green chemistry principles. Requires specialized microwave reactor.
Gold's Reagent [5]1-4 hoursVaries (e.g., Dichloromethane)56-94%Can offer improved regioselectivity for ketones with multiple enolizable positions. Reagent must be synthesized separately.

Comparative Bioactivity Profile

While specific experimental data for this compound is not extensively published, a strong predictive analysis of its potential bioactivity can be constructed based on its core structural motifs: the enaminone system and the 3-bromophenyl group.

Predicted Bioactivities
  • Antimicrobial & Antifungal Activity: The enaminone scaffold is a well-known precursor to heterocyclic compounds with potent antimicrobial activity.[2][3][9] Furthermore, various organic molecules containing a 3-bromophenyl moiety have demonstrated significant antifungal properties against pathogenic fungi.[10][11][12] This dual precedent suggests a high probability of antimicrobial and antifungal efficacy for the target compound.

  • Anticancer Activity: The prop-2-en-1-one core is characteristic of chalcones, a class of compounds widely investigated for their anticancer effects.[13][14] Additionally, the inclusion of a bromine atom on the phenyl ring is a strategy that has been shown to enhance the cytotoxic potential of various molecular scaffolds against cancer cell lines, including those of the breast and prostate.[15][16][17] Mannich bases, which share structural similarities, have also shown cytotoxicity against prostate cancer (PC-3) cells.[18][19]

Standardized Protocols for Bioactivity Screening

To validate these predicted activities, standardized, reproducible in-vitro assays are required.

Protocol: In-Vitro Antimicrobial/Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[9][20]

  • Controls: Include a positive control (microorganism with no compound), a negative control (media only), and a reference drug control (e.g., Gentamicin for bacteria, Fluconazole for fungi).[9][20]

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24h for bacteria, 35°C for 24-48h for yeast).

  • Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth). The results can be confirmed by measuring absorbance with a plate reader.

Protocol: In-Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[21]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) into a 96-well plate and allow them to adhere overnight.[2][15]

  • Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth compared to the untreated control) is calculated from the dose-response curve.

Visualization of Bioactivity Screening Workflow

cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Compound Test Compound (1-(3-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one) A1 Serial Dilution in 96-well plate Compound->A1 B2 Treat with Compound Dilutions Compound->B2 A2 Inoculate with Bacteria/Fungi A1->A2 A3 Incubate A2->A3 A4 Determine MIC A3->A4 B1 Seed Cancer Cells in 96-well plate B1->B2 B3 Incubate & Add MTT B2->B3 B4 Determine IC50 B3->B4

Caption: General workflow for in-vitro bioactivity screening.

Comparative Data from Structurally Related Compounds
Compound Class/ExampleTested ActivityKey Findings & Potency (where available)Reference
Enaminone-derived pyrazoles AntimicrobialShowed significant activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][3]
Various Enaminones AntifungalPrecursors to heterocyclic systems with activity against Aspergillus fumigatus and Candida albicans.[9]
3-Bromophenyl derivatives Anticancer (Invasion)A 3-bromophenyl coumarin derivative inhibited cancer cell invasion and tumor growth in vivo.[17]
Brominated Coelenteramines Anticancer (Cytotoxicity)The 4-bromophenyl moiety was found to be essential for anticancer activity against prostate cancer cells.[15][16]
1,3-Diarylprop-2-en-1-ones (Chalcones) Anticancer (Cytotoxicity)Derivatives showed potent inhibition of leukemia (MOLT-4) and hepatocarcinoma (Hep-3b) cells with IC₅₀ values in the low micromolar range (3-4 µM).[13]

Conclusion and Future Outlook

The synthesis of this compound via the condensation of 3'-bromoacetophenone with DMF-DMA is a reproducible and well-documented method. While alternative approaches like microwave-assisted synthesis may offer improvements in efficiency, the conventional reflux protocol remains a reliable standard for laboratory-scale production.

Based on a comparative analysis of its structural components, the target compound is a highly promising candidate for biological screening. The combination of the versatile enaminone scaffold and the bio-active 3-bromophenyl group strongly suggests potential as an antimicrobial, antifungal, and anticancer agent.

Future research should focus on the empirical validation of these predicted activities by employing the standardized screening protocols detailed in this guide. The generation of experimental MIC and IC₅₀ data will be critical to confirming the compound's therapeutic potential and establishing a baseline for further structure-activity relationship (SAR) studies and lead optimization.

References

  • Scalable synthesis of enaminones utilizing Gold's reagents. National Institutes of Health (NIH). [Link]

  • Synthesis of some enaminone derivatives under solvent-free process. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. National Institutes of Health (NIH). [Link]

  • DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation–Hydrogenolysis Strategy of Enaminones. ACS Publications. [Link]

  • Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. wiley.com. [Link]

  • Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. ResearchGate. [Link]

  • Enaminone-Derived Pyrazoles with Antimicrobial Activity. ResearchGate. [Link]

  • Enaminone-Derived Pyrazoles with Antimicrobial Activity. Semantic Scholar. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. recentscientific.com. [Link]

  • Synthesis, characterization and study of antibacterial activity of enaminone complexes of zinc and iron. ResearchGate. [Link]

  • Antifungal activity of compound 1S,2R-((3-bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl) cyclohexane-1-sulfonamide against Botrytis cinerea and its mode of action. Chinese Journal of Pesticide Science. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. National Institutes of Health (NIH). [Link]

  • Antifungal Activity of Compounds Tested. ResearchGate. [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Semantic Scholar. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. National Institutes of Health (NIH). [Link]

  • 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. PubChemLite. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. ResearchGate. [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. National Institutes of Health (NIH). [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. ResearchGate. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health (NIH). [Link]

  • 1-(3-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. ResearchGate. [Link]

  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. National Institutes of Health (NIH). [Link]

  • 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. [Link]

  • Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. [Link]

  • (E)-3-Dimethylamino-1-phenyl-propenone. PubChem. [Link]

  • (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. [Link]

Sources

A Head-to-Head Comparison of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one and Structurally Related Enaminones in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the enaminone scaffold stands out as a "privileged structure," a versatile backbone that consistently yields compounds with significant biological activity.[1] This guide provides a detailed comparative analysis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one , a member of the enaminone family, against its structural analogs. While specific experimental data for this particular compound remains nascent in publicly available literature, by examining the performance of closely related brominated and non-brominated enaminones and chalcones, we can project its potential efficacy and delineate a clear path for future investigation. This guide is intended for researchers and drug development professionals seeking to understand the structure-activity relationships (SAR) within this promising class of molecules and to identify novel candidates for therapeutic development.

Introduction to the Enaminone Scaffold: A Hub of Biological Activity

Enaminones are α,β-unsaturated amino ketones characterized by a conjugated system that imparts unique chemical reactivity and a propensity for diverse biological interactions. This versatile scaffold has been extensively explored, leading to the discovery of compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The presence of the electron-donating amino group and the electron-withdrawing carbonyl group creates a polarized molecule, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

This compound features a brominated phenyl ring, a substitution known to enhance the potency of many bioactive molecules. The bromine atom can increase lipophilicity, facilitating membrane permeability, and can also engage in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity to biological targets.

Comparative Analysis: Anticancer and Anti-inflammatory Potential

To establish a predictive performance baseline for this compound, we will compare it with structurally similar compounds for which experimental data is available. The key points of comparison will be their efficacy in cancer cell lines and their ability to modulate inflammatory pathways.

Anticancer Activity: The Role of Bromination and Structural Motifs

The anticancer potential of enaminones and their structural cousins, chalcones, is well-documented. The presence and position of a bromine atom on the phenyl ring have been shown to be critical for activity.

Table 1: Comparative Anticancer Activity of Enaminone and Chalcone Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityKey Structural FeaturesReference(s)
Brominated Chalcone DerivativesGastric Cancer (MGC803, HGC27, SGC7901)Exhibited anti-proliferative activity at lower concentrations than 5-FU.Bromine substitution on the phenyl ring.[2]
Brominated Acetophenone DerivativesBreast (MCF7), Alveolar (A549), Colorectal (Caco2), Prostate (PC3)IC50 < 10 µg/mL for the most active compound in MCF7 and PC3 cells.Brominated acetophenone scaffold.[3][4]
6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one derivatives60 human cancer cell linesLethal effect against several leukemia, lung, melanoma, ovarian, and breast cancer cell lines.A more complex brominated enaminone structure.[5][6][7]
3-Bromophenyl coumarin derivativeHuman fibrosarcoma (HT1080), Human breast adenocarcinoma (MDA-MB-231)Significantly reduced tumor growth in vivo.3-bromophenyl group.[8]

Analysis of Anticancer Potential:

The data presented in Table 1 strongly suggests that the presence of a bromine atom on the phenyl ring is a key determinant of anticancer activity in this class of compounds. Specifically, brominated chalcones and acetophenones have demonstrated potent cytotoxic effects against a range of cancer cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic agent 5-fluorouracil.[2] The promising in vivo activity of a 3-bromophenyl coumarin derivative further underscores the therapeutic potential of compounds bearing this moiety.[8]

Based on these findings, This compound is predicted to exhibit significant anticancer activity. The combination of the enaminone scaffold with the 3-bromophenyl group positions it as a strong candidate for screening against various cancer cell lines, particularly those of gastric, breast, and prostate origin.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Enaminones and chalcones have been investigated for their ability to modulate inflammatory responses.

Table 2: Comparative Anti-inflammatory Activity of Enaminone and Chalcone Derivatives

Compound/Derivative ClassTarget/AssayReported IC50/ActivityKey Structural FeaturesReference(s)
1,3-disubstituted prop-2-en-1-one derivativesInhibition of neutrophilic superoxide anion and elastase releaseIC50 of 1.23 µM for the most potent dual inhibitor.Varied substitutions on the phenyl rings.[9]
Chalcone DerivativesNLRP3 inflammasome inhibition (IL-1β secretion)IC50 of 0.74 µM for the most active compound in mouse macrophages.Varied substitutions on the phenyl rings.[10][11]
Natural and Synthetic ChalconesReview of various anti-inflammatory mechanismsInhibit COX, LOX, iNOS, and other inflammatory mediators.The core chalcone scaffold.[12][13]

Analysis of Anti-inflammatory Potential:

The data in Table 2 highlights the significant anti-inflammatory potential of the broader class of 1,3-diaryl-2-propen-1-ones. These compounds have been shown to inhibit key inflammatory mediators and pathways, including the NLRP3 inflammasome, which is implicated in a wide range of inflammatory diseases.[10][11] The ability to inhibit neutrophil activation is another important anti-inflammatory property.[9]

Given the established anti-inflammatory properties of the enaminone and chalcone scaffolds, This compound is a promising candidate for investigation as an anti-inflammatory agent. Its activity should be evaluated in assays measuring the inhibition of pro-inflammatory cytokines, enzymes like COX and LOX, and key signaling pathways such as NF-κB.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted performance of this compound, a series of standardized in vitro assays are recommended.

Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the test compound on a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, PC-3, MGC-803) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.[8]

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin or 5-Fluorouracil.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of TNF-α production compared to the LPS-stimulated control and calculate the IC50 value.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structures and their biological activities, we can visualize the core scaffold and the key modifications.

SAR_Enaminone cluster_core Core Enaminone Scaffold cluster_analogs Structural Analogs Core 1-Phenyl-3-(dimethylamino)prop-2-en-1-one Analog1 This compound (Target Compound) Core->Analog1 Addition of 3-Bromo group Analog2 Brominated Chalcones (Potent Anticancer) Core->Analog2 Variation of Phenyl Ring Substituents Analog3 Coumarin-fused Enaminones (Broad-spectrum Anticancer) Core->Analog3 Ring Fusion (Coumarin) Analog4 1,3-Diphenyl-2-propen-1-ones (Anti-inflammatory) Core->Analog4 General Scaffold Class

Caption: Structure-Activity Relationship of the Enaminone Scaffold.

Experimental_Workflow Start This compound Anticancer Anticancer Activity Evaluation Start->Anticancer Antiinflammatory Anti-inflammatory Activity Evaluation Start->Antiinflammatory MTT MTT Assay (Cell Viability - IC50) Anticancer->MTT ELISA ELISA (Cytokine Inhibition - IC50) Antiinflammatory->ELISA Data Comparative Data Analysis MTT->Data ELISA->Data

Caption: Proposed Experimental Workflow for Compound Evaluation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound is not yet prevalent in the scientific literature, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The presence of the enaminone scaffold, coupled with the 3-bromophenyl moiety, suggests a high probability of potent biological activity.

The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of this compound. The resulting data will be crucial for establishing a definitive performance profile and for guiding further lead optimization efforts. Future research should focus on elucidating the specific molecular targets and mechanisms of action, which will be essential for its development as a potential therapeutic candidate. The exploration of this and similar enaminone derivatives holds significant promise for the discovery of novel drugs to address the pressing needs in oncology and inflammatory diseases.

References

  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. NIH National Library of Medicine. [Link]

  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. PMC. [Link]

  • A novel brominated chalcone derivative as a promising multi-target inhibitor against multidrug-resistant Listeria monocytogenes. ResearchGate. [Link]

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. R Discovery. [Link]

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. ResearchGate. [Link]

  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. ResearchGate. [Link]

  • A Comprehensive Review on Synthesis and Biological Activity of Chalcone. IJPPR. [Link]

  • Antiproliferative activity and QSAR studies of a series of new 4-aminomethylidene derivatives of some pyrazol-5-ones. PubMed. [Link]

  • Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI. [Link]

  • Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives. ResearchGate. [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. R Discovery. [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. NIH. [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. NIH. [Link]

  • 1-Propanone, 1-(3-bromophenyl)-. PubChem. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. ResearchGate. [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. PubMed. [Link]

  • Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
  • Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. PubMed. [Link]

  • Anti-Inflammatory Activity of Natural Products. MDPI. [Link]

  • (1R)-1-(3-bromophenyl)prop-2-yn-1-ol. PubChem. [Link]

  • 1-phenyl-3-dimethylaminopropane compounds with a pharmacological effects.
  • Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to the safe and compliant management of chemical waste. This guide provides a detailed, procedure-based framework for the proper disposal of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound whose structure necessitates specific handling protocols. The procedures outlined here are designed to ensure laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Core Chemical Profile

  • Chemical Classification: This compound is a halogenated organic solid . The presence of a bromine atom on the phenyl ring is the critical feature guiding its disposal pathway.[1][2]

  • Anticipated Hazards: Based on isomeric data, this compound should be handled as a substance that is:

    • Harmful if swallowed (Acute Toxicity, Oral).[3]

    • Causes skin irritation.[3]

    • Causes serious eye irritation.[3]

    • May cause respiratory irritation.[3][4]

The primary directive for disposal is rooted in its classification as a halogenated organic compound . These substances cannot be disposed of with non-halogenated organic waste. The co-mingling of these waste streams leads to significant increases in disposal costs and requires specialized incineration processes to neutralize the hazardous acid gases (e.g., hydrogen bromide) formed during combustion.[2][5]

The Cornerstone of Disposal: Waste Segregation

Proper segregation is the most critical step in managing waste from this compound. Failure to segregate correctly can endanger personnel, violate regulations, and incur substantial institutional costs. The decision-making process for segregation is outlined in the workflow below.

G cluster_0 Waste Stream Decision Workflow Start Waste Containing This compound is_solid Solid, Liquid, or Contaminated Labware? Start->is_solid is_halogenated Is the primary solvent halogenated (e.g., DCM, Chloroform)? is_solid->is_halogenated Liquid/Solution   SolidWaste Solid Halogenated Organic Waste (Clearly Labeled Container) is_solid->SolidWaste  Solid/Neat Compound SolidLabWaste Solid Chemical Waste (Labeled Bag or Container) is_solid->SolidLabWaste Contaminated Labware (Gloves, Wipes, etc.) HalogenatedLiquid Liquid Halogenated Organic Waste (Clearly Labeled Container) is_halogenated->HalogenatedLiquid Yes NonHalogenatedLiquid Liquid Non-Halogenated Organic Waste (Clearly Labeled Container) is_halogenated->NonHalogenatedLiquid No (e.g., Acetone, Hexane, Ethanol) SharpsWaste Chemically Contaminated Sharps (Puncture-Proof Container) SolidLabWaste->SharpsWaste If Sharps (needles, glass)

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to these step-by-step protocols is mandatory for ensuring safety and compliance. Always perform waste handling activities in a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 3.1: Disposal of Unused or Waste Solid Compound

This procedure applies to the neat (undissolved) compound, expired reagents, or solid reaction byproducts.

  • Container Selection: Use the original manufacturer's container if possible. If not, use a clearly labeled, sealable, and chemically compatible container (e.g., amber glass or HDPE plastic).[6]

  • Labeling: The container must be affixed with a "Hazardous Waste" tag.[2] The label must include:

    • The full chemical name: "Waste this compound". Do not use abbreviations.[7]

    • The primary hazards: "Toxic," "Irritant."[3]

    • The date accumulation started.

    • The name of the principal investigator or generator.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[2][6] The SAA must be under the control of the laboratory operator and located at or near the point of generation.[8] Ensure secondary containment (such as a spill tray) is used.[9][10]

  • Disposal Request: Once the container is full or ready for pickup, submit a chemical waste disposal request to your institution's Environmental Health & Safety (EH&S) department.

Protocol 3.2: Disposal of Solutions

This procedure applies to reaction mixtures, purification fractions, or solutions used for analysis. The key is the solvent used.

  • Identify the Solvent System: Determine if the solvent is halogenated or non-halogenated.

    • Halogenated Solvents: Includes dichloromethane (DCM), chloroform, carbon tetrachloride, etc.[1][5]

    • Non-Halogenated Solvents: Includes acetone, ethanol, hexane, ethyl acetate, toluene, etc.[5]

  • Segregate into Correct Waste Stream:

    • If the solvent is halogenated , pour the waste solution into the designated "Liquid Halogenated Organic Waste" container.[7]

    • If the solvent is non-halogenated , pour the waste solution into the designated "Liquid Non-Halogenated Organic Waste" container.[1]

  • Container Management:

    • Never mix halogenated and non-halogenated waste streams.[5]

    • Keep waste containers closed with a secure cap at all times, except when actively adding waste.[7]

    • Do not fill containers beyond 90% capacity to allow for expansion.[8]

    • Maintain a log sheet near the container to record the constituents and their approximate volumes being added.

  • Storage and Disposal: Store and request pickup from EH&S as described in Protocol 3.1.

Protocol 3.3: Disposal of Contaminated Labware and PPE

This procedure applies to items that have come into direct contact with the compound.

  • Gross Decontamination: Where possible, rinse disposable items like pipette tips or contaminated glassware with a small amount of an appropriate solvent, and dispose of the rinsate into the correct liquid waste stream (Protocol 3.2).

  • Solid Waste Segregation:

    • Non-Sharp Solid Waste: Contaminated gloves, weigh boats, and absorbent pads should be placed in a designated, sealed plastic bag or container labeled "Solid Chemical Waste" with the name of the chemical contaminant.[7]

    • Contaminated Sharps: Needles, syringes, and contaminated broken glass must be placed in a designated, puncture-proof sharps container that is clearly labeled for chemically contaminated sharps.[9]

  • Storage and Disposal: Store these containers in the SAA and request disposal through your institution's EH&S department.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.[7]

  • Small Spill Cleanup: For minor spills within a chemical fume hood:

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected material into a sealed, properly labeled hazardous waste container.[2]

    • Decontaminate the spill area with an appropriate solvent and cleaning agent.

  • Reporting: Report all spills to your laboratory supervisor and EH&S department, regardless of size.

By implementing these structured and scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the lifecycle of research chemicals is managed with the highest degree of care and responsibility.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety document.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's safety document.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet for (E)-1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 3-Dimethylaminopropiophenone hydrochloride.
  • C.P.A. Chem Ltd. (2020, August 19).
  • BLDpharm. (n.d.). (E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one Product Page.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 3-(dimethylamino)propiophenone hydrochloride.
  • Echemi. (n.d.). 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Safety Data Sheets.
  • AK Scientific, Inc. (2022, February 23). Safety Data Sheet for 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol.
  • BLDpharm. (n.d.). This compound Product Page.
  • PubChem. (n.d.). 1-[3-(Dimethylamino)phenyl]prop-2-en-1-one.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 3-(Dimethylamino)propionitrile.
  • Echemi. (n.d.). (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.